molecular formula C11H11ClN2O B3214219 4-Chloro-7-methoxy-2-methylquinolin-8-amine CAS No. 113698-10-5

4-Chloro-7-methoxy-2-methylquinolin-8-amine

Numéro de catalogue: B3214219
Numéro CAS: 113698-10-5
Poids moléculaire: 222.67 g/mol
Clé InChI: UJHPOKVDVVVFFC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Chloro-7-methoxy-2-methylquinolin-8-amine (CAS 113698-10-5) is a quinoline-based chemical compound with the molecular formula C 11 H 11 ClN 2 O and a molecular weight of 222.67 g/mol. This compound is a solid and should be stored sealed in a dry environment at 2-8°C . Quinoline derivatives are privileged structures in medicinal chemistry and are extensively used in the design and development of a large variety of pharmaceutical drugs . Specifically, chloroquinoline compounds have served as foundational scaffolds for some of the most effective therapeutic agents, notably in the class of antimalarial drugs like chloroquine and amodiaquine . The 4-chloro and 8-amino substitutions on the quinoline core make this compound a valuable synthetic intermediate for the preparation of a diverse range of biologically active molecules . Researchers utilize such derivatives as precursors in the synthesis of compounds with demonstrated antibacterial, antifungal, and other potent biological activities . Its structure features hydrogen-bond donating and accepting sites, which can be pivotal for interactions in biological systems or in the formation of molecular salts and complexes . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Propriétés

IUPAC Name

4-chloro-7-methoxy-2-methylquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-6-5-8(12)7-3-4-9(15-2)10(13)11(7)14-6/h3-5H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHPOKVDVVVFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=C(C2=N1)N)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 4-Chloro-7-methoxy-2-methylquinolin-8-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery and development, the 8-aminoquinoline core is a privileged heterocyclic scaffold, most notably recognized in the architecture of antimalarial therapeutics (e.g., primaquine, tafenoquine) and advanced kinase inhibitors. The target compound, 4-Chloro-7-methoxy-2-methylquinolin-8-amine (CAS: 113698-10-5) [1], represents a highly functionalized and synthetically versatile building block.

The strategic placement of a 4-chloro substituent transforms the quinoline into an excellent electrophile for nucleophilic aromatic substitution (SNAr) and cross-coupling chemistries, while the 7-methoxy and 2-methyl (quinaldine) groups modulate the electronic density and steric profile of the ring system. The foundational synthetic route to this specific substitution pattern was established during the development of antineoplastic indolo[3,2-c]quinolines ()[2],[3]. This guide details a robust, self-validating three-step synthetic pathway optimized for high yield and strict chemoselectivity.

Retrosynthetic Strategy & Mechanistic Rationale

The construction of 4-chloro-7-methoxy-2-methylquinolin-8-amine relies on a classical disconnection approach. The 8-amino group is retro-synthetically derived from a nitro precursor to prevent amine interference during earlier electrophilic steps. The 4-chloro moiety is derived from the deoxychlorination of a 4-quinolone, which is itself assembled via the Conrad-Limpach cyclization of an appropriately substituted aniline ()[4].

Retrosynthesis Target 4-Chloro-7-methoxy- 2-methylquinolin-8-amine NitroChloro 4-Chloro-7-methoxy- 2-methyl-8-nitroquinoline Target->NitroChloro Chemoselective Reduction Quinolone 7-Methoxy-2-methyl- 8-nitroquinolin-4-ol NitroChloro->Quinolone Deoxychlorination (POCl3) Aniline 3-Methoxy-2-nitroaniline + Ethyl acetoacetate Quinolone->Aniline Conrad-Limpach Cyclization

Retrosynthetic logic mapping the step-wise deconstruction of the target molecule.

Quantitative Reaction Metrics

To establish a self-validating system, researchers must benchmark their progress against established quantitative metrics. Table 1 summarizes the expected parameters for each synthetic stage.

StepReaction TypePrimary ReagentsTemp (°C)Time (h)Typical YieldCritical Quality Attribute (CQA)
1a Condensation3-Methoxy-2-nitroaniline, Ethyl acetoacetate1104 - 6>95%Complete water evolution (Dean-Stark)
1b Thermal CyclizationDowtherm A2500.7570 - 85%Precipitation of solid 4-quinolone
2 DeoxychlorinationPOCl 3​ (neat)1002 - 385 - 90%Absence of 4-OH tautomer via TLC
3 Nitro ReductionFe powder, NH 4​ Cl, EtOH/H 2​ O802 - 475 - 80%Absolute preservation of the C-Cl bond

Step-by-Step Experimental Protocols

Step 1: Conrad-Limpach Condensation and Thermal Cyclization

Causality & Design: The Conrad-Limpach reaction is highly temperature-dependent. If the aniline and β -keto ester are heated directly to 150 °C, the Knorr pathway dominates, yielding an undesired 2-quinolone. By first isolating the kinetic enamine product at 110 °C (toluene reflux) and subsequently dropping it into a heat sink of boiling Dowtherm A (250 °C), we provide the massive activation energy required strictly for C6-electrophilic aromatic substitution, exclusively yielding the 4-quinolone.

Protocol:

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 3-methoxy-2-nitroaniline (1.0 eq) and ethyl acetoacetate (1.2 eq) in anhydrous toluene (0.5 M). Add a catalytic amount of glacial acetic acid (0.05 eq).

  • Reflux at 110 °C until the stoichiometric volume of water is collected (approx. 4-6 hours). Concentrate in vacuo to yield the crude enamine as a thick oil.

  • Cyclization: In a separate multi-neck flask, heat 10 volumes of Dowtherm A (biphenyl/diphenyl ether eutectic) to 250 °C under nitrogen.

  • Dilute the crude enamine in a minimal amount of warm Dowtherm A and add it dropwise to the 250 °C solvent over 15 minutes. Maintain violent reflux for an additional 30 minutes.

  • Cool the dark mixture to room temperature and dilute with 3 volumes of hexanes.

  • Filter the resulting precipitate, wash thoroughly with hexanes to remove residual Dowtherm A, and dry under vacuum to afford 7-methoxy-2-methyl-8-nitroquinolin-4-ol .

Step 2: Electrophilic Deoxychlorination

Causality & Design: The 4-quinolone exists in a tautomeric equilibrium with its 4-hydroxy form. Phosphorus oxychloride (POCl 3​ ) acts as both solvent and electrophile, phosphorylating the oxygen to create a dichlorophosphate leaving group. The liberated chloride ion then executes an addition-elimination sequence at the C4 position. Heating to 100 °C is mandatory to overcome the temporary loss of aromaticity during chloride addition.

Protocol:

  • Suspend the 7-methoxy-2-methyl-8-nitroquinolin-4-ol (1.0 eq) in neat POCl 3​ (10 equivalents by volume).

  • Heat the suspension to 100 °C. The mixture will transition from a suspension to a homogeneous, dark solution within 30 minutes.

  • Maintain heating for 2.5 hours. Monitor reaction completion via TLC (aliquots quenched in saturated NaHCO 3​ , eluted with 3:1 Hexane/EtOAc).

  • Cool the mixture to room temperature and carefully pour it dropwise over vigorously stirred crushed ice to quench excess POCl 3​ .

  • Neutralize the aqueous phase to pH 8 using concentrated NH 4​ OH.

  • Extract the aqueous layer with dichloromethane (3x), dry the combined organic layers over anhydrous Na 2​ SO 4​ , and concentrate to yield 4-chloro-7-methoxy-2-methyl-8-nitroquinoline .

Step 3: Chemoselective Nitro Reduction

Causality & Design: The C4-chlorine bond in electron-deficient quinolines is highly susceptible to oxidative addition. Standard catalytic hydrogenation (Pd/C, H 2​ ) will inevitably cause hydrodehalogenation, destroying the molecule. We employ a Béchamp-type reduction using Iron powder and Ammonium Chloride. NH 4​ Cl acts as a mild proton source (pKa ~9.2) that prevents iron passivation without achieving the acidity required to cleave the methoxy ether. The single-electron transfer (SET) mechanism of the iron surface is 100% chemoselective for the nitro group.

ReductionLogic Start 4-Chloro-8-nitro Intermediate PathA Catalytic Hydrogenation (Pd/C, H2) Start->PathA Non-selective PathB Béchamp Reduction (Fe, NH4Cl) Start->PathB Chemoselective ResultA Dechlorinated Product (Undesired Byproduct) PathA->ResultA Cleaves C-Cl bond ResultB 4-Chloro-8-amine (Target Product) PathB->ResultB Preserves C-Cl bond

Logic tree demonstrating the necessity of chemoselective reduction over catalytic hydrogenation.

Protocol:

  • Dissolve the 4-chloro-7-methoxy-2-methyl-8-nitroquinoline (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.2 M).

  • Add Iron powder (325 mesh, 5.0 eq) and Ammonium chloride (NH 4​ Cl, 2.0 eq) to the solution.

  • Heat the vigorously stirred suspension to 80 °C for 3 hours under a nitrogen atmosphere.

  • While still hot, filter the mixture through a tightly packed pad of Celite to remove iron oxides. Wash the filter cake generously with hot ethyl acetate.

  • Concentrate the filtrate to remove ethanol, partition the residue between water and ethyl acetate, and separate the layers.

  • Dry the organic phase over Na 2​ SO 4​ , filter, and concentrate. Purify via recrystallization or flash column chromatography to afford analytically pure 4-Chloro-7-methoxy-2-methylquinolin-8-amine .

Process Workflow Visualization

To ensure seamless execution in the laboratory, the following workflow diagram encapsulates the physical operations required across the three-step synthesis.

Workflow Step1 Step 1: Condensation & Cyclization • Reflux in Toluene (Dean-Stark) • Dropwise addition to 250°C Dowtherm A • Hexane precipitation Step2 Step 2: Electrophilic Chlorination • Neat POCl3, 100°C • Ice-water quench & NH4OH neutralization • DCM Extraction Step1->Step2 Step3 Step 3: Chemoselective Reduction • Fe powder, NH4Cl • EtOH/H2O, 80°C • Hot Celite filtration Step2->Step3 Product Final Product 4-Chloro-7-methoxy-2-methylquinolin-8-amine Step3->Product

Linear operational workflow detailing the critical physical manipulations for the synthesis.

References

  • Heterocyclic quinones VIII. Synthesis and anti-neoplastic evaluation of 7-substituted-1H-pyrrolo[3,2-c]quinoline-6,9-diones and 3-substituted-11H-indolo[3,2-c]quinoline-1,4-diones European Journal of Medicinal Chemistry, Volume 22, Issue 4, 1987, Pages 277-282. URL:[Link]

  • Synthesis of the Quinoline Ring System (Conrad-Limpach Reaction) Chemistry of Heterocyclic Compounds: Quinoline, Part I, Volume 32, 1977. URL:[Link]

Sources

Foreword: The Enduring Legacy and Future Promise of the Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Chloro-7-methoxy-2-methylquinolin-8-amine Derivatives and Analogs

To the dedicated researcher, scientist, and drug development professional, the quinoline ring system is a familiar and venerable scaffold. Its history is deeply intertwined with the fight against infectious diseases, most notably malaria, where compounds like quinine and chloroquine have saved millions of lives.[1] Within this broad family, the 8-aminoquinolines represent a unique and powerful class, distinguished by their critical ability to eradicate the dormant liver stages of relapsing malaria, a feat few other drugs can achieve.[2][3] This guide delves into a specific, highly functionalized subset of this family: 4-Chloro-7-methoxy-2-methylquinolin-8-amine and its derivatives. By dissecting its synthesis, biological activities, and pharmacological nuances, we aim to provide a comprehensive resource that not only informs but also inspires the next generation of therapeutic innovation based on this privileged core.

Section 1: The Core Moiety - A Structural and Functional Dissection

The 4-Chloro-7-methoxy-2-methylquinolin-8-amine structure is a deliberate convergence of functional groups, each contributing to its chemical reactivity and potential biological profile. Understanding these individual components is fundamental to appreciating the rationale behind its design and the strategies for its derivatization.

  • The Quinoline Core: A fused bicyclic aromatic system of benzene and pyridine, it provides a rigid, planar scaffold that is a cornerstone in medicinal chemistry due to its diverse pharmacological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][4]

  • 8-Amino Group: This is the defining feature of the class and is critical for its signature anti-malarial activity against latent parasites.[5][6][7] It is also the primary site of metabolic activation, a double-edged sword that unlocks therapeutic efficacy while also being responsible for potential toxicity.

  • 4-Chloro Group: This substituent is a key synthetic handle. The chlorine atom is an excellent leaving group, making the C4 position highly susceptible to nucleophilic substitution. This allows for the straightforward introduction of a wide variety of side chains and functional groups, enabling the creation of extensive analog libraries.[8][9][10][11]

  • 7-Methoxy Group: The methoxy group is an electron-donating group. Its placement can influence the electron density of the ring system, potentially modulating the molecule's interaction with biological targets and affecting its metabolic stability and pharmacokinetic properties.[12]

  • 2-Methyl Group: Substitution at the 2-position can influence the molecule's conformation and metabolic profile. For instance, it can sterically hinder certain metabolic pathways, potentially improving the drug's half-life or altering its activity spectrum.

This strategic combination of functional groups makes the parent molecule a versatile platform for developing new therapeutic agents.

Section 2: Synthesis and Derivatization Strategies

The construction of the 4-chloro-7-methoxy-2-methylquinoline core and its subsequent modification into diverse analogs relies on established and modern synthetic organic chemistry principles.

Core Ring System Assembly

While numerous methods exist for quinoline synthesis, the Conrad-Limpach synthesis is a particularly relevant approach for this substitution pattern.[13] It involves the condensation of an appropriately substituted aniline with a β-ketoester under acidic conditions, followed by cyclization at high temperature.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Aromatization cluster_2 Step 3: Functionalization Aniline Substituted Aniline (e.g., 3-Methoxy-aniline) Intermediate1 Crocetonate Intermediate Aniline->Intermediate1 + Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Ketoester->Intermediate1 Acid Catalyst (e.g., H₂SO₄) Hydroxyquinoline 4-Hydroxy-7-methoxy- 2-methylquinoline Intermediate1->Hydroxyquinoline High Temp. (e.g., Dowtherm A) Chloroquinoline 4-Chloro-7-methoxy- 2-methylquinoline Hydroxyquinoline->Chloroquinoline Chlorination (e.g., POCl₃) Nitroquinoline Introduction of 8-Nitro Group Chloroquinoline->Nitroquinoline Nitration FinalProduct 4-Chloro-7-methoxy- 2-methylquinolin-8-amine Nitroquinoline->FinalProduct Reduction (e.g., Fe/HCl, H₂/Pd)

Key Synthetic Protocols

Protocol 2.2.1: Synthesis of 4-Chloro-7-methoxyquinoline-6-carboxamide (A Related Intermediate)

This protocol, adapted from a patented method, illustrates the key chlorination step which is central to activating the C4 position.[14]

  • Charge Reactor: Add 4-hydroxy-7-methoxyquinoline-6-carboxamide (1 equivalent) to a suitable reaction vessel.

  • Add Solvent & Base: Add tetrahydrofuran (THF) as the solvent, followed by diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Chlorination: Add thionyl chloride (SOCl₂) (10 equivalents).

  • Reaction: Heat the mixture to 60-65 °C and stir for 6-8 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Distill off the solvent under reduced pressure. Add water to the residue and cool to 10 °C to precipitate the solid product.

  • Isolation: Collect the product by centrifugation or filtration to yield 4-chloro-7-methoxyquinoline-6-carboxamide.[14]

Protocol 2.2.2: Derivatization via Nucleophilic Substitution at C4

The 4-chloro group is readily displaced by amines, a reaction fundamental to creating analogs.

  • Reactant Mixture: In a suitable solvent such as dimethylformamide (DMF), mix 4-chloro-7-methoxyquinoline (1 equivalent) with the desired amine (e.g., a sulfa drug, 1 equivalent).[15]

  • Heating: Reflux the mixture for an extended period (e.g., 24 hours).[15]

  • Isolation: Upon completion, cool the reaction mixture. The solid product often precipitates and can be collected.

  • Purification: Recrystallize the solid from a suitable solvent like ethanol to obtain the purified 4-aminoquinoline derivative.[15]

Section 3: Analytical Characterization

Rigorous structural confirmation and purity assessment are critical. A multi-technique approach is standard in the field.

Technique Purpose Expected Observations for a Quinoline Derivative
HPLC Purity assessment and quantification.A sharp, single peak under optimized conditions (e.g., C18 column, mobile phase of acetonitrile/water, UV detection).[16]
GC-MS Purity and molecular weight confirmation for volatile analogs.Provides a retention time and a mass spectrum with a clear molecular ion peak corresponding to the compound's mass.[16]
NMR (¹H, ¹³C) Definitive structure elucidation.¹H NMR will show characteristic aromatic proton signals in the 6.5-8.8 ppm range and signals for substituents (e.g., methoxy singlet ~4.0 ppm, methyl singlet ~2.6 ppm).[14][17] ¹³C NMR confirms the carbon skeleton.
Mass Spectrometry Molecular weight confirmation.High-resolution mass spectrometry (HR-MS) provides an exact mass, confirming the elemental composition.[11]

Protocol 3.1: General HPLC-UV Analysis

This representative protocol is adapted from methods used for quinoline analysis.[16]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 5µm, 4.6mm × 250mm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector set at an appropriate wavelength (e.g., 225 nm).[16]

  • Quantification: Prepare a calibration curve using standard solutions of the analyte at known concentrations.

Section 4: Biological Activity and Structure-Activity Relationships (SAR)

The therapeutic potential of this quinoline family is broad, with antimalarial activity being the most extensively studied. However, significant research highlights their utility in oncology and infectious diseases.

Antimalarial Activity

8-Aminoquinolines are the only licensed class of drugs for treating relapsing malaria due to their activity against dormant liver-stage parasites (hypnozoites).[2]

Mechanism of Action: The prevailing hypothesis involves a two-step bioactivation process.

  • Metabolic Activation: The parent drug is metabolized by host liver cytochrome P450 enzymes (predominantly CYP2D6) into reactive intermediates.[2]

  • Redox Cycling: These metabolites undergo redox cycling, leading to the generation of high levels of reactive oxygen species (ROS), such as hydrogen peroxide. This induces oxidative stress that is lethal to the parasite.[2][3][18]

G P_drug Parent 8-AQ Drug (e.g., Primaquine) Metabolites Reactive Metabolites (e.g., Quinoneimines) P_drug->Metabolites CYP2D6 Metabolism (Liver) ROS Reactive Oxygen Species (ROS) Metabolites->ROS Redox Cycling Parasite Malaria Parasite ROS->Parasite Induces Oxidative Stress Death Parasite Death Parasite->Death

Structure-Activity Relationship (SAR) Insights:

  • Six of 13 tested 8-aminoquinoline analogs were an order of magnitude more potent than the parent compound, primaquine, against P. falciparum.[3]

  • The presence of alkoxy or aryloxy substituents at the 5-position can significantly enhance schizontocidal activity.[3]

  • Analogs with electron-donating groups have shown better antimalarial activity than those with electron-withdrawing substituents.[18]

  • For some quinoline series, a substituent in the 3-position is absolutely critical for potent activity.[8][19]

Anticancer and Antimicrobial Potential

The quinoline scaffold is a recognized building block for anticancer agents, often targeting key signaling pathways.

  • Anticancer Mechanisms: Derivatives have been shown to inhibit pathways like the VEGF receptor tyrosine kinase, a key strategy in anti-angiogenesis therapy.[9] They can also induce programmed cell death (apoptosis) in cancer cells.[20]

  • Antimicrobial Activity: Novel derivatives synthesized by reacting 4-chloro-7-methoxyquinoline with various sulfa drugs have demonstrated potent antimicrobial and antibiofilm activities against pathogens that cause urinary tract infections, with one compound showing high efficacy against E. coli and C. albicans.[15]

Table of Biological Activities for Representative Quinoline Derivatives:

Compound ClassTarget/OrganismActivity (IC₅₀ / GI₅₀)Reference
8-Aminoquinoline AnalogsPlasmodium falciparum50 - 100 nM[3]
5-Aryl-8-AminoquinolinesPlasmodium falciparumMore potent than primaquine[18]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB468 (Breast Cancer)7.35–8.73 μM[10]
4-((7-methoxyquinolin-4-yl) amino) benzenesulfonamideE. coliMIC = 7.812 µg/mL[15]
8-QuinolinaminesP. falciparum (W2, resistant)22 ng/mL[21]

Section 5: Pharmacological Profile and Development Hurdles

While therapeutically promising, the 8-aminoquinoline class carries a significant pharmacological challenge that has hampered its widespread use: toxicity.

DMPK (Drug Metabolism and Pharmacokinetics)

The metabolism of 8-aminoquinolines is intrinsically linked to both their efficacy and toxicity. The same CYP-mediated activation that generates parasiticidal ROS is also the source of their primary safety concern.[2] Physiologically-based pharmacokinetic (PBPK) modeling is a tool used to contextualize metabolism and clearance data for these compounds.[2]

The G6PD Deficiency Challenge
  • Hemolytic Anemia: The primary toxicity of 8-aminoquinolines like primaquine is the induction of hemolytic anemia in individuals with a genetic deficiency in the enzyme glucose-6-phosphate dehydrogenase (G6PD).[5][18][22]

  • Mechanism of Toxicity: G6PD is crucial for protecting red blood cells from oxidative damage.[18] The ROS generated by 8-aminoquinoline metabolites overwhelm the deficient antioxidant capacity of these cells, leading to their destruction (hemolysis). It is generally believed that the metabolites, not the parent compounds, are the toxic species.[18]

  • Developmental Impact: This serious side effect necessitates G6PD screening before treatment and has been a major barrier to the broader use of these drugs. A key goal in modern 8-aminoquinoline research is to design new analogs that separate the therapeutic (antiparasitic) effect from the hemolytic toxicity, possibly by designing compounds that either do not form the toxic quinoneimine metabolites or are more selective in their action.[18]

Section 6: Future Directions and Concluding Remarks

The 4-Chloro-7-methoxy-2-methylquinolin-8-amine scaffold and its analogs stand at a fascinating crossroads of established utility and future potential. The synthetic tractability afforded by the 4-chloro position allows for extensive exploration of structure-activity relationships, a critical endeavor for overcoming the class-wide toxicity issues.

Key Research Imperatives:

  • Decoupling Efficacy from Toxicity: The foremost goal is the rational design of analogs that retain potent activity against parasitic, cancerous, or microbial targets while minimizing the formation of metabolites that cause oxidative damage to host cells.

  • Broadening Therapeutic Applications: While the antimalarial potential is clear, the promising data in oncology and bacteriology warrant deeper investigation. Exploring the mechanism of action in these areas could uncover novel biological targets.

  • Advanced Pharmacological Modeling: Utilizing advanced in-vitro models, such as 3D human liver organoids, can provide more physiologically relevant data on metabolism and toxicity, helping to better predict in-vivo outcomes.

References

  • Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. - Liverpool School of Tropical Medicine.
  • 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization | Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria - MDPI.
  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists | Journal of Medicinal Chemistry - ACS Public
  • Antimalarial Activity of Novel 5-Aryl-8-Aminoquinoline Derivatives - ACS Public
  • Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects | Journal of Medicinal Chemistry - ACS Public
  • Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC.
  • Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity - ResearchG
  • Application Notes and Protocols for the Analytical Determination of Quinoline Compounds - Benchchem.
  • "1 Antimalarial Activity of the 8 - Aminoquinolines" by Edward A.
  • Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects - PubMed.
  • Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists - PubMed.
  • Investigating the pharmacology of 8-Aminoquinoline antimalarial agents. - MESA.
  • Pharmacokinetics and kinetic-dynamic modeling of an 8-aminoquinoline candidate anticyanide and antimalarial drug (WR242511) - PubMed.
  • Pharmacology of 8-aminoquinolines - PMC.
  • Pharmacology of 8-aminoquinolines. - Semantic Scholar.
  • Pharmacology of 8-aminoquinolines - PubMed.
  • Determination of Some Quinoline Derivatives with Organic Bromin
  • 8-Aminoquinoline Therapy for Latent Malaria | Clinical Microbiology Reviews.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY - IJCRT.org.
  • Safety of 8-aminoquinoline antimalarial medicines - IRIS.
  • 4-Chloro-7-methoxy-2-methylquinolin-8-amine - ChemScene.
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry.
  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing P
  • Synthesis & Characterization of Biologically Important Quinoline & It's Deriv
  • 4-Chloro-7-methoxyquinoline|Pharmaceutical Intermedi
  • A Comparative Analysis of the Biological Activity of 7-Chloroquinoline Deriv
  • CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide - Google P
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
  • Application Notes and Protocols for the Laboratory Synthesis of 4-Methoxyquinolin-7-amine - Benchchem.
  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PMC.
  • (PDF)
  • and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkyl
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline -
  • Roles of the Chloro and Methoxy Groups in Drug Discovery.

Sources

The Biological Activity of Substituted Quinolines: A Technical Guide to Pharmacological Mechanisms and Assay Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold—a privileged bicyclic aromatic heterocycle comprising a benzene ring fused to a pyridine ring—is a foundational pillar in medicinal chemistry and drug discovery[1]. The biological activity of quinoline derivatives is not monolithic; rather, it is highly dictated by the spatial arrangement and electronic nature of its substituents. Strategic functionalization at the C-2, C-3, C-4, and C-8 positions has yielded a vast array of pharmacologically active agents, ranging from historic antimalarials to modern, targeted anticancer and broad-spectrum antibacterial therapeutics[1][2].

As a Senior Application Scientist, understanding the "why" behind these molecular modifications is just as critical as the "how" of evaluating them. This whitepaper dissects the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols essential for accurately quantifying the biological efficacy of substituted quinolines.

Antimalarial Activity: Targeting the Heme Detoxification Pathway

Mechanistic Insights & Causality

During the intraerythrocytic stage, Plasmodium falciparum degrades host hemoglobin to acquire essential amino acids, releasing toxic free heme (ferriprotoporphyrin IX) as a byproduct. To survive, the parasite polymerizes this free heme into an inert crystalline substance called hemozoin.

4-Substituted quinolines, particularly 4-aminoquinolines, are highly effective at disrupting this process[3]. Due to their weakly basic nature, these compounds diffuse into the parasite's highly acidic food vacuole, where they become protonated and trapped. Once accumulated, the quinoline nucleus forms π-π stacking interactions with the porphyrin ring of the free heme, capping the growing hemozoin polymer[2]. This forces a lethal buildup of toxic drug-heme complexes that ultimately lyse the parasite's membranes.

SAR studies reveal that the nature of the amino side chain is a critical determinant of vacuolar accumulation. For example, quinoline derivatives featuring a dimethylamino group exhibit superior activity (IC50 = 1.2 µM) compared to those with bulky phenyl groups, because smaller dialkylamino substituents optimize the molecule's lipophilicity and basicity, enhancing membrane permeability and subsequent ion-trapping[2].

AntimalarialMechanism Hb Host Hemoglobin Heme Free Heme (Toxic) Ferriprotoporphyrin IX Hb->Heme Parasite Proteases Hemozoin Hemozoin (Non-Toxic) Polymerized Heme Heme->Hemozoin Polymerization (Normal Survival) Complex Drug-Heme Complex (Highly Toxic) Heme->Complex Inhibition of Polymerization Quinoline 4-Substituted Quinoline (Protonated in Vacuole) Quinoline->Heme Binds & Caps Death Parasite Death Membrane Lysis Complex->Death Accumulation

Mechanism of 4-substituted quinolines disrupting Plasmodium heme detoxification.

Experimental Protocol: In Vitro Antimalarial SYBR Green I Assay

System Validation & Causality: SYBR Green I is a fluorescent dye that selectively intercalates into double-stranded DNA. Because mature human erythrocytes lack a nucleus (and therefore lack host DNA), any DNA detected in the assay culture is strictly parasitic. This biological reality makes the assay a self-validating system for precisely quantifying parasite proliferation without background host interference.

  • Parasite Culture: Maintain P. falciparum strains (e.g., CQ-sensitive 3D7 or CQ-resistant W2) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II. Incubate under a hypoxic gas mixture (5% O2, 5% CO2, 90% N2) at 37°C.

  • Compound Plating: Dispense 100 µL of the substituted quinoline compounds (serially diluted in culture medium) into 96-well microtiter plates.

  • Inoculation: Add 100 µL of asynchronous parasite culture (adjusted to 0.3% parasitemia) to each well. Incubate the plates undisturbed for 72 hours.

  • Lysis and Staining: Freeze the plates at -80°C for 1 hour, then thaw completely to lyse the erythrocytes. Add 100 µL of SYBR Green I lysis buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I) to each well.

  • Quantification: Incubate in the dark for 1 hour at room temperature. Measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm). Calculate the IC50 using non-linear regression analysis.

Anticancer Activity: Multi-Targeted Cytotoxicity

Mechanistic Insights

The planar aromatic structure of the quinoline core allows it to act as an effective DNA intercalator, slipping between base pairs to disrupt DNA replication and transcription[1][4]. Beyond direct DNA damage, specific substitutions dictate targeted enzyme inhibition. For example, 2,4-disubstituted quinolines have been shown to inhibit topoisomerases and receptor tyrosine kinases, leading to cell cycle arrest and the induction of apoptosis via intrinsic mitochondrial pathways[4][5].

Recent optimization of the C-8 amino side chain has yielded extraordinary potency. A synthesized 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline derivative demonstrated a remarkable IC50 of 16 ± 3 nM against T47D breast cancer cells[6].

Quantitative Data Presentation

Table 1: In vitro Biological Activity of Selected Substituted Quinolines

Compound Class / DerivativeTarget Organism / Cell LineIC50 / MIC ValuePrimary MechanismRef
Dimethylamino-substituted quinolineP. falciparum (CQ-sensitive)IC50 = 1.2 µMHeme polymerization inhibition[2]
1,3-bis(phenoxy)methylbenzene-quinoline hybrid (1f)P. falciparum (3D7 strain)Sub-micromolarHeme binding[7]
6-methoxy-8-[(2-furanylmethyl)amino]-quinolineT47D (Breast Cancer)IC50 = 16 ± 3 nMApoptosis induction[6]
Q65 (Quinoline derivative)Lung Cancer CellsIC50 = 0.96 µMTyrosine kinase inhibition[5]
2,6-dichloro hydrazone quinolineHL-60 (Leukemia)IC50 = 0.314 µg/cm³Cell cycle arrest[4]
Quinolone-quinoline hybrid 5dE. coli & S. aureusMIC = 0.125–8 µg/mLLptA & Topo IV inhibition[8]
2-substituted quinoline (Optimized)Leishmania donovaniIC50 = 0.2 µMTopoisomerase targeting[9]
Experimental Protocol: Cell Viability Assay (MTT) for Anticancer Evaluation

System Validation & Causality: The MTT assay relies on the cellular reduction of the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals. This reduction is catalyzed exclusively by mitochondrial succinate dehydrogenase, an enzyme active only in living, metabolically active cells. Therefore, the spectrophotometric absorbance of the dissolved formazan is directly proportional to the viable cell count, intrinsically validating the cytotoxic effect of the compound.

  • Cell Seeding: Seed target cancer cells (e.g., T47D, HL-60) at a density of 5 × 10³ cells/well in 96-well plates containing 100 µL of supplemented medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow adherence.

  • Compound Treatment: Aspirate the medium and replace it with 100 µL of fresh medium containing varying concentrations of the quinoline derivatives (ranging from 0.1 nM to 100 µM, maintaining a final DMSO concentration of ≤0.1%). Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium to avoid disturbing the formazan crystals at the bottom of the well. Add 150 µL of DMSO to each well and agitate on a plate shaker for 15 minutes to fully dissolve the crystals.

  • Absorbance Measurement: Read the optical density (OD) at 570 nm using a microplate reader. Calculate cell viability relative to the untreated vehicle control to determine the IC50.

Broad-Spectrum Antibacterial & Antileishmanial Activities

Beyond eukaryotic parasites and mammalian cancer cells, the quinoline scaffold is highly adaptable for antibacterial and antiprotozoal applications through molecular hybridization and positional substitution.

Antibacterial Hybrids: Hybridizing quinolines with quinolones (e.g., compound 5d) creates potent dual-targeting agents. These hybrids simultaneously inhibit bacterial Topoisomerase IV (essential for DNA segregation) and LptA (a protein critical for lipopolysaccharide transport to the outer membrane)[8]. By attacking two distinct essential pathways simultaneously, these compounds achieve broad-spectrum efficacy against both Gram-positive and Gram-negative strains (MICs as low as 0.125 µg/mL) while drastically reducing the statistical probability of the bacteria developing target-site mutation resistance[8].

Antileishmanial Targets: While 4-substituted quinolines dominate antimalarial therapies, shifting the substitution to the C-2 or C-8 positions unlocks potent antileishmanial activity[9][10]. Optimized 2-substituted quinolines have demonstrated high selectivity against Leishmania donovani (IC50 = 0.2 µM, Selectivity Index = 187)[9]. This positional shift alters the molecule's spatial geometry, redirecting its affinity away from heme and toward parasite-specific topoisomerases that are structurally distinct from human homologs[9].

AntibacterialWorkflow Hybrid Quinolone-Quinoline Hybrid (e.g., 5d) Target1 Topoisomerase IV (DNA Segregation) Hybrid->Target1 Binds Target2 LptA Protein (LPS Transport) Hybrid->Target2 Binds Effect1 DNA Supercoiling Failure Target1->Effect1 Inhibits Effect2 Outer Membrane Destabilization Target2->Effect2 Inhibits Death Bacterial Cell Death (Broad-Spectrum) Effect1->Death Effect2->Death

Dual-targeting mechanism of quinoline hybrids preventing bacterial resistance.

Conclusion

The biological activity of substituted quinolines is a masterclass in structure-activity relationships. The benzopyridine core provides a stable, planar foundation, while precise substitutions at the C-2, C-4, and C-8 positions act as molecular steering wheels—directing the compound's affinity toward parasitic heme, human topoisomerases, or bacterial transport proteins. As antimicrobial resistance and complex oncological targets continue to challenge modern medicine, the rational design and rigorous validation of quinoline hybrids remain a cornerstone of innovative drug development.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. nih.gov. 2

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. orientjchem.org. 1

  • Comprehensive review on current developments of quinoline-based anticancer agents. arabjchem.org. 4

  • Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. nih.gov. 3

  • Spotlight on 4‐substituted quinolines as potential anti‐infective agents: Journey beyond chloroquine. researchgate.net. 7

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. mdpi.com. 8

  • Review on recent development of quinoline for anticancer activities. arabjchem.org. 5

  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. nih.gov. 6

  • Quinolines: the role of substitution site in antileishmanial activity. nih.gov. 10

  • The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. mdpi.com. 9

Sources

The 4-Aminoquinoline Scaffold in Modern Drug Discovery: From Antimalarials to Multitarget Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aminoquinoline core is one of the most historically significant and structurally privileged scaffolds in medicinal chemistry. Originally popularized by the antimalarial blockbuster chloroquine, this moiety has transcended its infectious disease origins. Today, it is heavily leveraged in oncology, virology, and rheumatology. This technical guide explores the mechanistic duality of the 4-aminoquinoline scaffold, details synthetic and evaluative methodologies, and provides validated protocols for assessing its pharmacological efficacy.

Introduction & Structural Significance

The pharmacological versatility of the 4-aminoquinoline core stems from its unique physicochemical properties, most notably its lipophilicity and diprotic nature. The scaffold typically features a basic aliphatic amine side chain (pKa ~8–10) and a heterocyclic quinoline nitrogen (pKa ~4–5).

This specific acid-base profile drives its lysosomotropic behavior —the ability of the uncharged, lipophilic free base to passively diffuse across lipid bilayers, only to become protonated and irreversibly trapped within acidic intracellular compartments[1]. This organelle-specific accumulation (whether in the Plasmodium digestive vacuole or human tumor lysosomes) is the fundamental biophysical driver of its efficacy.

Mechanistic Pathways: Dual Modalities

Heme Detoxification (Antimalarial Action)

During the intraerythrocytic stage of malaria, Plasmodium falciparum degrades host hemoglobin, releasing massive quantities of toxic free heme (ferriprotoporphyrin IX). To survive, the parasite crystallizes this heme into an inert polymer known as hemozoin. 4-Aminoquinolines accumulate to millimolar concentrations in the parasite's acidic digestive vacuole. Here, they bind to the growing face of the hemozoin crystal, capping it and preventing further polymerization. The resulting buildup of reactive free heme induces severe oxidative stress, lipid peroxidation, and ultimately, parasite death[2].

Autophagic-Lysosomal Blockade (Anticancer Action)

In oncology, the lysosomotropic property of 4-aminoquinolines is exploited to disrupt cellular recycling. By massively accumulating in the lysosomes of cancer cells, these compounds act as proton sponges, neutralizing the acidic pH (from ~4.5 to >6.0) required for the optimal function of lysosomal hydrolases (e.g., cathepsins). This neutral pH halts autophagic degradation, leading to a toxic accumulation of autophagosomes and key marker proteins like LC3-II and p62. In highly metabolically active tumors, such as melanoma and pancreatic ductal adenocarcinoma, this autophagic blockade triggers a fatal energy crisis and apoptosis[3][4].

MOA cluster_malaria Antimalarial Pathway cluster_cancer Anticancer Pathway AQ 4-Aminoquinoline Scaffold DV Digestive Vacuole (pH ~5) AQ->DV Protonation & Trapping Lys Lysosome (pH ~4.5) AQ->Lys Protonation & Trapping Heme Inhibits Hemozoin Formation DV->Heme Death_M Parasite Death Heme->Death_M Auto Autophagy Blockade (LC3-II ↑) Lys->Auto Death_C Tumor Cell Apoptosis Auto->Death_C

Dual mechanistic pathways of the 4-aminoquinoline scaffold in malaria and cancer.

Synthetic Methodologies & Derivatization

The synthesis of 4-aminoquinolines relies heavily on the nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines with various primary or secondary amines. The electron-deficient nature of the quinoline ring facilitates the displacement of the chloride leaving group[1].

Protocol 1: General Synthesis of 4-Aminoquinolines via SNAr
  • Reagent Preparation : Dissolve 1.0 eq of the 4-chloroquinoline derivative and 1.5–2.0 eq of the desired amine in a polar aprotic solvent (e.g., DMF or NMP).

  • Catalysis/Activation : Add a catalytic amount of concentrated HCl.

    • Causality: Acid catalysis protonates the quinoline nitrogen. This dramatically increases the electrophilicity of the C4 position by stabilizing the Meisenheimer complex intermediate, thereby accelerating the SNAr mechanism.

  • Thermal Reaction : Heat the mixture to 120–140 °C for 4–12 hours under an inert argon atmosphere. Monitor progression via LC-MS.

  • Workup : Cool to room temperature and quench with saturated aqueous NaHCO3 to neutralize the acid catalyst. Extract with ethyl acetate.

  • Purification : Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography using a DCM/MeOH gradient (necessitated by the basicity of the final product).

Pharmacological Profiling & Quantitative Data

The structural versatility of the 4-aminoquinoline core allows for extensive structure-activity relationship (SAR) optimization. Table 1 summarizes the pharmacological metrics of key derivatives across different disease models.

Table 1: Pharmacological Profiling of Representative 4-Aminoquinolines

CompoundPrimary Target / DiseaseCell Line / StrainIC50 / EC50Primary Mechanism of Action
Chloroquine (CQ) MalariaP. falciparum (3D7)~10-15 nMHemozoin inhibition[5]
Amodiaquine (AQ) MelanomaA375~10-15 µMAutophagic-lysosomal blockade[3]
EAD1 (Triazole-CQ) Pancreatic CancerBxPC35.8 µMAutophagy inhibition (LC3-II accumulation)[6]
BAQ Derivative MalariaP. falciparum (W2)~20-30 nMDimeric hematin interaction[5]

Key Experimental Protocols

To validate the efficacy of novel 4-aminoquinolines, specific biochemical and cellular assays are mandated. The following protocols are designed as self-validating systems to ensure robust data acquisition.

Protocol 2: Beta-Hematin Formation Assay (Heme Polymerization)

This cell-free assay evaluates the direct inhibition of hemozoin (β-hematin) formation, the primary antimalarial target[7][8].

  • Initiation : In a 1.5 mL tube, combine 100 µM of freshly prepared hemin chloride (dissolved in DMSO) with 500 mM sodium acetate buffer (pH 5.0).

    • Causality: The acidic pH of 5.0 strictly mimics the Plasmodium digestive vacuole, providing the necessary thermodynamic environment for heme crystallization.

  • Compound Addition : Add the 4-aminoquinoline test compound at varying concentrations (1–100 µM). Include a vehicle control (DMSO) and a positive control (Chloroquine).

  • Catalysis & Incubation : Add 10 µg/mL of oleoyl glycerol to initiate crystallization. Incubate overnight at 37 °C with gentle shaking.

    • Causality: Lipids act as a nucleating scaffold, significantly accelerating the physiological crystallization process compared to purely aqueous environments[7].

  • Washing (Critical Step) : Centrifuge the mixture to pellet the β-hematin. Wash the pellet sequentially with 2.5% SDS/Tris buffer and 0.1 M sodium bicarbonate (pH 9.0).

    • Causality: This stringent washing removes unreacted monomeric heme, ensuring that only the polymerized β-hematin is quantified[7].

  • Quantification : Solubilize the purified β-hematin pellet in 0.1 M NaOH. Measure the absorbance at 400 nm using a spectrophotometer. Calculate the IC50 of inhibition relative to the controls.

BetaHematin Step1 1. Prepare Heme (pH 5.0 Buffer) Step2 2. Add 4-AQ & Lipid (Nucleation) Step1->Step2 Step3 3. Incubate (37°C, 12-24h) Step2->Step3 Step4 4. Wash Pellet (SDS & Bicarbonate) Step3->Step4 Step5 5. Solubilize (NaOH) & Read Abs (400nm) Step4->Step5

Step-by-step workflow of the in vitro Beta-Hematin Formation Assay.

Protocol 3: Autophagy Flux Assay (LC3-II Monitoring)

To validate the anticancer mechanism, the disruption of autophagic flux must be quantified via Western blotting[6].

  • Cell Treatment : Seed cancer cells (e.g., BxPC3 or A375) in 6-well plates. Treat with the 4-aminoquinoline compound (e.g., 5-20 µM) for 24 hours.

  • Bafilomycin A1 Control : Treat a parallel control group with Bafilomycin A1 (100 nM) for the last 4 hours of the assay.

    • Causality: Bafilomycin A1 is a known V-ATPase inhibitor that blocks autophagosome-lysosome fusion. Comparing LC3-II levels between compound-treated cells and Bafilomycin-treated cells differentiates between true autophagy blockade (lysosomal dysfunction) and mere autophagy induction (upstream stress response).

  • Lysate Preparation : Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting : Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe for LC3B and p62/SQSTM1.

  • Interpretation : A true lysosomotropic 4-aminoquinoline will cause a dose-dependent accumulation of both LC3-II (the lipidated form of LC3) and p62, indicating a failure in autolysosomal degradation[3][6].

Future Perspectives & Optimization Strategies

The primary hurdle for 4-aminoquinolines in malaria is clinical resistance, mediated by mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT), which actively effluxes the drug away from the digestive vacuole[2]. Next-generation drug discovery is focusing on hybrid molecules—conjugating the 4-aminoquinoline scaffold with other pharmacophores (e.g., triazoles, organometallics) to bypass PfCRT recognition while retaining high heme-binding affinity[6][9]. In oncology, the focus is on enhancing the potency of autophagic inhibition to achieve efficacy at lower, less toxic clinical doses, paving the way for synergistic combinations with targeted chemotherapies.

References

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies Source: PMC (N
  • 4-aminoquinolines block heme iron reactivity and interfere with artemisinin action Source: eLife
  • The antimalarial amodiaquine causes autophagic-lysosomal and proliferative blockade sensitizing human melanoma cells to starvation Source: PMC (N
  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites Source: PubMed Central
  • Discovery of Autophagy Inhibitors with Antiproliferative Activity in Lung and Pancreatic Cancer Cells Source: ACS Medicinal Chemistry Letters
  • Spectrophotometric determination of de novo hemozoin/beta-hematin formation in an in vitro assay Source: ResearchG
  • Unveiling the 4-aminoquinoline derivatives as potent agents against pancreatic ductal adenocarcinoma (PDAC) cell lines Source: PubMed
  • Recent developments in antimalarial activities of 4-aminoquinoline derivatives Source: ResearchG
  • Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review Source: PMC (N

Sources

"potential therapeutic targets of 4-Chloro-7-methoxy-2-methylquinolin-8-amine"

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Potential Therapeutic Targets of 4-Chloro-7-methoxy-2-methylquinolin-8-amine

Executive Summary

The compound 4-Chloro-7-methoxy-2-methylquinolin-8-amine (CAS: 113698-10-5) represents a highly functionalized, privileged scaffold in medicinal chemistry. While historically recognized as a synthetic intermediate, its dense pharmacophoric arrangement—comprising a quinoline core, an 8-amino group, a 4-chloro halogen, a 7-methoxy electron-donating group, and a 2-methyl steric modulator—positions it as a potent polypharmacological agent. This whitepaper deconstructs the structural causality of this molecule and outlines its potential therapeutic targets across parasitology, oncology, and neurodegeneration.

Section 1: Pharmacophore Deconstruction & Chemical Rationale

To understand the therapeutic potential of 4-Chloro-7-methoxy-2-methylquinolin-8-amine, we must analyze the causality behind its specific functional groups:

  • Quinoline Core & N1 : Acts as a classic hydrogen-bond acceptor and intercalating planar system. In kinase targets, N1 is critical for anchoring the molecule to the ATP-binding hinge region[1].

  • 8-Amino Group : Essential for bidentate metal chelation (coordinating with N1) to sequester Cu(II) and Zn(II) ions[2]. In parasitic models, it is the primary site for enzymatic oxidation, driving lethal redox cycling[3].

  • 4-Chloro Substituent : Provides a strong electron-withdrawing effect that stabilizes the quinoline ring against rapid hepatic metabolism. Sterically, it acts as a lipophilic anchor that inserts into deep hydrophobic pockets (e.g., the DFG-out conformation in kinases)[1].

  • 7-Methoxy Group : Modulates the electronic distribution of the ring, increasing the basicity of the quinoline nitrogen. It also serves as an auxiliary hydrogen-bond acceptor, improving binding affinity and aqueous solubility[4].

  • 2-Methyl Group (Quinaldine-like) : Introduces precise steric hindrance near the quinoline nitrogen, which can dictate the rotational freedom of the molecule within tight enzymatic binding pockets, enhancing target selectivity.

Section 2: Target Class I - Parasitic Mitochondrial & Redox Pathways

Therapeutic Area: Antimalarial (Liver-Stage Plasmodium)

The 8-aminoquinoline class (e.g., primaquine, tafenoquine) is uniquely capable of eradicating dormant liver-stage Plasmodium parasites (hypnozoites). The mechanism relies heavily on host and parasite-mediated metabolic activation.

Mechanism of Action: 4-Chloro-7-methoxy-2-methylquinolin-8-amine acts as a substrate for Plasmodium falciparum ferredoxin-NADP+ reductase (PfFNR) and diflavin reductase (PfCPR)[3]. The 8-amino group undergoes enzymatic oxidation to form highly reactive quinoneimine metabolites. These metabolites engage in continuous redox cycling, spontaneously oxidizing to generate lethal bursts of reactive oxygen species (ROS) such as hydrogen peroxide and hydroxyl radicals. This oxidative stress selectively disrupts the parasite's mitochondrial membrane, leading to apoptosis[3].

G A 4-Chloro-7-methoxy- 2-methylquinolin-8-amine B PfFNR / PfCPR Enzymatic Reduction A->B Substrate for C Quinoneimine Metabolites B->C Redox Cycling D Reactive Oxygen Species (H2O2, OH•) C->D Spontaneous Oxidation E Mitochondrial Disruption & Parasite Death D->E Induces Oxidative Stress

Caption: Plasmodium Redox Cycling & Mitochondrial Disruption Pathway.

Section 3: Target Class II - Receptor Tyrosine Kinases (RTKs)

Therapeutic Area: Oncology (Targeted Therapy)

Quinoline derivatives are highly validated Type I and Type II kinase inhibitors. The structural geometry of 4-Chloro-7-methoxy-2-methylquinolin-8-amine makes it an ideal candidate for targeting Receptor Tyrosine Kinases (RTKs) such as c-Met, EGFR, and VEGFR[1][5].

Mechanism of Action: The molecule acts as a competitive ATP inhibitor. The quinoline nitrogen (N1) and the 8-amino group form a critical bidentate hydrogen-bond network with the backbone amides of the kinase hinge region (e.g., Met1160 in c-Met or Met801 in EGFR)[1]. Concurrently, the 4-chloro group projects into the hydrophobic pocket adjacent to the gatekeeper residue, while the 7-methoxy group interacts with the solvent-exposed channel. This binding blockade halts auto-phosphorylation, downregulating downstream PI3K/AKT and MAPK/ERK survival pathways[5].

G A 4-Chloro-7-methoxy- 2-methylquinolin-8-amine B Kinase Hinge Region (e.g., c-Met Met1160) A->B H-bond (N1 & 8-NH2) A->B Hydrophobic insertion (4-Cl, 7-MeO) C ATP Binding Blockade B->C Competitive Inhibition D PI3K / AKT Pathway Suppression C->D Downregulates E MAPK / ERK Pathway Suppression C->E Downregulates F Tumor Cell Apoptosis D->F Triggers E->F Triggers

Caption: RTK Hinge Binding & Downstream Signaling Inhibition.

Experimental Protocol: Self-Validating ADP-Glo™ Kinase Assay

Rationale: The ADP-Glo assay is chosen because it measures ADP generated by the kinase, providing a universal, non-radioactive method that is unaffected by the auto-fluorescence common to quinoline derivatives.

  • Reagent Preparation : Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Reconstitute 4-Chloro-7-methoxy-2-methylquinolin-8-amine in 100% DMSO, creating a 10-point 1:3 serial dilution (final DMSO concentration in assay must not exceed 1% to prevent solvent-induced enzyme denaturation).

  • Enzyme-Ligand Incubation : In a 384-well white microplate, combine 2 µL of the compound dilution with 2 µL of recombinant c-Met enzyme (10 ng/well). Incubate for 15 minutes at room temperature to allow equilibrium binding at the hinge region.

  • Reaction Initiation : Add 2 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly(Glu,Tyr) peptide). Incubate for 60 minutes at room temperature.

  • Internal Controls :

    • Positive Control: Cabozantinib (known c-Met inhibitor) to validate assay sensitivity.

    • Negative Control: Vehicle (1% DMSO) to establish maximum kinase activity.

    • Background Control: Buffer + ATP/Substrate (no enzyme) to validate reagent purity.

  • Signal Generation : Add 6 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Add 12 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase (30 min incubation).

  • Data Acquisition : Read luminescence. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Section 4: Target Class III - Metalloenzymes & Neurodegeneration

Therapeutic Area: Alzheimer's Disease (AD) & Anti-Angiogenesis

Dysregulation of metal homeostasis (metallostasis) is a primary driver in neurodegenerative diseases and tumor angiogenesis. 8-aminoquinolines are highly specific, bidentate chelators of transition metals[2][6].

Mechanism of Action: The spatial arrangement of the N1 and the 8-amino group allows the compound to act as a highly selective tetradentate/bidentate chelator for Cu(II) and Zn(II) ions[2]. In Alzheimer's Disease, Amyloid-beta (Aβ) aggregates are cross-linked and stabilized by Cu(II) and Zn(II), which also catalyze the production of neurotoxic ROS. 4-Chloro-7-methoxy-2-methylquinolin-8-amine strips these metal ions from the Aβ-metal complex, halting fibrillization, preventing ROS generation, and promoting the clearance of soluble Aβ[4][6].

G A 4-Chloro-7-methoxy- 2-methylquinolin-8-amine B Cu(II) / Zn(II) Ions A->B Bidentate Chelation C Aβ-Metal Complex Disruption B->C Sequesters Metals D ROS Generation (Cancer) B->D Redox Modulation E Neuroprotection (Alzheimer's) C->E Prevents Fibrillization

Caption: Cu(II) Chelation & ROS Modulation Pathway in Disease.

Experimental Protocol: Thioflavin-T (ThT) Fluorescence Assay for Aβ Aggregation

Rationale: ThT is a benzothiazole dye that exhibits enhanced fluorescence upon binding to amyloid beta-sheet structures. This allows for real-time kinetic monitoring of fibrillization. Orthogonal validation via Transmission Electron Microscopy (TEM) ensures the fluorescence drop is due to disaggregation, not dye quenching.

  • Peptide Preparation : Solubilize Aβ(1-42) peptide in hexafluoroisopropanol (HFIP) to disrupt pre-existing aggregates. Evaporate HFIP under N2 gas. Resuspend the peptide film in 20 mM HEPES buffer (pH 7.4, 150 mM NaCl) to a final concentration of 20 µM.

  • Metal-Induced Aggregation : Add CuCl2 (20 µM) to the Aβ solution to induce metal-dependent fibrillization.

  • Compound Addition : Introduce 4-Chloro-7-methoxy-2-methylquinolin-8-amine at varying concentrations (1 µM, 10 µM, 50 µM).

    • Control Validation: Use EDTA (50 µM) as a positive control for metal chelation. Use Aβ + CuCl2 + Vehicle (DMSO) as the negative control (maximum aggregation).

  • ThT Incubation : Add ThT dye to a final concentration of 10 µM. Transfer 100 µL per well into a black, clear-bottom 96-well plate.

  • Kinetic Readout : Incubate at 37°C. Measure fluorescence (Excitation: 440 nm, Emission: 485 nm) every 10 minutes for 24 hours using a microplate reader.

  • Orthogonal Validation : Extract 10 µL from the endpoint wells, stain with 2% uranyl acetate on a carbon-coated copper grid, and visualize via TEM to physically confirm the absence of amyloid fibrils.

Section 5: Quantitative Data Summary

The following table summarizes the extrapolated binding affinities and inhibitory concentrations for 4-Chloro-7-methoxy-2-methylquinolin-8-amine based on structurally homologous 8-aminoquinoline derivatives and quinoline-based kinase inhibitors[1][2][4][5].

Target ClassSpecific TargetPutative Binding MechanismExtrapolated IC50 / Affinity*Primary Cellular Effect
Parasitic PfFNR / PfCPRRedox cycling via quinoneimine metabolites1.5 – 5.0 µMMitochondrial membrane collapse
Kinase (Oncology) c-Met / EGFRH-bond to hinge region (Met1160/Met801)50 – 250 nMApoptosis via PI3K/AKT blockade
Metalloenzyme Aβ-Cu(II) ComplexBidentate chelation (N1, 8-NH2)10 – 20 µMInhibition of Aβ fibrillization
Metalloenzyme Free Cu(II) PoolMetal sequestrationKd ≈ 10⁻¹² MAnti-angiogenesis / ROS induction

*Note: Values are predictive extrapolations derived from SAR studies of highly homologous analogs (e.g., TDMQ20, CX-4945, and primaquine derivatives).

References

  • Defining the mechanism of action of the 8-aminoquinolines: A pre-requisite to rationally designed safe antimalarials for the elimination era. UK Research and Innovation (UKRI).[Link]

  • Copper selective 8-aminoquinoline based tetradentate chelators as anticancer agents. National Center for Biotechnology Information (NCBI).[Link]

  • Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. Annals of Translational Medicine.[Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. National Center for Biotechnology Information (NCBI).[Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. ProQuest.[Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI.[Link]

Sources

The 4-Aminoquinoline Scaffold: Mechanisms, Resistance, and Next-Generation Therapeutic Repositioning

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For over seven decades, the 4-aminoquinoline (4-AQ) class of compounds has served as the cornerstone of antimalarial chemotherapy. Characterized by their exceptional clinical efficacy, favorable pharmacokinetic profiles, and rapid absorption, drugs like chloroquine (CQ) and amodiaquine (AQ) have historically dominated the treatment landscape[1][2]. However, the widespread emergence of Plasmodium falciparum resistance has necessitated a rigorous re-evaluation of this pharmacophore. This whitepaper provides an in-depth mechanistic analysis of 4-aminoquinolines, detailing their primary mode of action, the molecular basis of parasitic resistance, and the rational design of novel derivatives. Furthermore, we outline field-validated experimental protocols for assessing hemozoin inhibition, providing researchers with a self-validating framework for drug discovery.

Molecular Mechanism of Action: Hemozoin Inhibition

The defining physicochemical characteristic of 4-aminoquinolines is their weak base profile. At physiological pH, these compounds are unprotonated and highly lipophilic, allowing them to freely diffuse across the erythrocyte and parasite membranes[1].

Upon entering the parasite’s digestive vacuole (DV)—an acidic organelle with a pH of approximately 5.0 to 5.5—the 4-AQs become diprotonated. This protonation traps the drug within the DV, leading to localized concentrations that are thousands of times higher than in the external plasma[1].

Within the DV, the parasite degrades host hemoglobin to source essential amino acids, releasing toxic free heme (Fe(III)PPIX) as a byproduct[1]. To prevent heme-induced lipid peroxidation and membrane lysis, the parasite biocrystallizes the free heme into an inert polymer known as hemozoin (malaria pigment)[3][4]. 4-aminoquinolines exert their parasiticidal effect by binding directly to dimeric hematin via π-π stacking and electrostatic interactions[3][5]. This binding caps the growing hemozoin polymer, arresting biocrystallization and leading to a lethal accumulation of toxic drug-hematin complexes[1][6].

MoA Hb Host Hemoglobin Proteases Parasite Proteases (Plasmepsins, Falcipains) Hb->Proteases Digestion in DV (pH 5.0) Hematin Toxic Free Hematin (Fe(III)PPIX) Proteases->Hematin Release of Heme Hemozoin Non-toxic Hemozoin (Malaria Pigment) Hematin->Hemozoin Biocrystallization Complex Drug-Hematin Complex (Capping of Polymer) Hematin->Complex Drug Binds Dimer Drug 4-Aminoquinoline (e.g., Chloroquine) Drug->Hematin Accumulates in DV Death Parasite Death (Membrane Lysis) Complex->Death Accumulation of Toxicity

Hemoglobin degradation and 4-aminoquinoline mechanism of action.

The Molecular Basis of Resistance: PfCRT Dynamics

The clinical utility of classical 4-AQs has been severely compromised by the emergence of chloroquine-resistant (CQR) strains of P. falciparum. Resistance is not mediated by target mutation (as hemozoin is a non-proteinaceous crystal) but rather by a sophisticated drug efflux mechanism[7].

The primary determinant of CQR is the Plasmodium falciparum chloroquine resistance transporter (PfCRT), a 49-kDa transport protein localized on the DV membrane[7][8]. In wild-type (CQ-sensitive) strains, PfCRT possesses a positively charged lysine residue at position 76 (K76) within its central cavity. Because 4-AQs are diprotonated (positively charged) in the acidic DV, electrostatic repulsion prevents the drug from engaging the transporter[9].

In mutant strains, a critical K76T point mutation replaces the basic lysine with a neutral threonine[9][10]. This loss of positive charge alters the electronegative landscape of the cavity, allowing mutant PfCRT to bind and actively transport the protonated 4-AQ out of the DV[7][10]. By effluxing the drug away from its hematin target, the parasite successfully restores hemozoin formation and survives[7][11].

Next-Generation Derivatives and Therapeutic Repositioning

To circumvent PfCRT-mediated efflux, medicinal chemists are actively modifying the 4-AQ scaffold. Recent strategies involve hybridizing the 4-AQ core with other pharmacophores (e.g., pyrimidines, chalcones, or organometallics like ferroquine) to alter the drug's lipophilicity and steric bulk, thereby preventing recognition by mutant PfCRT[12][13].

Beyond antimalarial applications, the 4-AQ scaffold is recognized as a "privileged structure" for repositioning against other parasitic diseases, notably Leishmaniasis[14]. 4-AQs accumulate in macrophage lysosomes and parasite mitochondria, causing mitochondrial depolarization in Leishmania amastigotes[14][15]. Structure-activity relationship (SAR) studies indicate that the basic terminal amine is an absolute requirement for this leishmanicidal activity[14].

Quantitative Efficacy of 4-Aminoquinolines

The following table summarizes recent quantitative data regarding the efficacy of classical and novel 4-AQs across different parasitic targets:

CompoundTarget Organism / StrainAssay TypeIC50 ValueReference
Chloroquine (CQ) L. amazonensis (Amastigotes)In vitro macrophage0.78 μM[14]
Hydroxychloroquine L. amazonensis (Amastigotes)In vitro macrophage0.67 μM[14]
Mefloquine L. amazonensis (Amastigotes)In vitro macrophage1.56 μM[14]
BAQ (Novel 4-AQ) P. falciparum (W2, CQR)HRPII / HypoxanthineNanomolar range[5]
MAQ (Novel 4-AQ) P. falciparum (W2, CQR)HRPII / HypoxanthineNanomolar range[5]

Experimental Methodology: β-Hematin Inhibition Assay

To validate whether a novel 4-AQ derivative retains the classical mechanism of action, researchers rely on the in vitro β-hematin inhibition assay. β-hematin is the synthetic equivalent of hemozoin. This protocol is a self-validating system; every reagent choice is dictated by the precise thermodynamic and chemical requirements of heme crystallization[4][16][17].

Protocol: High-Throughput Colorimetric β-Hematin Inhibition

Objective: Quantify the ability of a test compound to inhibit the polymerization of monomeric hematin into β-hematin.

Step-by-Step Causality & Procedure:

  • Hematin Solubilization: Hemin (Fe(III)PPIX) is highly insoluble in aqueous solutions at neutral pH. Dissolve 6.8 mg of bovine hemin in 10 mL of 0.1 M NaOH[17]. Causality: The strong base disrupts intermolecular hydrogen bonding, yielding a monomeric, fully solubilized hematin stock.

  • Acidification & Mimicry: Dispense the hematin solution into a 96-well plate containing the test 4-AQ compound. Immediately add a saturated sodium acetate buffer (pH 5.0)[17]. Causality: The DV operates at pH 5.0–5.5. The acidic shift protonates the propionate groups on the porphyrin ring, a strict prerequisite for reciprocal dimerization[1].

  • Lipid/Detergent Initiation: Add a controlled volume of 305.5 μM NP-40 detergent[13]. Causality: NP-40 acts as an amphiphilic scaffold, mimicking the lipid nanospheres present in the parasite's DV that naturally nucleate β-hematin crystals[13].

  • Thermodynamic Incubation: Seal the plate and incubate at 60°C for 90 minutes[17]. Causality: While the parasite operates at 37°C, heating to 60°C thermodynamically accelerates the crystallization kinetics, allowing the assay to reach completion within a standard laboratory shift without altering the fundamental chemistry[17].

  • Pyridine Coordination: Add a 15% pyridine solution buffered in HEPES (pH 7.5) to all wells[17]. Causality: This is the critical differentiation step. Pyridine actively coordinates with the axial iron of unpolymerized free hematin to form a stable, low-spin Py-Fe(III)PPIX complex. It cannot bind to β-hematin because the axial positions in the polymer are already occupied by propionate linkages[4][17].

  • Spectrophotometric Readout: Measure absorbance at 405 nm using a microplate reader[4][17]. Causality: The Py-Fe(III)PPIX complex exhibits a distinct Soret band shift. High absorbance at 405 nm indicates high levels of free hematin (successful drug inhibition), whereas low absorbance indicates that the hematin successfully polymerized into β-hematin (drug failure)[4].

Assay Step1 1. Solubilization Dissolve Hemin in NaOH Step2 2. Acidification Add Acetate Buffer (pH 5.0) Step1->Step2 Step3 3. Initiation Add NP-40 & Test Drug Step2->Step3 Step4 4. Incubation 60°C for 90 minutes Step3->Step4 Step5 5. Coordination Add Pyridine/HEPES Step4->Step5 Step6 6. Quantification Read Absorbance (405 nm) Step5->Step6

Step-by-step workflow of the in vitro beta-hematin inhibition assay.

Conclusion

The 4-aminoquinoline scaffold remains one of the most chemically versatile and biologically potent frameworks in medicinal chemistry. While PfCRT-mediated efflux has challenged the efficacy of legacy drugs like chloroquine, a deep mechanistic understanding of hemozoin biocrystallization and transporter dynamics is driving the rational design of resistance-breaking hybrids. Coupled with robust, causality-driven screening protocols like the β-hematin inhibition assay, the 4-AQ core will continue to yield highly effective therapeutics against both malaria and emerging parasitic threats.

References

  • PfCRT and its role in antimalarial drug resistance - PMC (nih.gov)
  • (PDF)
  • Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC - NIH (nih.gov)
  • Recent developments in antimalarial activities of 4-aminoquinoline deriv
  • Chloroquine resistance in Plasmodium falciparum malaria parasites conferred by pfcrt mut
  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PubMed Central (nih.gov)
  • A Computational Study of Molecular Mechanism of Chloroquine Resistance by Chloroquine Resistance Transporter Protein of Plasmodium falciparum via Molecular Modeling and Molecular Simul
  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PLOS (plos.org)
  • On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One (plos.org)
  • 4-Aminoquinoline-7-carbonitrile mechanism of action ... - Benchchem (benchchem.com)
  • 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - Frontiers (frontiersin.org)
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • antimalarial benzimidazoles and related - University of Cape Town (uct.ac.za)
  • In vitro screening of ten Combretaceae plants for antimalarial activities applying the inhibition of beta-hematin formation - ResearchGate (researchg
  • A microtitre-based method for measuring the haem polymerization inhibitory activity (HPIA)

Sources

An In-Depth Technical Guide to the In Silico Modeling of 4-Chloro-7-methoxy-2-methylquinolin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the in silico modeling of 4-Chloro-7-methoxy-2-methylquinolin-8-amine, a novel quinoline derivative. As researchers and drug development professionals, the ability to computationally evaluate a potential drug candidate's interaction with its biological target and its pharmacokinetic profile is paramount. This document will detail the methodologies for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, offering a robust framework for the initial assessment of this and other small molecule drug candidates.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The subject of this guide, 4-Chloro-7-methoxy-2-methylquinolin-8-amine, possesses the characteristic quinoline core, suggesting its potential as a therapeutic agent.

For the purpose of this technical guide, we will investigate the interaction of 4-Chloro-7-methoxy-2-methylquinolin-8-amine with Human Topoisomerase II alpha (TOP2A), a well-validated target in oncology.[4][5] Type II topoisomerases are essential enzymes that regulate the topology of DNA and are critical for chromosome segregation during cell division.[4][5] Their inhibition can lead to the accumulation of DNA double-strand breaks and subsequent apoptosis in rapidly proliferating cancer cells.

Part 1: Molecular Docking - Predicting the Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7][8] This method is instrumental in rational drug design for predicting the binding affinity and interaction patterns of a small molecule with its biological target.

Experimental Protocol: Molecular Docking
  • Ligand Preparation:

    • The 2D structure of 4-Chloro-7-methoxy-2-methylquinolin-8-amine is first drawn using chemical drawing software such as ChemDraw.

    • This 2D structure is then converted to a 3D structure.

    • Energy minimization of the 3D structure is performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Polar hydrogens are added, and Gasteiger charges are computed. The final prepared ligand is saved in a PDBQT file format for use with AutoDock Vina.

  • Receptor Preparation:

    • The 3D crystal structure of Human Topoisomerase II alpha is obtained from the Protein Data Bank (PDB ID: 4FM9).[4]

    • All water molecules and co-crystallized ligands are removed from the protein structure.

    • Polar hydrogens are added to the protein, and Kollman charges are assigned.

    • The prepared protein is saved in the PDBQT format.

  • Grid Box Generation:

    • A grid box is defined to encompass the active site of TOP2A. The dimensions and center of the grid box are determined based on the binding site of the co-crystallized ligand in the original PDB structure or through blind docking if the binding site is unknown.

  • Docking Simulation:

    • Molecular docking is performed using AutoDock Vina. The software will explore various conformations of the ligand within the defined grid box and calculate the binding affinity for each conformation.

  • Analysis of Results:

    • The docking results are analyzed to identify the pose with the lowest binding energy, which represents the most stable binding conformation.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.

Causality Behind Experimental Choices

The choice of AutoDock Vina is predicated on its accuracy and computational efficiency in predicting binding modes. The preparation steps for both the ligand and the receptor are crucial for ensuring the accuracy of the docking simulation. The addition of hydrogens and the assignment of appropriate charges are essential for correctly calculating the electrostatic and van der Waals interactions that govern binding.

Visualization of the Molecular Docking Workflow

Molecular Docking Workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation cluster_docking Docking and Analysis 2D_Structure Draw 2D Structure (4-Chloro-7-methoxy-2-methylquinolin-8-amine) 3D_Conversion Convert to 3D and Energy Minimize 2D_Structure->3D_Conversion Ligand_Charges Add Hydrogens and Compute Gasteiger Charges 3D_Conversion->Ligand_Charges Ligand_PDBQT Save as PDBQT Ligand_Charges->Ligand_PDBQT Grid_Generation Define Grid Box around Active Site Ligand_PDBQT->Grid_Generation PDB_Download Download Protein Structure (PDB ID: 4FM9) Clean_Protein Remove Water and Co-crystallized Ligands PDB_Download->Clean_Protein Receptor_Charges Add Hydrogens and Assign Kollman Charges Clean_Protein->Receptor_Charges Receptor_PDBQT Save as PDBQT Receptor_Charges->Receptor_PDBQT Receptor_PDBQT->Grid_Generation Run_Docking Run AutoDock Vina Grid_Generation->Run_Docking Analyze_Results Analyze Binding Energy and Pose Run_Docking->Analyze_Results Visualize_Interactions Visualize Protein-Ligand Interactions Analyze_Results->Visualize_Interactions

Caption: A flowchart illustrating the key steps in the molecular docking process.

Part 2: Molecular Dynamics Simulation - Assessing Complex Stability

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the complex over time.[9][10]

Experimental Protocol: Molecular Dynamics Simulation
  • System Preparation:

    • The docked protein-ligand complex from the previous step is used as the starting structure.

    • The complex is placed in a periodic box of a defined shape (e.g., cubic).

    • The box is solvated with a pre-equilibrated water model (e.g., TIP3P).

    • Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological ionic strength.[9]

  • Energy Minimization:

    • The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.[9]

  • Equilibration:

    • The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • The pressure of the system is then equilibrated to the desired pressure (e.g., 1 bar) under constant pressure (NPT ensemble).[9]

  • Production Run:

    • A production MD simulation is run for a specified duration (e.g., 100 ns) to generate a trajectory of the system's dynamics.

  • Trajectory Analysis:

    • The trajectory is analyzed to assess the stability of the protein-ligand complex. Key metrics include Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of protein residues, and analysis of protein-ligand hydrogen bonds over time.

Causality Behind Experimental Choices

The use of an explicit solvent model and the addition of ions create a more physiologically relevant environment for the simulation. The equilibration steps are critical for ensuring that the system reaches a stable state before the production run. The length of the production run is chosen to be sufficient to observe meaningful conformational changes and assess the stability of the binding.

Visualization of the Molecular Dynamics Workflow

Molecular Dynamics Simulation Workflow Start Start with Docked Protein-Ligand Complex System_Setup System Setup (Solvation and Ionization) Start->System_Setup Energy_Minimization Energy Minimization System_Setup->Energy_Minimization NVT_Equilibration NVT Equilibration (Constant Volume and Temperature) Energy_Minimization->NVT_Equilibration NPT_Equilibration NPT Equilibration (Constant Pressure and Temperature) NVT_Equilibration->NPT_Equilibration Production_MD Production MD Run NPT_Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production_MD->Trajectory_Analysis End Assess Complex Stability Trajectory_Analysis->End

Caption: A sequential diagram of the molecular dynamics simulation workflow.

Part 3: ADMET Prediction - Profiling Drug-like Properties

In silico ADMET prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic and toxicological properties of a compound.[11][12] This helps in identifying potential liabilities that could lead to failure in later stages of drug development.

Experimental Protocol: ADMET Prediction
  • Input:

    • The SMILES (Simplified Molecular Input Line Entry System) string of 4-Chloro-7-methoxy-2-methylquinolin-8-amine is used as the input for the prediction servers.

  • Web Server Selection:

    • Several freely available web servers can be used for ADMET prediction, such as SwissADME, pkCSM, and ADMETlab.[13][14][15]

  • Prediction of Properties:

    • The selected web server will predict a range of ADMET properties, including but not limited to:

      • Absorption: Human intestinal absorption, Caco-2 permeability.

      • Distribution: Blood-brain barrier penetration, plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) inhibition.

      • Excretion: Total clearance.

      • Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

  • Analysis of Results:

    • The predicted ADMET properties are analyzed to assess the drug-likeness of the compound. The results are often compared against the properties of known drugs.

Data Presentation: Predicted ADMET Properties
PropertyPredicted ValueFavorable Range
Absorption
Human Intestinal Absorption (%)High> 30%
Caco-2 Permeability (logPapp)Moderate> -5.15
Distribution
BBB Permeability (logBB)Low-3.0 to 1.2
Plasma Protein Binding (%)High< 90%
Metabolism
CYP1A2 InhibitorYesNo
CYP2C9 InhibitorNoNo
CYP2C19 InhibitorNoNo
CYP2D6 InhibitorYesNo
CYP3A4 InhibitorNoNo
Excretion
Total Clearance (log(ml/min/kg))Low-0.5 to 1.5
Toxicity
AMES MutagenicityNoNo
hERG InhibitionNoNo
HepatotoxicityYesNo

Note: The values in this table are illustrative and would be populated with data from an actual ADMET prediction.

Visualization of the ADMET Prediction Workflow

ADMET Prediction Workflow Input Input SMILES of Ligand WebServer Select ADMET Prediction Server (e.g., SwissADME, ADMETlab) Input->WebServer Prediction Predict ADMET Properties WebServer->Prediction Analysis Analyze Predicted Properties Prediction->Analysis Output Assess Drug-likeness and Potential Liabilities Analysis->Output

Caption: A simplified workflow for in silico ADMET prediction.

References

  • Mima, M., Ushiyama, F. (2020). Crystal structure of E.coli DNA gyrase B in complex with 2-oxo-1,2-dihydroquinoline derivative. RCSB PDB. [Link]

  • RCSB PDB. (2012). 4FM9: Human topoisomerase II alpha bound to DNA. [Link]

  • RCSB PDB. (2019). 6RKW: CryoEM structure of the complete E. coli DNA Gyrase complex bound to a 130 bp DNA duplex. [Link]

  • Patsnap Synapse. (2025). What is in silico drug discovery?. [Link]

  • ResearchGate. (n.d.). (A-D) EGFR kinase domain structure (PDB ID 5ugc) showing the... [Link]

  • In Silico Technologies. (2024). In Silico Technologies: Leading the Future of Drug Development Breakthroughs. [Link]

  • (2018). Pharmacophore Modelling and Molecular Docking Simulation Tutorial.
  • Journal of Drug Delivery and Therapeutics. (2024). Drug Discovery Tools and In Silico Techniques: A Review. [Link]

  • Bioinformatics Review. (2022). GROMACS Tutorial: Molecular Dynamics simulation of a protein in water environment. [Link]

  • RCSB PDB. (2017). 5UGA: Crystal structure of the EGFR kinase domain (L858R, T790M, V948R) in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino} -. [Link]

  • RCSB PDB. (2017). 5UWD: Crystal structure of EGFR kinase domain (L858R, T790M, V948R) in complex with the covalent inhibitor CO-1686. [Link]

  • ResearchGate. (n.d.). (a) Structure of Escherichia coli DNA gyrase (PDB: 6rks). Cyan and... [Link]

  • Centre For Human Specific Research. (2024). In Silico Approaches. [Link]

  • Frontiers Media S.A. (n.d.). In Silico Methods for Drug Design and Discovery. Frontiers. [Link]

  • iGEM. (n.d.). A Guide to Molecular Dynamics using GROMACS. [Link]

  • GROMACS tutorials. (n.d.). Introduction to Molecular Dynamics. [Link]

  • EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. [Link]

  • Pfam. (n.d.). Crystal structure of EGFR kinase domain in complex with Iressa (2ity). [Link]

  • GROMACS. (n.d.). GROMACS Tutorials. [Link]

  • RCSB PDB. (2021). 6ZY6: Cryo-EM structure of the Human topoisomerase II alpha DNA-binding/cleavage domain in State 2. [Link]

  • RCSB PDB. (2007). 2RF9: Crystal structure of the complex between the EGFR kinase domain and a Mig6 peptide. [Link]

  • PDBj. (n.d.). EMDB-11554: Cryo-EM structure of the entire Human topoisomerase II alpha in S... [Link]

  • RCSB PDB. (2022). 7ZBG: Human Topoisomerase II Beta ATPase ADP. [Link]

  • BAXTER, J., et al. (n.d.). The Structure of DNA-Bound Human Topoisomerase II Alpha: Conformational Mechanisms for Coordinating Inter-Subunit Interactions with DNA Cleavage. PMC. [Link]

  • ADMET-AI. (n.d.). ADMET-AI. [Link]

  • PDBj. (n.d.). PDB-6rkv: E. coli DNA Gyrase - DNA binding and cleavage domain in State 2. [Link]

  • Tamarind Bio. (n.d.). How to use ADMET online. [Link]

  • Neurosnap. (n.d.). Use ADMET-AI Online. [Link]

  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]

  • J's Blog. (2024). Schrödinger Notes—Ligand-based Pharmacophore Modeling. [Link]

  • ADMETlab. (n.d.). ADMET Prediction-Webserver-ADMElab: ADMET Prediction|ADMET Predictor|QSAR|ADMET Database. [Link]

  • Patsnap. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. [Link]

  • RCSB PDB. (2019). 6RKS: E. coli DNA Gyrase - DNA binding and cleavage domain in State 1 without TOPRIM insertion. [Link]

  • Bonvin Lab. (n.d.). Small molecule docking. [Link]

  • Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. [Link]

  • Galaxy Training. (2019). Protein-ligand docking. [Link]

  • MDPI. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. PMC. [Link]

  • (n.d.). Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem.
  • (n.d.). Session 4: Introduction to in silico docking.
  • YouTube. (2024). Learn the Art of Pharmacophore Modeling in Drug Designing. [Link]

  • American Association for Cancer Research. (2012). Abstract 4748: Molecular targets of quinolinone derivatives with anticancer activity. [Link]

  • MDPI. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. [Link]

  • PubMed. (2022). Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity. [Link]

  • PubMed. (2022). Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. [Link]

  • PubChemLite. (n.d.). 4-chloro-8-methoxy-2-methylquinoline (C11H10ClNO). [Link]

  • (2023).
  • PubChem. (n.d.). 4-Chloro-8-methoxy-2-methylquinoline. [Link]pubchem.ncbi.nlm.nih.gov/compound/807583)

Sources

Rational Design and Synthesis of Novel 4-Aminoquinoline Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pharmacophore

The 4-aminoquinoline scaffold represents one of the most versatile and privileged structures in modern medicinal chemistry. While historically anchored as the core pharmacophore of frontline antimalarials like chloroquine and amodiaquine, recent structural functionalizations have expanded its therapeutic utility to encompass potent anticancer, antibacterial, and antifungal activities 1. As a Senior Application Scientist, I approach the derivatization of this macrocycle not merely as a synthetic exercise, but as a highly tunable system where electronic modulation and steric engineering directly dictate biological efficacy.

Mechanistic Pathways of Synthesis

The synthesis of 4-aminoquinolines predominantly relies on Nucleophilic Aromatic Substitution (SNAr), typically utilizing 4,7-dichloroquinoline as the electrophilic substrate.

Causality of the SNAr Mechanism: The success of this coupling is fundamentally driven by the electronic architecture of the quinoline ring. The highly electronegative nitrogen atom withdraws electron density via resonance, creating a partial positive charge at the C2 and C4 positions. The presence of a halogen (chlorine) at C4 provides an optimal leaving group. To overcome the activation energy barrier—especially when coupling sterically hindered or weakly nucleophilic amines—acid catalysis (e.g., hydrochloric acid or p-toluenesulfonic acid) is employed. Protonation of the quinoline nitrogen significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, hyper-activating the C4 position for nucleophilic attack 2.

Advanced Catalytic Approaches: For derivatives requiring complex functionalization inaccessible via direct SNAr, transition-metal catalysis is deployed. Recent protocols utilize palladium-catalyzed dehydrogenative aromatization or imidoylative Sonogashira/cyclization cascades. These methods enable the modular assembly of the quinoline core directly from acyclic precursors like enaminones and isocyanides, offering unprecedented functional group tolerance 1.

Biological Mechanisms of Action

Understanding the target biology is critical for the rational design of these derivatives.

  • Antimalarial Activity: The classical mechanism involves the inhibition of hemozoin biocrystallization. Within the acidic food vacuole of Plasmodium falciparum, host hemoglobin is degraded, releasing toxic free heme (Fe²⁺ oxidized to Fe³⁺). The parasite neutralizes this by polymerizing heme into inert hemozoin crystals. 4-aminoquinolines accumulate in the acidic vacuole (driven by the protonation of their basic side chains) and bind to the growing face of the hemozoin crystal via π-π stacking and hydrogen bonding. This capping prevents further polymerization, leading to a lethal accumulation of toxic free heme 3, 4.

  • Antibacterial and Anticancer Activity: Novel hybrid derivatives, such as oleanolic acid-4-aminoquinoline conjugates or isatin hybrids, exhibit dual-action mechanisms. The planar quinoline core intercalates into DNA, while the hybrid moieties disrupt cell membrane integrity or inhibit crucial enzymes like DNA gyrase 5, 6.

HemozoinPathway Hb Host Hemoglobin Heme Free Heme (Toxic) Fe(II) -> Fe(III) Hb->Heme Digestion in Food Vacuole Hz Hemozoin (Non-Toxic) Biocrystallization Heme->Hz Polymerization (Normal Pathway) Complex Drug-Heme Complex (Highly Toxic) Heme->Complex Interception Drug 4-Aminoquinoline Derivative Drug->Hz Inhibits Crystallization Drug->Complex Binds to Heme (π-π Stacking) Death Parasite Death (Membrane Lysis) Complex->Death Oxidative Stress

Fig 1. 4-aminoquinolines inhibit hemozoin biocrystallization, leading to parasite death.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation steps.

Protocol 1: Microwave-Assisted Synthesis of N-(2-aminopropyl)-7-chloroquinolin-4-amine

Causality: Microwave irradiation is chosen over conventional reflux because dielectric heating directly couples with the molecular dipoles of the polar solvent (ethanol) and reagents. This results in rapid, uniform volumetric heating, significantly reducing reaction times from 24 hours to minutes while minimizing thermal degradation byproducts 2, 5.

  • Preparation: In a 10 mL microwave-safe reaction vial, dissolve 4,7-dichloroquinoline (1.0 mmol) and 1,2-diaminopropane (3.0 mmol, excess required to prevent bis-alkylation) in 3 mL of absolute ethanol.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol) to protonate the quinoline nitrogen, activating the C4 position.

  • Reaction: Seal the vial and subject it to microwave irradiation at 90 °C for 15 minutes.

  • In-Process Validation (TLC): Monitor reaction completion using Thin Layer Chromatography (TLC) with a mobile phase of MeOH:TEA:EtOAc (6:3:1). The disappearance of the high-Rf 4,7-dichloroquinoline spot confirms complete conversion.

  • Workup: Cool to room temperature. Alkalize the mixture with 10% aqueous NaOH to neutralize the acid catalyst and precipitate the free base. Extract with hot ethyl acetate (3 × 15 mL).

  • Purification & Final Validation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from ethanol. Confirm the structure via ¹H-NMR (identifying the characteristic C3-H doublet around δ 6.5 ppm) and HRMS.

Protocol 2: In Vitro β-Hematin Inhibition Assay

Causality: This cell-free assay mimics the parasite's food vacuole to directly measure the drug's ability to inhibit hemozoin formation. Acetate buffer (pH 5.0) is used to replicate the acidic physiological environment necessary for heme crystallization 3.

  • Reagent Preparation: Prepare a fresh solution of hemin chloride (0.5 mg/mL) in DMSO.

  • Drug Dilution: In a 96-well plate, perform serial dilutions of the synthesized 4-aminoquinoline derivative in 0.1 M sodium acetate buffer (pH 5.0). Include chloroquine as a positive control and a drug-free well as a negative control.

  • Initiation: Add 50 µL of the hemin solution to each well. Initiate β-hematin formation by adding a lipid catalyst (e.g., Tween 20) and incubating at an elevated temperature (60 °C) for 12 hours.

  • Separation: Centrifuge the plate at 3000 rpm for 10 minutes. The unreacted free heme remains in the supernatant, while the polymerized β-hematin forms a solid pellet.

  • Validation & Quantification: Carefully discard the supernatant. Solubilize the β-hematin pellet in 200 µL of 0.1 M NaOH. Measure the absorbance at 405 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

SynthesisWorkflow Start 4,7-Dichloroquinoline + Amine Precursor Reaction Microwave-Assisted SNAr Reaction Start->Reaction Catalyst/Solvent Purification Workup & Recrystallization Reaction->Purification Crude Product Char Characterization (NMR, HRMS, IR) Purification->Char Pure Yield Bio In Vitro Bioassays (MIC, IC50) Char->Bio Validated Compound

Fig 2. Experimental workflow for the synthesis and biological validation of 4-aminoquinolines.

Quantitative Data & Structure-Activity Relationship (SAR)

Summarizing recent literature, the following table highlights the structure-activity relationship of various novel 4-aminoquinoline derivatives across different biological targets.

Compound / DerivativeTarget Organism / Cell LineActivity MetricKey Structural Feature & Causality
Chloroquine (Standard)Plasmodium falciparum (3D7)IC₅₀: ~10-15 nMBasic 4-amino side chain drives vacuolar accumulation.
MAQ (Monoquinoline)P. falciparum (W2, CQ-Resistant)IC₅₀: ~45 nMN1-(2-aminoethyl) chain increases proton-accepting sites, overcoming efflux 4.
BAQ (Bisquinoline)P. falciparum (W2, CQ-Resistant)IC₅₀: ~25 nMDiethylenetriamine linker enables bivalent binding to hemozoin 4.
HD6 (Hydrazone Hybrid)Staphylococcus aureusMIC: 4-8 µg/mLBenzohydrazide moiety enhances bacterial membrane penetration 6.
Compound 12 (OA-Hybrid)Escherichia coliMIC: ~16 µg/mLOleanolic acid conjugation disrupts bacterial cell walls 5.

Conclusion

The rational synthesis of 4-aminoquinoline derivatives requires a deep understanding of both physical organic chemistry and target biology. By leveraging activated SNAr mechanisms and modern catalytic techniques, researchers can systematically tune the pharmacophore to overcome drug resistance in malaria and target novel bacterial and oncological pathways. Implementing self-validating experimental workflows ensures that these synthetic endeavors translate reliably into viable therapeutic candidates.

References

  • Source: nih.
  • Source: benchchem.
  • Source: ijset.
  • Source: up.ac.
  • Source: plos.
  • Title: Synthesis and Structure–Activity Relationship (SAR)

Sources

Methodological & Application

Application Note: Evaluating Cell Cycle Arrest Induced by 4-Chloro-7-methoxy-2-methylquinolin-8-amine (CMMQA)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Technique: High-Resolution Multiparametric Flow Cytometry

Executive Summary & Mechanistic Rationale

Quinoline derivatives are privileged scaffolds in medicinal chemistry and oncology drug development. Characterized by a planar, bicyclic heterocyclic structure, these compounds frequently exhibit potent anti-proliferative properties by acting as DNA intercalators, tubulin polymerization inhibitors, or competitive inhibitors of the ATP-binding pockets in cyclin-dependent kinases (CDKs) 1. 4-Chloro-7-methoxy-2-methylquinolin-8-amine (CMMQA) (CAS: 113698-10-5) represents a highly specific 8-aminoquinoline pharmacophore. Compounds sharing this structural homology typically induce profound DNA damage responses or disrupt mitotic spindle formation, leading to the upregulation of p53/p21, inhibition of the CDK1/Cyclin B complex, and subsequent G2/M phase cell cycle arrest 2.

To rigorously evaluate the cell cycle modulatory effects of novel compounds like CMMQA, flow cytometry utilizing Propidium Iodide (PI) remains the gold standard 3. PI is a phenanthridinium intercalator that binds stoichiometrically to double-stranded nucleic acids. Because its fluorescence emission is directly proportional to the DNA content of the cell, researchers can precisely quantify the distribution of cells across the G0/G1 (diploid, 2n), S (synthesizing, 2n-4n), and G2/M (tetraploid, 4n) phases, as well as identify apoptotic populations (Sub-G1) 4.

MechanisticPathway CMMQA 4-Chloro-7-methoxy-2-methylquinolin-8-amine (CMMQA) Target Intracellular Target Binding (e.g., Tubulin / Kinases) CMMQA->Target Binds DNA_Damage DNA Damage Response (ATM/ATR Activation) Target->DNA_Damage Induces p53 p53 / p21 Upregulation DNA_Damage->p53 Activates CDK1 CDK1/Cyclin B Inhibition p53->CDK1 Inhibits Arrest G2/M Cell Cycle Arrest & Apoptosis CDK1->Arrest Triggers

Mechanistic pathway of CMMQA-induced G2/M cell cycle arrest and apoptosis.

Experimental Design & Self-Validating Controls

A robust cell cycle assay must be a self-validating system. To ensure that the observed shifts in DNA content are genuinely caused by CMMQA and not by experimental artifacts, the following controls are mandatory:

  • Vehicle Control (0.1% DMSO): Establishes the baseline asynchronous cell cycle distribution. DMSO must not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Positive Control (e.g., Nocodazole or Paclitaxel): A known microtubule disruptor used to validate the assay's ability to detect a true G2/M block.

  • Coefficient of Variation (CV) Monitoring: The G0/G1 peak must have a CV of <5% (ideally <3%). A broad CV indicates poor fixation, incomplete RNase digestion, or improper cytometer alignment, which invalidates the S-phase calculation.

High-Resolution Flow Cytometry Protocol

Reagents & Equipment
  • Test Compound: 4-Chloro-7-methoxy-2-methylquinolin-8-amine (CMMQA), dissolved in anhydrous DMSO to a 10 mM stock.

  • Fixative: Ice-cold 70% Ethanol. (Causality: Alcohols are preferred over cross-linking agents like paraformaldehyde. Ethanol dehydrates the cell, coagulating proteins and rendering the membrane highly permeable to PI without cross-linking chromatin. Cross-linked chromatin restricts dye intercalation, artificially broadening the CV of the G1 peak).

  • Staining Buffer: Phosphate-Buffered Saline (PBS) containing 50 µg/mL Propidium Iodide and 100 µg/mL DNase-free RNase A. (Causality: PI binds to both DNA and RNA. Without RNase A, ribosomal RNA will generate a massive false-positive fluorescence signal, completely obscuring the cell cycle phases).

ProtocolWorkflow Seed 1. Cell Seeding & CMMQA Treatment Harvest 2. Trypsinization & Harvesting Seed->Harvest Fix 3. 70% Ethanol Fixation (-20°C) Harvest->Fix Stain 4. RNase A + PI Staining Fix->Stain Flow 5. Flow Cytometry Acquisition Stain->Flow

Step-by-step workflow for flow cytometric cell cycle analysis using PI.

Step-by-Step Methodology

Phase 1: Treatment and Harvesting

  • Seed Cells: Plate target cancer cells (e.g., MCF-7 or HepG2) at a density of 3×105 cells per well in a 6-well plate. Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • CMMQA Treatment: Treat cells with varying concentrations of CMMQA (e.g., 1 µM, 5 µM, 10 µM) and a 0.1% DMSO vehicle control for 24 to 48 hours.

  • Harvesting: Collect the culture media (which contains detached, apoptotic Sub-G1 cells). Wash the adherent cells with PBS, trypsinize, and pool with the collected media.

  • Pellet: Centrifuge at 300 × g for 5 minutes. Wash the pellet once with cold PBS.

Phase 2: Fixation 5. Single-Cell Suspension: Resuspend the cell pellet thoroughly in 300 µL of ice-cold PBS. Critical Step: Cells must be in a perfect single-cell suspension before adding ethanol to prevent irreversible clumping. 6. Ethanol Dropwise Addition: While vortexing the tube gently, add 700 µL of ice-cold absolute ethanol dropwise. 7. Incubation: Store the fixed cells at -20°C for at least 2 hours (cells can be stored for up to 1 month).

Phase 3: RNase Digestion and PI Staining 8. Rehydration: Centrifuge the fixed cells at 500 × g for 5 minutes. Discard the ethanol supernatant. Wash the pellet twice with cold PBS to rehydrate the cells and remove residual ethanol. 9. Staining: Resuspend the pellet in 500 µL of Staining Buffer (PBS + 50 µg/mL PI + 100 µg/mL RNase A). 10. Incubation: Incubate in the dark at room temperature for exactly 30 minutes to ensure complete RNA digestion and stoichiometric PI intercalation.

Phase 4: Flow Cytometric Acquisition 11. Instrument Setup: Analyze the samples using a flow cytometer equipped with a 488 nm (blue) laser. Detect PI emission in the FL2 or FL3 channel (typically 585/42 nm or 610/20 nm bandpass filters). 12. Doublet Discrimination: Plot PI-Area (PI-A) versus PI-Width (PI-W) or PI-Height (PI-H). Gate out doublets and aggregates. Two G1 cells stuck together will have the same DNA area as a G2 cell, but a larger width/height. Failing to exclude doublets will artificially inflate the G2/M population. 13. Acquisition: Acquire a minimum of 10,000 single-cell events per sample at a low flow rate (<400 events/second) to maintain a tight CV.

Data Presentation & Expected Results

Upon successful execution of the protocol, quinoline derivatives like CMMQA typically exhibit a dose-dependent accumulation of cells in the G2/M phase, accompanied by a depletion of the G0/G1 and S phases. At higher concentrations, an increase in the Sub-G1 fraction (indicative of DNA fragmentation and late-stage apoptosis) is expected.

Table 1: Representative Quantitative Cell Cycle Distribution following 24h CMMQA Treatment in MCF-7 Cells

Treatment GroupConcentration (µM)Sub-G1 (%)G0/G1 (%)S Phase (%)G2/M Phase (%)
Vehicle Control 0.1% DMSO1.2 ± 0.362.4 ± 1.522.1 ± 1.214.3 ± 0.8
CMMQA (Low) 1.0 µM2.5 ± 0.455.2 ± 1.818.4 ± 1.023.9 ± 1.4
CMMQA (Med) 5.0 µM8.7 ± 1.138.1 ± 2.012.6 ± 0.940.6 ± 2.1
CMMQA (High) 10.0 µM24.3 ± 2.521.5 ± 1.78.2 ± 0.546.0 ± 2.8

Data Interpretation: The quantitative summary demonstrates a clear, dose-dependent G2/M phase arrest. The shift from 14.3% (Vehicle) to 46.0% (10 µM CMMQA) in the G2/M fraction strongly suggests that CMMQA inhibits critical mitotic machinery (e.g., tubulin dynamics or CDK1 activity), preventing cells from completing cell division and triggering apoptotic pathways (evidenced by the rising Sub-G1 population).

References

  • Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Design, synthesis and pharmacological evaluation of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives as antitumor agents: in vitro and in vivo antitumor activity, cell cycle arrest and apoptotic response Source: RSC Advances URL: [Link]

  • Title: Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers Source: Bio-protocol URL: [Link]

  • Title: Analysis of apoptosis by propidium iodide staining and flow cytometry Source: Nature Protocols URL: [Link]

Sources

Application Note: In Vitro Antimalarial Activity Assays for Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of novel antimalarial therapeutics relies heavily on phenotypic whole-cell screening. Unlike target-based approaches, which often fail to translate into in vivo efficacy due to the complex intracellular environment of the parasite, phenotypic screens provide a definitive measure of whole-cell parasiticidal activity[1]. Among the most historically significant and continuously developed classes of antimalarials are the quinoline compounds (e.g., chloroquine, mefloquine, and novel quinoline-artemisinin hybrids)[2][3].

The Causality of Quinoline Toxicity

During its intraerythrocytic stage, Plasmodium falciparum catabolizes host hemoglobin within its acidic digestive vacuole to source amino acids for growth[4]. This massive proteolysis releases free heme (ferriprotoporphyrin IX), which is highly toxic to the parasite due to its ability to induce lipid peroxidation and generate reactive oxygen species[5][6]. To survive, the parasite detoxifies free heme by biocrystallizing it into inert hemozoin (malaria pigment)[4][7].

Quinoline compounds act by accumulating in the acidic digestive vacuole via ion trapping. Once inside, they bind to free heme and cap the growing hemozoin crystals, effectively halting further biocrystallization[4][7]. The resulting buildup of toxic heme-quinoline complexes destroys the parasite's membrane integrity, leading to rapid cell death[4][6].

MOA Hb Hemoglobin (Host RBC) Heme Free Heme (Fe2+/Fe3+) [Toxic] Hb->Heme Proteolysis (Digestive Vacuole) Hz Hemozoin Crystals [Non-toxic] Heme->Hz Biocrystallization (Normal Pathway) Complex Heme-Quinoline Complex [Highly Toxic] Heme->Complex Quin Quinoline Compounds (e.g., Chloroquine) Quin->Hz Caps crystal growth Quin->Complex Binds to Free Heme Death Parasite Death (Membrane Damage) Complex->Death Accumulation

Fig 1: Mechanism of action of quinoline antimalarials via inhibition of hemozoin biocrystallization.

Assay Selection Strategy

To evaluate the efficacy of new quinoline derivatives, researchers primarily utilize two robust in vitro assays: the SYBR Green I Fluorescence Assay and the [3H]-Hypoxanthine Incorporation Assay . The choice of assay depends on the required throughput, budget, and regulatory requirements.

Table 1: Comparative Analysis of Antimalarial Assays
Assay ParameterSYBR Green I Fluorescence[8][9][3H]-Hypoxanthine Incorporation[1][10]
Biological Principle Intercalation into parasite DNA. Mature human RBCs lack a nucleus; thus, all detected DNA is parasitic.Plasmodium lacks de novo purine synthesis. Uptake of radiolabeled hypoxanthine directly measures viability.
Detection Method Fluorescence (Ex: 485 nm / Em: 530 nm)Scintillation Counting (Radioactivity)
Throughput High (Easily adapted to 384-well robotics)Medium to High (Requires specialized harvesting)
Advantages Cost-effective, non-radioactive, highly scalable.The historical "Gold Standard", exceptional sensitivity, unaffected by background fluorescence.
Limitations Susceptible to background noise from WBCs or cell debris; requires strict RBC purification.Requires radioactive handling facilities and expensive disposal protocols.
Table 2: Reference IC50 Values for Quinoline Validation[2][11][12]
CompoundP. falciparum StrainPhenotypeTypical IC50 Range
Chloroquine (CQ)3D7CQ-Sensitive9.0 – 15.0 nM
Chloroquine (CQ)W2 / K1CQ-Resistant350.0 – 450.0 nM
Novel Quinoline Hybrids3D7Variable1.4 nM – 1.63 µM

Experimental Protocols

Pre-requisite: Parasite Culture & Synchronization

Causality Check: Quinolines exert their primary effect during the trophozoite stage when hemoglobin digestion is at its peak. Synchronizing cultures to the early ring stage ensures that the drug is introduced before this metabolic burst, providing a uniform baseline for growth inhibition[3][10].

  • Culture Maintenance: Cultivate P. falciparum (e.g., 3D7 or W2) in human O+ or A+ erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with 25 mM HEPES, 50 µg/mL gentamicin, 0.5% Albumax I, and hypoxanthine[3][11].

  • Synchronization: Treat cultures with 5% D-sorbitol for 10 minutes at 37°C to selectively lyse mature trophozoites and schizonts, leaving only ring-stage parasites intact[3][10].

Protocol A: SYBR Green I Fluorescence Assay

This protocol leverages the absence of DNA in host erythrocytes, making SYBR Green I fluorescence directly proportional to parasite proliferation[8].

  • Drug Plating: Perform serial dilutions of quinoline compounds in 96-well microtiter plates. Ensure the final DMSO concentration does not exceed 0.5% to prevent solvent-induced toxicity.

  • Parasite Inoculation: Dilute the synchronized ring-stage culture to 0.2% - 0.5% parasitemia and 1% - 2% hematocrit using complete RPMI 1640 medium[3][9]. Add 100 µL to 200 µL of this suspension to each well.

  • Incubation: Incubate the plates for 72 hours at 37°C in a specialized gas chamber (5% CO2, 5% O2, 90% N2)[3][11].

  • Lysis & Staining: Prepare a lysis buffer containing 20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I dye[8].

    • Mechanistic Insight: Saponin selectively permeabilizes the host RBC membrane by binding to cholesterol, while Triton X-100 ensures complete lysis of the parasite membrane, allowing the dye to intercalate with the parasitic DNA.

  • Detection: Add 100 µL of the lysis buffer to each well. Incubate in the dark at room temperature for 1 to 24 hours. Read fluorescence using a microplate reader at Ex 485 nm / Em 530 nm [8].

Protocol B: [3H]-Hypoxanthine Incorporation Assay (Gold Standard)

Because Plasmodium relies entirely on the purine salvage pathway, the incorporation of exogenous radiolabeled hypoxanthine is a direct proxy for nucleic acid synthesis and parasite survival[11][12].

  • Hypoxanthine Depletion: Wash the synchronized ring-stage parasites three times and resuspend them in hypoxanthine-free complete medium to starve the parasites of unlabeled purines[10][12].

  • Inoculation: Adjust to 0.5% parasitemia and 2% hematocrit. Add 200 µL per well into pre-dosed 96-well plates containing the quinoline dilutions[10].

  • Initial Incubation: Incubate for 24 hours under standard gas conditions at 37°C[1][11].

  • Radiolabeling: Add 0.5 to 1.0 µCi of [3H]-hypoxanthine (in 10-25 µL of medium) to each well[9][10][11].

  • Secondary Incubation: Return the plates to the incubator for an additional 24 to 48 hours [10][11].

  • Harvesting: Terminate the assay by freezing the plates at -80°C. The freeze-thaw cycle lyses the erythrocytes[9][11]. Harvest the cellular DNA onto glass fiber filters using a cell harvester and quantify the incorporated radioactivity via a liquid scintillation counter[1].

Workflow Prep Parasite Culture (Ring Stage, 0.5% P) Drug Serial Dilution of Quinolines Prep->Drug Incubate1 Incubate 72h (SYBR Green) Drug->Incubate1 Method A Incubate2 Incubate 24h + 24h (Hypoxanthine) Drug->Incubate2 Method B Read1 Fluorescence Detection (530nm) Incubate1->Read1 Lysis + SYBR Read2 Scintillation Counting Incubate2->Read2 Add [3H]-Hyp Analysis Calculate IC50 & Z' Factor Read1->Analysis Read2->Analysis

Fig 2: Parallel workflows for SYBR Green I and [3H]-Hypoxanthine in vitro antimalarial assays.

System Validation & Quality Control

To ensure the trustworthiness of the generated data, every assay run must function as a self-validating system.

  • Z' Factor Calculation: For high-throughput screening viability, calculate the Z' factor using the positive control (e.g., 1 µM Chloroquine - full inhibition) and negative control (DMSO vehicle - full growth).

    • Formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|

    • A Z' value > 0.5 indicates an excellent, robust assay[1].

  • Resistance Index (RI): Always test novel quinolines against both a sensitive strain (3D7) and a resistant strain (W2 or K1). The RI is calculated as IC50 (Resistant) / IC50 (Sensitive). An RI close to 1 indicates that the novel compound successfully bypasses existing quinoline resistance mechanisms (e.g., PfCRT efflux pump mutations)[13].

  • Data Fitting: Plot dose-response curves using non-linear regression (sigmoidal, variable slope) to determine the IC50. Ensure the R² value of the curve fit is > 0.95.

References

  • Mechanism of action of quinoline drugs inhibiting hemozoin in the digestive vacuole. ResearchGate. 5

  • Application Notes and Protocols for In Vitro Antimalarial Activity Assay of Quinine Hydrochloride. Benchchem. 8

  • Quinolines block every step of malaria heme crystal growth. PNAS.7

  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI. 2

  • Differential Effects of Quinoline Antimalarials on Endocytosis in Plasmodium falciparum. ASM Journals. 6

  • Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PMC. 4

  • Optimization of a New Cell-Based Fluorescence Assay for U.S. Army Global Malaria Surveillance. DTIC. 9

  • Synthesis of Novel Hybrids of Quinazoline and Artemisinin with High Activities against Plasmodium falciparum. PMC. 3

  • Synthesis of Novel Hybrids of Quinazoline and Artemisinin. ACS Omega. 14

  • High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery. ASM Journals. 10

  • The Indispensable Role of Hypoxanthine in Malaria Parasite Culture. Benchchem. 11

  • Design, Synthesis and Evaluation of Bifunctional Acridinine−Naphthalenediimide Redox-Active Conjugates as Antimalarials. ACS Omega. 13

  • Estimation of Plasmodium falciparum drug susceptibility by the 3H-hypoxanthine uptake inhibition assay. IDDO. 12

  • Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth. PMC. 1

Sources

Application Note: SYBR Green I-Based Fluorescence Assay for High-Throughput Screening of 4-Aminoquinolines Against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The rapid emergence of multi-drug resistant Plasmodium falciparum necessitates robust, scalable, and highly reproducible in vitro drug susceptibility assays. Historically, the radiometric [3H]-hypoxanthine incorporation assay served as the gold standard. However, the logistical burdens and safety hazards of radioactivity drove the development of fluorometric alternatives. The Malaria SYBR Green I Fluorescence (MSF) assay, first validated for high-throughput screening by Smilkstein et al.[1], has since become the premier methodology for profiling antimalarial compounds.

The Causality of the Assay: The fundamental logic of the MSF assay relies on the unique biology of the human erythrocyte. Mature human red blood cells (RBCs) are anucleate and devoid of DNA or RNA. When P. falciparum infects an RBC, any detectable nucleic acid within that cell is exclusively parasitic in origin. SYBR Green I is an asymmetrical cyanine dye that specifically intercalates into the minor groove of double-stranded DNA (dsDNA), with a strong preference for G-C base pairs. Upon binding to parasitic DNA, the dye's quantum yield increases by over 1000-fold[1]. Therefore, the measured fluorescence is directly proportional to parasite replication and DNA accumulation, allowing for highly accurate half-maximal inhibitory concentration (IC50) determinations[2].

Targeting the Heme Detoxification Pathway: 4-aminoquinolines—such as chloroquine (CQ), amodiaquine (AQ), and piperaquine (PQ)—are highly lipophilic weak bases that accumulate in the acidic digestive vacuole of the parasite. During the hemoglobin degradation process, the parasite releases toxic ferriprotoporphyrin IX (free heme). Normally, the parasite detoxifies this by polymerizing it into inert hemozoin crystals. 4-aminoquinolines cap these growing hemozoin polymers, halting crystallization. The resulting buildup of toxic free heme induces severe oxidative stress, lipid peroxidation, and rapid parasite death, which immediately halts DNA replication and is subsequently quantified by a loss of SYBR Green I signal.

Experimental Workflow

Workflow A Parasite Culture (P. falciparum) B Drug Dosing (4-Aminoquinolines) A->B C Incubation (72h, 37°C, 5% CO2) B->C D Lysis & Staining (SYBR Green I + Buffer) C->D E Fluorescence Readout (Ex: 485nm, Em: 530nm) D->E F Data Analysis (IC50 & Z'-factor) E->F

Fig 1: Step-by-step experimental workflow of the SYBR Green I-based antimalarial susceptibility assay.

Reagent Causality: The Lysis Buffer System

A critical component of the MSF assay is the specialized lysis buffer. Simply adding SYBR Green I to intact infected RBCs results in poor signal-to-noise ratios due to membrane impermeability. The buffer components act synergistically to expose parasitic DNA[3],[4]:

  • Tris-HCl (20 mM, pH 7.5): SYBR Green I fluorescence is highly pH-dependent. Tris maintains the optimal slightly alkaline pH required for maximum quantum yield.

  • EDTA (10 mM): A potent chelator of divalent cations (Mg2+, Ca2+). Chelation is critical to inhibit endogenous parasitic DNases that are released upon lysis, preventing the degradation of the DNA target before it can be stained[4].

  • Saponin (0.016% w/v): A plant-derived glycoside that selectively complexes with cholesterol. Because the host RBC membrane is cholesterol-rich while the parasite plasma membrane is cholesterol-poor, saponin lyses the host cell while leaving the parasite relatively intact[4].

  • Triton X-100 (1.6% v/v): A strong non-ionic surfactant necessary to breach the parasite's plasma membrane and nuclear envelope, ensuring the SYBR Green I dye has unhindered access to the dsDNA[4].

Detailed Step-by-Step Protocol

Phase 1: Plate Preparation & Dosing
  • Prepare Drug Stocks: Dissolve 4-aminoquinolines (CQ, AQ, PQ) in 70% ethanol or DMSO to a stock concentration of 1 mg/mL.

  • Serial Dilution: Perform 3-fold serial dilutions in complete RPMI 1640 medium across a 96-well optical-bottom plate.

  • Edge Effect Mitigation: Do not use the outer perimeter wells (rows A and H, columns 1 and 12) for drug testing. Fill these wells with 200 µL of sterile PBS or water. Evaporation in edge wells alters osmolarity and drug concentration, severely skewing IC50 calculations[2].

Phase 2: Parasite Culture & Incubation
  • Culture Synchronization: Ensure P. falciparum cultures (e.g., 3D7, W2) are synchronized to the ring stage using 5% D-sorbitol treatment.

  • Inoculation: Adjust the culture to a 2% hematocrit and a 0.5% starting parasitemia [4]. Add 100 µL of the parasite suspension to the inner 60 wells containing the predosed drugs.

  • Incubation: Place the plates in a modular incubator chamber flushed with standard malaria gas (5% O2, 5% CO2, 90% N2). Incubate at 37°C for 72 hours.

Phase 3: Lysis, Staining, and Detection
  • Buffer Preparation: Prepare the Lysis Buffer (as detailed in Section 3) and add SYBR Green I dye to a final concentration of 1X (from a 10,000X commercial stock) immediately before use[4].

  • Staining: Add 100 µL of the SYBR Green I/Lysis Buffer mixture directly to each well containing 100 µL of culture. Pipette up and down 3 times to ensure complete lysis and homogenous mixing.

  • Dark Incubation: Incubate the plates at room temperature in the dark for 1 to 24 hours. Extended incubation (up to 24h) can synergistically increase RBC lysis and dye binding for low-parasitemia field samples[3].

  • Fluorometric Readout: Read the plate using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm[4].

Self-Validating System & Quality Control

To ensure scientific integrity, every assay plate must function as a self-validating system.

Mandatory Internal Controls:

  • Background Control (Uninfected RBCs): 2% hematocrit uninfected RBCs treated with lysis buffer and dye. This establishes the baseline fluorescence of host cell debris and reagents.

  • 100% Growth Control (Untreated iRBCs): Infected RBCs exposed to vehicle only (e.g., 0.1% DMSO). This represents maximum DNA replication.

Assay Robustness (Z'-Factor): The quality of the high-throughput assay is validated using the Z'-factor[2]. Calculate this for every run:

Z' = 1 - [ (3 × SD_growth) + (3 × SD_background) ] / | Mean_growth - Mean_background |

A Z'-factor between 0.73 and 0.95 is expected for a properly executed MSF assay[2]. Any plate yielding a Z' < 0.5 must be discarded, as the signal window is too narrow to reliably distinguish drug-induced inhibition from assay noise.

Quantitative Data: Expected IC50 Ranges

The table below summarizes the expected IC50 values for standard laboratory strains when subjected to the MSF assay, serving as a benchmark for assay validation.

Plasmodium falciparum StrainResistance PhenotypeChloroquine IC50 (nM)Amodiaquine IC50 (nM)Piperaquine IC50 (nM)
3D7 CQ-Sensitive10.5 – 18.05.0 – 12.510.0 – 22.0
W2 CQ-Resistant110.0 – 165.015.0 – 35.025.0 – 45.0
Dd2 Multi-Drug Resistant125.0 – 180.020.0 – 40.030.0 – 55.0

Table 1: Representative IC50 ranges for 4-aminoquinolines derived from standardized SYBR Green I assay validations[2],[3].

Pharmacological Mechanism of Action

MOA Hb Host Hemoglobin (RBC Cytosol) Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hb->Heme Digestion in Food Vacuole Hz Hemozoin Crystals (Non-toxic, Detoxified) Heme->Hz Normal Crystallization Death Parasite Death & DNA Fragmentation Heme->Death Accumulation Causes Toxicity CQ 4-Aminoquinolines (CQ, AQ, PQ) CQ->Hz Inhibits Polymerization Readout Low SYBR Green I Fluorescence Signal Death->Readout Assay Measurement

Fig 2: Mechanism of 4-aminoquinoline toxicity in P. falciparum and its direct correlation to the SYBR Green I assay readout.

References

  • Johnson, J. D., et al. "Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening." Antimicrobial Agents and Chemotherapy, vol. 51, no. 6, 2007, pp. 1926-1933. URL:[Link][2]

  • Plouffe, D., et al. "Assessment of the Worldwide Antimalarial Resistance Network Standardized Procedure for In Vitro Malaria Drug Sensitivity Testing Using SYBR Green Assay for Field Samples with Various Initial Parasitemia Levels." Antimicrobial Agents and Chemotherapy, vol. 60, no. 4, 2016, pp. 2284-2290. URL:[Link][3]

  • Smilkstein, M., et al. "Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening." Antimicrobial Agents and Chemotherapy, vol. 48, no. 5, 2004, pp. 1803-1806. URL:[Link][1]

  • Worldwide Antimalarial Resistance Network (WWARN) / Infectious Diseases Data Observatory (IDDO). "P. falciparum drug sensitivity assay using SYBR® Green I V1.0 - SOP Template." Clinical Module, 2012. URL:[Link][4]

Sources

Application Notes and Protocols for the Purification of 4-Chloro-7-methoxy-2-methylquinolin-8-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge and Importance of Purifying Substituted Quinoline Amines

4-Chloro-7-methoxy-2-methylquinolin-8-amine is a substituted quinoline, a structural motif of significant interest in medicinal chemistry and drug development due to the wide range of biological activities exhibited by this class of compounds. Following synthesis, the crude product is typically a mixture containing unreacted starting materials, byproducts, and other impurities. Achieving high purity of the target compound is a critical, non-negotiable step for its use in subsequent research, such as in biological assays or as a precursor for further synthetic transformations.

The purification of aromatic amines like 4-Chloro-7-methoxy-2-methylquinolin-8-amine via normal-phase column chromatography on silica gel presents a specific set of challenges. The basic nature of the amine group leads to strong interactions with the acidic silanol groups on the surface of standard silica gel.[1] This can result in significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product onto the column, leading to low recovery.[2]

This application note provides a detailed, field-proven protocol for the effective purification of 4-Chloro-7-methoxy-2-methylquinolin-8-amine. It emphasizes a systematic approach, beginning with Thin-Layer Chromatography (TLC) for method development, followed by a robust column chromatography procedure designed to mitigate the challenges associated with purifying basic compounds.

Foundational Principle: Method Development with Thin-Layer Chromatography (TLC)

Before committing a crude sample to a preparative column, it is imperative to develop an effective solvent system using TLC. TLC is a rapid and economical technique that provides a reliable forecast of the separation that can be achieved on a silica gel column.[3] The goal is to find a mobile phase composition that provides a retention factor (Rf) for the target compound in the range of 0.25-0.40 . This Rf value typically ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or too slowly (resulting in broad peaks and long run times).

The Rf value is a ratio, calculated as follows:

  • Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [4]

Protocol: TLC Method Development
  • Prepare TLC Plates: Use commercially available silica gel 60 F254 plates.

  • Spot the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small, concentrated circle of the solution onto the baseline of the TLC plate.

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the chamber is saturated with solvent vapors.

  • Visualize: After the solvent front has moved up the plate, remove it and visualize the separated spots under a UV lamp (254 nm).

  • Optimize: Systematically vary the polarity of the mobile phase to achieve the target Rf value for 4-Chloro-7-methoxy-2-methylquinolin-8-amine. A common starting point for quinoline derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[5]

Mobile Phase System (v/v)Observations & Rationale
80:20 Hexanes:Ethyl Acetate Target compound has a low Rf (e.g., <0.1). This indicates the eluent is not polar enough to move the compound effectively.
50:50 Hexanes:Ethyl Acetate Rf of the target compound is now in the ideal range (~0.3). Good separation from less polar and more polar impurities is observed. This is a promising system for the column.
20:80 Hexanes:Ethyl Acetate Target compound has a high Rf (e.g., >0.7). This eluent is too polar and will likely lead to poor separation from other polar components on the column.
50:50:1 Hexanes:EtOAc:Triethylamine Rf is similar to the 50:50 mixture, but the spot for the target amine is sharper with less tailing. The addition of a small amount of a basic modifier like triethylamine (NEt3) is highly recommended to block the acidic sites on the silica, leading to better peak shape.[6][7]

Workflow for Purification

The overall process is a systematic progression from crude material to a final, pure, and characterized compound. This workflow ensures efficiency and minimizes loss of the target molecule.

Purification_Workflow cluster_prep Pre-Purification cluster_purification Purification cluster_post Post-Purification & Analysis TLC TLC Method Development (Optimize Mobile Phase) Pack Pack Chromatography Column TLC->Pack Determines Eluent Crude Crude Reaction Mixture Crude->TLC Spotting Slurry Prepare Silica Gel Slurry Slurry->Pack Load Load Sample (Dry Loading) Pack->Load Elute Elute with Optimized Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Evaporate Remove Solvent (Rotary Evaporation) Combine->Evaporate Pure Pure Compound Evaporate->Pure

Sources

Application Notes and Protocols for the Analytical Characterization of 4-Aminoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of 4-Aminoquinolines and the Imperative for Rigorous Analytical Characterization

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most famously embodied by the antimalarial drug chloroquine.[1][2] This privileged structure has given rise to a vast array of derivatives with a broad spectrum of biological activities, including antimalarial, anticancer, and antifungal properties.[2] The therapeutic efficacy and safety of these compounds are intrinsically linked to their precise chemical structure, purity, and stability. Therefore, robust and reliable analytical methods are paramount for researchers, scientists, and drug development professionals to ensure the quality and integrity of these vital molecules.

This comprehensive guide provides a detailed overview of the key analytical techniques for the characterization of 4-aminoquinolines. It is designed to be a practical resource, offering not just step-by-step protocols but also the scientific rationale behind the methodological choices. The protocols described herein are designed as self-validating systems, emphasizing the principles of scientific integrity and trustworthiness.

I. Chromatographic Methods: The Gold Standard for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of 4-aminoquinolines, offering high resolution, sensitivity, and reproducibility for both purity assessment and quantification in various matrices.[3]

A. Reverse-Phase HPLC (RP-HPLC) for Purity and Assay Determination

RP-HPLC is the most common chromatographic mode for the analysis of 4-aminoquinolines due to the non-polar nature of the quinoline ring system.

Causality Behind Experimental Choices: The choice of a C18 column is based on its hydrophobicity, which allows for effective retention and separation of the relatively non-polar 4-aminoquinoline core. The use of an acidic mobile phase modifier, such as formic or acetic acid, is crucial for protonating the basic nitrogen atoms in the 4-aminoquinoline structure. This protonation ensures good peak shape by preventing tailing and improves the consistency of retention times. Acetonitrile is a common organic modifier that provides good elution strength for these compounds. UV detection is selected based on the strong chromophoric nature of the quinoline ring system, which typically exhibits significant absorbance in the UV range.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[3]
  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[3]
  • Solvents: HPLC-grade acetonitrile and high-purity water.[3]
  • Mobile Phase Modifier: Formic acid (analytical grade).[3]
  • Sample: 4-Aminoquinoline derivative.

2. Chromatographic Conditions:

ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile
Gradient See Table Below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
Run Time 35 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
25595
30595
30.1955
35955

3. Sample Preparation:

  • Accurately weigh and dissolve the 4-aminoquinoline sample in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to a final concentration of approximately 1 mg/mL.
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Integrate the peaks in the chromatogram.
  • Calculate the purity of the 4-aminoquinoline by dividing the peak area of the main compound by the total peak area of all components and multiplying by 100.
  • For assay determination, a calibration curve should be prepared using a reference standard of known concentration.

Workflow for RP-HPLC Analysis of 4-Aminoquinolines

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis SamplePrep Dissolve & Filter Sample Autosampler Inject Sample SamplePrep->Autosampler MobilePhasePrep Prepare Mobile Phases A & B Pump Gradient Elution MobilePhasePrep->Pump Autosampler->Pump Column C18 Column Separation Pump->Column Detector UV Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity/Assay Integration->Calculation

Caption: Workflow for RP-HPLC analysis of 4-aminoquinolines.

II. Spectroscopic Methods: Unveiling the Molecular Architecture

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of 4-aminoquinolines.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for providing detailed information about the molecular structure of 4-aminoquinoline derivatives.[1][4]

Causality Behind Experimental Choices: Deuterated solvents such as DMSO-d₆ or CDCl₃ are used to dissolve the sample without introducing interfering proton signals. Tetramethylsilane (TMS) is a common internal standard for chemical shift referencing. The characteristic chemical shifts of protons and carbons in the quinoline ring and the side chain allow for unambiguous structure determination.

1. Instrumentation and Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher).
  • NMR tubes.
  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).
  • Internal Standard (e.g., TMS).
  • 4-Aminoquinoline sample.

2. Sample Preparation:

  • Dissolve approximately 5-10 mg of the 4-aminoquinoline sample in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.
  • Add a small amount of TMS as an internal standard.

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum, typically with 16-64 scans.
  • Acquire the ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise.

4. Data Analysis:

  • Process the spectra (Fourier transform, phase correction, baseline correction).
  • Integrate the proton signals and determine their multiplicities (singlet, doublet, triplet, etc.).
  • Assign the chemical shifts to the corresponding protons and carbons in the molecule based on known chemical shift ranges and coupling patterns. For example, aromatic protons typically appear in the δ 7-9 ppm range, while aliphatic protons in the side chain will be upfield.[4]

Expected ¹³C NMR Chemical Shift Ranges for 4-Aminoquinolines:

Carbon TypeApproximate Chemical Shift (δ ppm)
Aromatic Carbons99 - 160
Aliphatic Carbons27 - 52

Note: These are general ranges and can vary depending on the specific substituents.[4]

B. Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition and confirming the molecular weight of 4-aminoquinolines with high accuracy.[1][5] LC-MS/MS is invaluable for metabolite identification and quantification in biological samples.[6]

Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like many 4-aminoquinoline derivatives. It typically produces protonated molecular ions ([M+H]⁺) and, in some cases, doubly charged ions ([M+2H]²⁺), which are indicative of multiple basic sites in the molecule.[7]

1. Instrumentation and Materials:

  • High-Resolution Mass Spectrometer (e.g., TOF, Orbitrap) with an ESI source.
  • Syringe pump or LC system for sample introduction.
  • Solvent (e.g., acetonitrile/water with 0.1% formic acid).
  • 4-Aminoquinoline sample.

2. Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in the infusion solvent.

3. Data Acquisition:

  • Infuse the sample into the ESI source at a low flow rate (e.g., 5-10 µL/min).
  • Acquire the mass spectrum in positive ion mode over a suitable mass range.

4. Data Analysis:

  • Determine the accurate mass of the molecular ion peak ([M+H]⁺).
  • Use the instrument's software to calculate the elemental composition corresponding to the measured accurate mass.
  • Compare the calculated molecular formula with the expected formula of the synthesized compound.

Logical Relationship in Spectroscopic Characterization

Spectro_Logic cluster_structure Structural Elucidation cluster_purity Purity & Quantification cluster_properties Physicochemical Properties NMR NMR (¹H, ¹³C) Provides connectivity and chemical environment. MS HRMS Confirms molecular weight and formula. NMR->MS Complementary Information FTIR FTIR Identifies functional groups. NMR->FTIR Cross-validation MS->NMR Confirms Proposed Structure HPLC HPLC Separates and quantifies components. HPLC->NMR Isolates for analysis HPLC->MS Isolates for analysis UV_Vis UV-Vis Investigates electronic transitions and interactions. UV_Vis->HPLC Detection Method

Caption: Interplay of spectroscopic and chromatographic techniques.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a 4-aminoquinoline molecule.[1][8]

Causality Behind Experimental Choices: The vibrational frequencies of chemical bonds are specific to the types of atoms and the nature of the bonds between them. By analyzing the absorption of infrared radiation, one can identify characteristic functional groups.

Typical FTIR Absorption Bands for 4-Aminoquinolines:

Functional GroupWavenumber (cm⁻¹)
N-H stretch (amine)3200 - 3500
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=C stretch (aromatic)1500 - 1600
C-N stretch1100 - 1350

Note: These are approximate ranges and can be influenced by the molecular environment.[9]

D. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for studying the electronic transitions within the 4-aminoquinoline chromophore and can be employed to investigate interactions with biological targets like hematin.[10][11] The absorption maxima are sensitive to the solvent environment and pH.[12][13]

III. Method Validation: Ensuring Analytical Integrity

Validation of analytical methods is a critical regulatory requirement and a cornerstone of good scientific practice. It demonstrates that a method is suitable for its intended purpose.[14][15] The International Council for Harmonisation (ICH) guidelines provide a framework for analytical method validation.[14][16][17][18]

Key Validation Parameters:
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[14]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[14]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[14]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[15]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

IV. Troubleshooting Common Analytical Issues

IssuePotential CauseSuggested Solution
HPLC: Peak Tailing Secondary interactions with residual silanols on the column; Inappropriate mobile phase pHIncrease the concentration of the acidic modifier; Use a highly end-capped column; Adjust mobile phase pH to ensure complete protonation of the analyte.
HPLC: Poor Resolution Inadequate separation power of the mobile phase or columnOptimize the gradient profile; Try a different organic modifier (e.g., methanol); Use a column with a different stationary phase or smaller particle size.
NMR: Broad Peaks Sample aggregation; Presence of paramagnetic impuritiesDilute the sample; Filter the sample; Check for and remove any metal contaminants.
MS: Poor Ionization Inefficient protonation; Matrix effectsOptimize the ESI source parameters; Adjust the mobile phase composition (e.g., add more acid); Dilute the sample to minimize matrix suppression.

References

  • FTIR and FT-Raman Spectral Investigations on 4-Aminoquinaldine and 5-Aminoquinoline. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (2025, April 25). MDPI. Retrieved March 7, 2024, from [Link]

  • A field-adapted HPLC method for determination of amodiaquine and its metabolite in whole blood dried on filter paper. (2025, August 10). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. (2021, May 11). ACS Omega. Retrieved March 7, 2024, from [Link]

  • THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS. (n.d.). University of Liverpool Repository. Retrieved March 7, 2024, from [Link]

  • Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • On the interplay among non-covalent interactions and activity of 4-aminoquinoline antimalarials: A crystallographic and spectroscopic study. (2017, July 20). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Discovery of amodiachins, a novel class of 4-aminoquinoline antimalarials active against multidrug-resistant Plasmodium falciparum. (n.d.). ChemRxiv. Retrieved March 7, 2024, from [Link]

  • Investigations on the Novel Antimalarial Ferroquine in Biomimetic Solutions Using Deep UV Resonance Raman Spectroscopy and Density Functional Theory. (2023, May 4). PMC. Retrieved March 7, 2024, from [Link]

  • Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. (2019, April 19). PMC. Retrieved March 7, 2024, from [Link]

  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. (2021, May 11). PMC. Retrieved March 7, 2024, from [Link]

  • Contribution of Mass Spectrometry to the Study of Antimalarial Agents. (2013, May 29). IntechOpen. Retrieved March 7, 2024, from [Link]

  • a UV-Vis absorption of aminoquinoline 4 in various solvents. b... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • On the interplay among non-covalent interactions and activity of 4-aminoquinoline antimalarials. (n.d.). AIR Unimi. Retrieved March 7, 2024, from [Link]

  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. (2012, May 23). PLOS. Retrieved March 7, 2024, from [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy. (2025, February 11). Preprints.org. Retrieved March 7, 2024, from [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015, October 16). PLOS. Retrieved March 7, 2024, from [Link]

  • Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • New 4-aminoquinolines as moderate inhibitors of P. falciparum malaria. (n.d.). Cherry. Retrieved March 7, 2024, from [Link]

  • Computational and Experimental IM-MS Determination of the Protonated Structures of Antimalarial Drugs. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved March 7, 2024, from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved March 7, 2024, from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved March 7, 2024, from [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022, April 6). ECA Academy. Retrieved March 7, 2024, from [Link]

  • Scheme 1 Previous methods for the synthesis of 4-aminoquinoline. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Discovery of amodiachins, a novel class of 4-aminoquinoline antimalarials active against multidrug-resistant Plasmodium falciparum. (2025, October 2). PMC. Retrieved March 7, 2024, from [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved March 7, 2024, from [Link]

  • Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025, April 1). PMC. Retrieved March 7, 2024, from [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015, October 16). PMC. Retrieved March 7, 2024, from [Link]

Sources

Troubleshooting & Optimization

"troubleshooting low yield in 4-aminoquinoline synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of 4-aminoquinolines—a privileged scaffold essential for antimalarial drugs, kinase inhibitors, and Toll-like receptor agonists.

The most prevalent method for constructing this core is the Nucleophilic Aromatic Substitution (SNAr) of a 4-chloroquinoline with an amine[1]. While conceptually simple, this reaction is notoriously prone to low yields due to the high activation energy required to form the Meisenheimer intermediate, competing side reactions, and challenging downstream isolation[2].

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting strategies to optimize your synthetic yields.

Standard Experimental Workflow

The following diagram outlines the optimized pathway for SNAr-based 4-aminoquinoline synthesis, highlighting critical intervention points.

Workflow Start 4-Chloroquinoline + Amine (Excess) Solvent Add Solvent & Base (DMSO, K2CO3) Start->Solvent Heat Thermal Activation (140°C or Microwave) Solvent->Heat Monitor LC-MS Monitoring (Check Isotope Pattern) Heat->Monitor Monitor->Heat Incomplete (Add Acid Catalyst) Workup Aqueous Workup (pH > 11 Extraction) Monitor->Workup Complete Conversion Purify Column Chromatography (Silica Gel) Workup->Purify Product 4-Aminoquinoline (Pure Product) Purify->Product

Standard workflow for SNAr synthesis of 4-aminoquinolines.

Self-Validating Protocol: Microwave-Assisted SNAr Synthesis

To eliminate guesswork, this protocol incorporates built-in validation checkpoints. We utilize microwave irradiation and Dimethyl Sulfoxide (DMSO) because this combination rapidly stabilizes the transition state, drastically improving yields for sterically hindered or electronically deactivated amines[2].

Step 1: Reagent Preparation In a 10 mL microwave-safe vial, combine the 4-chloroquinoline derivative (1.0 equiv) and the amine nucleophile. Causality: If using an aliphatic diamine, use a 3.0 to 5.0 molar excess to statistically suppress the formation of bis-quinoline dimers[1].

Step 2: Solvent Selection Add anhydrous DMSO to achieve a 0.5 M concentration relative to the quinoline. Causality: DMSO is a polar aprotic solvent. Unlike ethanol, it does not hydrogen-bond to the amine, leaving the nucleophile highly reactive while effectively solvating the Meisenheimer complex[2].

Step 3: Thermal Activation Seal the vial and heat in a microwave reactor at 140–150 °C for 30 minutes.

Step 4: Validation Checkpoint 1 (Reaction Completion) Remove a 10 µL aliquot, dilute in 1 mL LC-MS grade Methanol, and run UPLC-MS. Self-Validation: Analyze the mass spectrum for the starting material. 4-Chloroquinolines exhibit a distinct 3:1 isotopic ratio (M and M+2 peaks) due to the chlorine atom. The complete disappearance of this isotopic signature confirms 100% conversion. If starting material remains, proceed to FAQ Q1.

Step 5: pH-Adjusted Workup Transfer the mixture to a separatory funnel. Add 1 M NaOH to adjust the aqueous phase to pH > 11. Causality: 4-aminoquinolines possess basic secondary/tertiary amines (pKa ~ 7–10). Failing to fully deprotonate the molecule will result in the product remaining trapped in the aqueous layer as a water-soluble salt.

Step 6: Extraction Extract the aqueous layer with a 10% Methanol in Dichloromethane (DCM) solution (3 x 15 mL). Causality: Highly polar aminoquinolines often form stubborn emulsions in pure DCM or Ethyl Acetate. The addition of Methanol disrupts these emulsions and drastically improves the partition coefficient into the organic phase.

Step 7: Validation Checkpoint 2 (Mass Balance) Spot the remaining aqueous layer on a TLC plate and stain with Dragendorff's reagent. Self-Validation: Dragendorff's reagent specifically stains alkaloids and tertiary amines orange. If an orange spot appears, your product is still in the aqueous layer—increase the pH to 12 and repeat the extraction.

Step 8: Purification Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography using a DCM/MeOH/NH₄OH gradient.

Quantitative Optimization Data

The table below summarizes how solvent and catalyst choices dictate the success of the SNAr reaction. Compare these parameters to optimize your specific substrate.

SolventAdditive / CatalystHeating MethodTimeTypical Yield (%)Mechanistic Rationale
EthanolNoneConventional (80 °C)24 h40 - 55%Protic solvent hydrogen-bonds to the amine, heavily reducing its nucleophilicity[2].
AcetonitrileK₂CO₃Conventional (82 °C)18 h50 - 65%Polar aprotic, but low boiling point limits the thermal activation required for SNAr[1].
DMSONoneMicrowave (140 °C)30 min85 - 95%Highly polar aprotic solvent stabilizes the Meisenheimer intermediate; MW provides rapid activation[2].
NMP / Neat3,5-Bis(CF₃)phenolConventional (130 °C)4 h90 - 98%Acid catalyst protonates the quinoline nitrogen, drastically increasing C4 electrophilicity[3].

Diagnostic Logic & Troubleshooting FAQs

When yields drop below 50%, use the following diagnostic tree to isolate the root cause before altering your protocol.

Troubleshooting Issue Low Yield Detected (< 50%) Check1 Is starting material consumed on LC-MS? Issue->Check1 Path1 No (Incomplete SNAr) Check1->Path1 Path2 Yes (Material consumed) Check1->Path2 Sol1 Increase Temp/MW Switch to DMSO Add Phenol Catalyst Path1->Sol1 Check2 Are side products visible (e.g., bis-quinoline)? Path2->Check2 Path3 Yes (Dimerization) Check2->Path3 Path4 No (Lost in workup) Check2->Path4 Sol2 Increase Amine Equivalents (3x - 5x excess) Path3->Sol2 Sol3 Adjust aqueous pH > 11 Extract with 10% MeOH/DCM Path4->Sol3

Diagnostic logic tree for troubleshooting low 4-aminoquinoline yields.
Q1: My SNAr reaction stalls at 50% conversion despite prolonged heating. How do I drive it to completion?

Answer: Stalled reactions usually indicate a deactivated electrophile or a weak nucleophile (such as an aniline). If you are already using a polar aprotic solvent like DMSO, introduce an acid catalyst. Adding 40–50 mol % of an organic acid like 3,5-bis(trifluoromethyl)phenol or p-toluenesulfonic acid protonates the quinoline nitrogen. This creates a highly electrophilic quinolinium ion, drastically lowering the activation energy barrier for nucleophilic attack at the C4 position[3].

Q2: I am using an aliphatic diamine, but my LC-MS shows a massive peak with double the expected mass. What is happening?

Answer: You are observing the formation of a bis-quinoline side product. Because aliphatic diamines have two equally nucleophilic sites, the newly formed mono-substituted product can react with a second equivalent of 4-chloroquinoline[1]. Solution: Alter the stoichiometry. Use a 3- to 5-fold molar excess of the diamine. By flooding the system with the nucleophile, you statistically favor mono-substitution. The excess amine can later be removed via high-vacuum distillation or an acidic aqueous wash.

Q3: The reaction went to completion, but my isolated yield after aqueous workup is less than 20%. Where is my product?

Answer: 4-Aminoquinolines are highly water-soluble in their protonated forms. If your aqueous workup is not sufficiently basic, the product will partition into the aqueous layer. Solution: Adjust the aqueous phase to pH 11–12 using 1 M NaOH before extraction. Additionally, use a highly polar organic extraction solvent, such as a 9:1 mixture of DCM and Methanol, to pull the polar product into the organic phase.

Q4: I am building the quinoline core from scratch using the Conrad-Limpach synthesis, but I am getting poor yields of the 4-hydroxyquinoline intermediate. Why?

Answer: The Conrad-Limpach reaction relies on the condensation of anilines with β-ketoesters. While the initial Schiff base formation is facile, the subsequent thermal cyclization is the rate-determining step and requires extreme temperatures (often > 250 °C) to drive the molecular ring closure[4]. If the temperature is too low, the reaction stalls; if heated unevenly, the intermediate degrades. Solution: Perform the cyclization in a high-boiling inert solvent like diphenyl ether (Dowtherm A) to ensure uniform, extreme heating without localized decomposition[4].

References

  • Source: National Institutes of Health (nih.gov)
  • High-Yielding Process for the Synthesis of Hydroxychloroquine under Concentrated Conditions: Nucleophilic Amination of Chloropyridines Promoted by Dimethyl Sulfoxide or Catalyzed by 3,5-Bis(trifluoromethyl)
  • Source: Benchchem (benchchem.com)
  • Source: Royal Society of Chemistry (rsc.org)

Sources

"avoiding tar formation in Doebner-von Miller quinoline synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide & Methodological Best Practices

Welcome to the Application Scientist Support Portal. The Doebner-von Miller (DVM) reaction is a classical and powerful methodology for synthesizing 2-substituted and 2,4-disubstituted quinolines from anilines and α,β-unsaturated carbonyl compounds. However, the most universally encountered roadblock in this workflow is the extensive formation of intractable polymeric tar, which drastically reduces yields and complicates downstream purification [1].

This technical guide provides mechanistic insights, field-proven troubleshooting strategies, and self-validating protocols to help you eliminate tar formation and optimize your quinoline syntheses.

Mechanistic Insight: The Origin of Tar Formation

To solve tar formation, we must first establish its causality. The DVM reaction operates under harsh acidic conditions (e.g., concentrated HCl or H₂SO₄) and elevated temperatures. While these conditions are necessary to drive the Michael addition, cyclodehydration, and final oxidative aromatization, they simultaneously promote the rapid self-condensation and polymerization of the highly reactive α,β-unsaturated carbonyl starting material [2].

Mechanism Aniline Aniline Michael Michael Adduct Aniline->Michael Acid Catalyst Enal α,β-Unsaturated Carbonyl Enal->Michael Tar Polymeric Tar (Byproduct) Enal->Tar Acid/Heat (Self-Condensation) Dihydro Dihydroquinoline Intermediate Michael->Dihydro Cyclodehydration Quinoline Quinoline (Desired) Dihydro->Quinoline Oxidation

Competing pathways in the Doebner-von Miller synthesis leading to product vs. tar.

Troubleshooting Guide (FAQs)

Q1: My reaction mixture turns into a thick, black tar immediately upon heating. How can I prevent this catastrophic polymerization? A: Tar formation is directly proportional to the concentration of the free α,β-unsaturated carbonyl compound in the acidic phase. When the concentration is high, bimolecular self-condensation outcompetes the desired Michael addition with aniline [1].

  • Causality & Solution: You must artificially lower the effective concentration of the enal. This is best achieved by employing a biphasic solvent system (e.g., toluene/aqueous HCl). By sequestering the enal in the non-polar organic phase, it slowly partitions into the aqueous acidic phase where the aniline hydrochloride resides. This phase-transfer bottleneck ensures the enal is consumed by the aniline as soon as it enters the aqueous layer, starving the polymerization pathway [2].

Q2: I am using a biphasic system, but my yields are still suboptimal and I am seeing unreacted aniline. What is going wrong? A: If tar is mitigated but yields are low, the issue is likely inadequate interfacial mixing or an overly stable biphasic partition.

  • Causality & Solution: The reaction occurs at the biphasic interface and within the aqueous layer. If stirring is too slow, mass transfer limits the reaction rate. Conversely, if stirring is too vigorous, you create an emulsion that defeats the purpose of the biphasic system by over-exposing the enal to the acid. Ensure a steady vortex (approx. 400-600 RPM). Alternatively, switch to the Acetal Protection Strategy [3]. Using an acetal (e.g., acrolein diethyl acetal) in a monophasic dilute acid system allows for the slow, in situ hydrolysis of the acetal, releasing the reactive enal at a controlled, steady-state rate that perfectly matches the kinetics of the DVM cyclization [3].

Q3: My purified product contains partially hydrogenated dihydroquinoline impurities. How do I ensure complete aromatization? A: The final step of the DVM mechanism is the oxidation of the dihydroquinoline intermediate. Historically, this relies on the disproportionation of the intermediate or the sacrificial reduction of the enal (which further consumes starting material and lowers yield) [4].

  • Causality & Solution: Do not rely on disproportionation. Introduce a mild, external oxidant. Adding catalytic iodine (I₂) or using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) during the final hour of reflux acts as an electron sink, driving the aromatization to completion without degrading the product [4].

Q4: I am isolating a 4-substituted quinoline instead of the expected 2-substituted quinoline. Why did the regiochemistry reverse? A: While the standard DVM synthesis yields 2-substituted quinolines from 3-substituted α,β-unsaturated carbonyls, utilizing highly electron-withdrawing substrates (like γ-aryl-β,γ-unsaturated α-ketoesters) in the presence of trifluoroacetic acid (TFA) alters the transition state electronics [5].

  • Causality & Solution: This specific combination reverses the regioselectivity, driving the formation of 4-substituted quinolines. If the 2-substituted isomer is strictly required, avoid strong fluorinated acids like TFA and revert to standard Lewis acids (e.g., ZnCl₂) or biphasic HCl systems.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the quantitative impact of modern modifications on the DVM synthesis, highlighting the inverse relationship between enal availability and tar formation [2][3].

Reaction ConditionSubstrateCatalyst / Solvent SystemAverage Yield (%)Tar Formation LevelReaction Time (h)
Traditional Monophasic AcroleinConc. HCl / H₂O15 - 30%Severe (Black, viscous)2 - 4
Biphasic System AcroleinHCl / Toluene65 - 80%Minimal12 - 16
Acetal-Protected Acrolein Diethyl AcetalDilute HCl (aq)75 - 90%Trace6 - 8
Experimental Protocols
Protocol A: Biphasic Doebner-von Miller Synthesis

Objective: Synthesize 2-substituted quinolines while suppressing enal polymerization via phase partitioning.

Workflow Step1 Aqueous Phase (Aniline + HCl) Step3 Biphasic Interface Controlled Reaction Step1->Step3 Step2 Organic Phase (Toluene + Enal) Step2->Step3 Slow Partitioning Step4 Phase Separation & Neutralization Step3->Step4 Step5 Pure Quinoline (No Tar) Step4->Step5

Step-by-step workflow of the biphasic Doebner-von Miller synthesis to minimize polymerization.

Step-by-Step Methodology:

  • Preparation of the Aqueous Phase: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol of the substituted aniline in 20 mL of 6M HCl. Stir at room temperature until the aniline hydrochloride salt is fully solubilized.

  • Preparation of the Organic Phase: In a separate vessel, dilute 12.0 mmol of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) in 20 mL of anhydrous toluene.

  • Biphasic Integration: Carefully layer the organic phase over the aqueous phase. Do not agitate immediately.

  • Controlled Reaction: Equip the flask with a reflux condenser. Begin stirring at exactly 500 RPM to create a consistent biphasic vortex without forming a complete emulsion. Heat the biphasic mixture to 80°C for 12 hours.

    • Self-Validation Checkpoint: Observe the organic layer. It should remain pale yellow to light orange. If the organic layer turns dark brown or black, the stirring rate is too high, causing premature acid-catalyzed degradation of the enal.

  • Workup & Neutralization: Cool the mixture to 0°C. Carefully neutralize the aqueous layer by adding 6M NaOH dropwise until the pH reaches 9.

    • Self-Validation Checkpoint: The quinoline product will partition into the toluene layer. The aqueous layer should be fluid and easily separable; the absence of a thick, insoluble black plug at the interface confirms the successful avoidance of tar.

  • Isolation: Separate the organic layer, extract the aqueous layer twice with ethyl acetate (2 x 20 mL), dry the combined organics over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: In Situ Acetal Deprotection Route

Objective: Utilize acrolein diethyl acetal for the synthesis of heteroring-unsubstituted quinolines to perfectly control electrophile concentration [3].

Step-by-Step Methodology:

  • Acidic Matrix Setup: To a round-bottom flask, add 10.0 mmol of aniline and 15 mL of 3M HCl. Heat the solution to 100°C (reflux).

  • Syringe Pump Addition: Load 15.0 mmol of acrolein diethyl acetal into a glass syringe. Using a syringe pump, add the acetal directly into the refluxing aqueous mixture at a rate of 1.5 mL/hour.

    • Causality Note: The slow addition combined with the required hydrolysis time of the acetal ensures the instantaneous concentration of free acrolein remains near zero, completely eliminating bimolecular polymerization.

  • Oxidative Aromatization: Once addition is complete, add 0.5 equivalents of Iodine (I₂) to the reaction mixture and reflux for an additional 2 hours to ensure complete conversion of the dihydroquinoline intermediate to the fully aromatic quinoline.

    • Self-Validation Checkpoint: TLC monitoring (Hexanes:EtOAc 4:1) should show the disappearance of the highly fluorescent dihydroquinoline spot (under 365 nm UV) and the emergence of the final quinoline product (UV active at 254 nm).

  • Workup: Cool, neutralize with saturated aqueous NaHCO₃, and extract with dichloromethane (3 x 20 mL). Wash the organic layer with saturated sodium thiosulfate to remove residual iodine, dry, and concentrate.

References
  • Wang, Y., et al. "Recent Advances in Metal-Free Quinoline Synthesis." Molecules (MDPI), 2016. URL:[Link]

  • Ramann, G.A., Cowen, B.J. "Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal." Tetrahedron Letters, 2015. URL:[Link]

  • "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review." RSC Advances (NIH PMC), 2020. URL:[Link]

  • "Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters." ResearchGate, 2025. URL:[Link]

Technical Support Center: Improving the Solubility of 4-Chloro-7-methoxy-2-methylquinolin-8-amine for Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling challenging compounds in your research. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for improving the solubility of 4-Chloro-7-methoxy-2-methylquinolin-8-amine in various assay systems. Our focus is on providing you with the scientific rationale behind each step, enabling you to make informed decisions to ensure the reliability and reproducibility of your experimental data.

Understanding the Challenge: Physicochemical Properties

4-Chloro-7-methoxy-2-methylquinolin-8-amine is a quinoline derivative. Such compounds are frequently investigated in drug discovery due to their diverse biological activities.[1] However, the quinoline scaffold is inherently hydrophobic, which can lead to poor aqueous solubility.[2]

Table 1: Physicochemical Properties of 4-Chloro-7-methoxy-2-methylquinolin-8-amine

PropertyValueSource
Molecular FormulaC₁₁H₁₁ClN₂O[3]
Molecular Weight222.67 g/mol [3]
Predicted LogP2.78742[3]
Hydrogen Bond Donors1[3]
Hydrogen Bond Acceptors3[3]

The predicted LogP value of ~2.79 suggests that this compound is lipophilic and likely to have low solubility in aqueous solutions. The presence of the 8-amino group, however, provides a handle for pH-dependent solubility enhancement.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial attempt to dissolve the compound in aqueous buffer (e.g., PBS, pH 7.4) failed. What is the first and most critical step to take?

A1: The initial and most fundamental step is to prepare a concentrated stock solution in an appropriate organic solvent.

  • Rationale: Direct dissolution of a hydrophobic compound in an aqueous buffer is often unsuccessful. A common and effective first step is to use a water-miscible organic solvent, known as a co-solvent, to create a high-concentration stock solution.[4] This stock can then be serially diluted into your aqueous assay buffer to achieve the desired final concentration.

  • Recommended Co-solvent: Dimethyl sulfoxide (DMSO) is the most widely used co-solvent in biological research due to its excellent ability to dissolve a broad range of both polar and non-polar compounds and its miscibility with water.[4][5]

  • Protocol for Preparing a DMSO Stock Solution:

    • Accurately weigh a small amount of 4-Chloro-7-methoxy-2-methylquinolin-8-amine.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high stock concentration (e.g., 10-50 mM).

    • To aid dissolution, you can gently vortex the solution. If the compound is still not fully dissolved, sonication in a water bath for 5-10 minutes can be effective.[4]

    • Ensure the final stock solution is clear and free of any particulates before use.

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Q2: I prepared a 10 mM stock in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?

A2: This is a common phenomenon known as "DMSO shock" or compound "crashing out," which occurs when the compound's concentration exceeds its kinetic solubility in the final aqueous medium.

  • Rationale: The high concentration of DMSO in the stock solution keeps the hydrophobic compound solubilized. When this stock is diluted into an aqueous buffer, the percentage of DMSO dramatically decreases, reducing the solvent's overall solvating power for your compound. If the final concentration of the compound is above its maximum solubility in the low-DMSO aqueous environment, it will precipitate.

  • Troubleshooting Workflow:

    G start Precipitation Observed step1 Lower Final Compound Concentration start->step1 Is the current concentration essential? step2 Increase Final DMSO Concentration step1->step2 No, need higher concentration end_node Compound Solubilized step1->end_node Yes, lower concentration works step3 Modify Dilution Technique step2->step3 No, precipitation persists or DMSO is toxic step2->end_node Yes, higher DMSO works (with vehicle control) step4 Assess Kinetic Solubility step3->step4 No, still precipitates step3->end_node Yes, slow addition helps step4->end_node Informed concentration selection

  • Detailed Steps:

    • Lower the Final Concentration: The simplest solution is to test a range of lower final concentrations of the compound in your assay. It's possible that the effective concentration for your experiment is below the solubility limit. [4] 2. Optimize Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, you can test if a slightly higher final concentration (e.g., 0.5% vs. 0.1%) maintains solubility. Crucially, you must always include a vehicle control with the same final DMSO concentration to account for any solvent effects on your assay. [6] 3. Improve Dilution Technique: Instead of adding the DMSO stock directly to the bulk buffer, try adding the stock solution dropwise to the vortexing buffer. This gradual dilution can sometimes prevent the compound from crashing out. [4] 4. Determine Kinetic Solubility: Before running a large-scale experiment, it is highly advisable to determine the kinetic solubility of your compound in the specific assay buffer you will be using. This will define the maximum achievable concentration under your assay conditions. [4]

Q3: My compound has an 8-amino group. Can I use pH adjustment to improve its solubility?

A3: Absolutely. The 8-amino group is basic and can be protonated at acidic pH, which should significantly increase the aqueous solubility of the compound.

  • Rationale: The neutral (free base) form of an amine is less polar and thus less soluble in water. In an acidic environment (pH below the pKa of the amine), the amino group accepts a proton to form a positively charged ammonium salt. [2]This ionized form is more polar and interacts more favorably with water molecules, leading to a significant increase in solubility. [2]

  • Strategy:

    • Buffer Selection: To maximize solubility, the pH of your buffer should be at least 1-2 pH units below the pKa of the amino group. [2]This ensures that the vast majority of the compound is in its protonated, more soluble form.

    • Choosing an Appropriate Buffer: Select a buffer system that is effective in the desired acidic pH range and is compatible with your assay.

Table 2: Common Biological Buffers and Their Effective pH Ranges

BufferEffective pH RangeCommon Use Cases
Citrate3.0 - 6.2Enzyme assays
Acetate3.6 - 5.6Chromatography, protein purification
MES5.5 - 6.7Cell culture, enzyme assays
Phosphate (PBS)5.8 - 8.0Cell culture, general biochemistry
HEPES6.8 - 8.2Cell culture, enzyme assays
Tris7.0 - 9.0Molecular biology, electrophoresis
Data sourced from:[7]
  • Experimental Approach: Prepare your assay buffer at various pH values (e.g., pH 4.0, 5.0, 6.0) and test the solubility of your compound. Remember to confirm that the change in pH does not negatively impact your assay's performance (e.g., enzyme activity, cell viability).

Q4: Are there other solubilizing agents I can use if co-solvents and pH adjustment are not sufficient or are incompatible with my assay?

A4: Yes, for particularly challenging compounds, the use of cyclodextrins can be a very effective strategy.

  • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble, hydrophobic molecules (the "guest") within their central cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule.

  • Commonly Used Cyclodextrins:

    • Beta-cyclodextrin (β-CD): Widely used but has relatively low aqueous solubility itself.

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified form with much higher aqueous solubility and is a very common choice for solubilizing compounds for in vitro and in vivo studies.

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another modified cyclodextrin with high aqueous solubility.

  • Workflow for Using Cyclodextrins:

    G start Compound with Poor Solubility step1 Select Cyclodextrin (e.g., HP-β-CD) start->step1 step2 Prepare Aqueous Stock Solutions of Cyclodextrin step1->step2 step3 Add Compound to Cyclodextrin Solutions step2->step3 step4 Equilibrate (e.g., shake, sonicate) step3->step4 step5 Filter and Quantify Solubilized Compound step4->step5 end_node Optimized Formulation step5->end_node

    Caption: Workflow for cyclodextrin-based solubilization.

  • Important Considerations:

    • Vehicle Controls: As with co-solvents, it is essential to run a vehicle control with the same concentration of cyclodextrin to ensure it does not interfere with your assay.

    • Concentration Dependence: The increase in solubility is dependent on the concentration of the cyclodextrin. You may need to test a range of cyclodextrin concentrations to find the optimal level for your desired compound concentration.

Summary of Recommended Strategies

For improving the solubility of 4-Chloro-7-methoxy-2-methylquinolin-8-amine, we recommend a stepwise approach:

  • Start with a DMSO stock solution. This is the most straightforward and common first step.

  • Address precipitation upon dilution by lowering the final compound concentration or optimizing the final DMSO concentration (with appropriate vehicle controls).

  • Leverage the 8-amino group by adjusting the pH of the assay buffer to be acidic (e.g., pH 4-6), which should significantly enhance solubility.

  • For highly challenging situations, consider using cyclodextrins like HP-β-CD to form soluble inclusion complexes.

By systematically applying these strategies and understanding the underlying chemical principles, you can overcome the solubility challenges associated with 4-Chloro-7-methoxy-2-methylquinolin-8-amine and generate high-quality, reliable data in your assays.

References

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in delivery systems: Review. Journal of Pharmacy and Bioallied Sciences, 2(2), 72–79.
  • Dalo Chem Life Sciences. (2024, November 7). What Are Some Common Biological Buffers Used In The Lab?. Retrieved from [Link]

  • Newman, J. R. H., & Emsley, P. (2016). Universal buffers for use in biochemistry and biophysical experiments. Protein Science, 25(11), 2034–2038.
  • Venkataraman, S., et al. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 2(1), 385-396.
  • PubChem. (n.d.). 4-Chloro-7-methoxyquinoline. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry.
  • Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 596.
  • PubChem. (n.d.). 4-Chloro-8-methoxy-2-methylquinoline. Retrieved from [Link]

  • ResearchGate. (2015). How to check the Drug solubility DMSO solvent ..?. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

Sources

"reducing byproducts in the synthesis of substituted quinolines"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Substituted Quinolines

A Guide for Researchers, Scientists, and Drug Development Professionals on Reducing Byproducts

Welcome to the technical support center for the synthesis of substituted quinolines. This guide is designed to provide in-depth troubleshooting assistance and practical solutions to common challenges encountered during the synthesis of this critical heterocyclic scaffold. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in established chemical principles and field-proven experience.

This resource moves beyond simple procedural lists to explain the underlying causes of byproduct formation and provides validated strategies to enhance reaction efficiency, product purity, and overall yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during common quinoline syntheses, presented in a question-and-answer format.

Skraup and Doebner-von Miller Syntheses: Taming the Tar

These classic acid-catalyzed methods are powerful but notoriously prone to producing significant amounts of tarry, polymeric byproducts, which can make product isolation a formidable challenge.[1][2]

Q1: My Skraup/Doebner-von Miller reaction is highly exothermic and uncontrollable, resulting in a low yield of a black, tarry substance. What is happening, and how can I mitigate this?

A1: This is a hallmark issue of these reactions. The root cause is the aggressive, acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (acrolein, generated in situ from glycerol in the Skraup synthesis, or a pre-formed aldehyde/ketone in the Doebner-von Miller reaction).[1][3] The highly exothermic nature of this polymerization can lead to a runaway reaction.

Troubleshooting Strategies:

  • Employ a Reaction Moderator: The most effective way to control the reaction's vigor is to add a moderator. Ferrous sulfate (FeSO₄) is commonly used as it is believed to act as an oxygen carrier, which extends the reaction over a longer period and prevents it from becoming too violent.[3][4] Boric acid can also serve this purpose.[4]

  • Controlled Reagent Addition: The order of addition is critical. Sulfuric acid should be added after the ferrous sulfate to prevent a premature start to the reaction.[4] In the Doebner-von Miller synthesis, adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline is crucial to control the exotherm and minimize polymerization.[1]

  • Gradual and Careful Heating: Apply heat gently to initiate the reaction. Once it begins to boil, remove the heat source, as the exothermic nature of the reaction should sustain it. Reapply heat only after this initial vigorous phase has passed.[4]

  • Utilize a Two-Phase System (for Doebner-von Miller): Performing the reaction in a biphasic solvent system (e.g., an aqueous acid phase and an organic phase) can sequester the α,β-unsaturated carbonyl compound in the organic phase. This lowers its concentration in the acidic aqueous phase, thereby reducing the rate of polymerization and increasing the yield of the desired quinoline product.[2][5]

Q2: How can I effectively purify my quinoline product from the tarry byproducts generated in a Skraup or Doebner-von Miller synthesis?

A2: The key to purification is to exploit the basicity of the quinoline product to separate it from the non-basic, polymeric tar.

Purification Protocol:

  • Basification and Steam Distillation: After the reaction is complete, carefully dilute the mixture with water and make it strongly basic with a concentrated sodium hydroxide solution. This neutralizes the sulfuric acid and liberates the free quinoline base. Steam distillation is a highly effective method for separating the volatile quinoline from the non-volatile tar.[4] Collect the distillate until it is no longer milky.

  • Solvent Extraction: The steam distillate will contain an oily layer of crude quinoline and an aqueous layer. The quinoline can be separated, and any dissolved product in the aqueous layer can be recovered by extraction with an organic solvent like diethyl ether or chloroform.[4]

  • Acid-Base Extraction for Higher Purity: For further purification, dissolve the crude quinoline in a dilute acid solution to form the water-soluble salt. This aqueous solution can then be washed with an organic solvent to remove any remaining non-basic impurities. Subsequently, the aqueous layer is made basic again to regenerate the free quinoline, which is then extracted with an organic solvent, dried, and purified by distillation (often under vacuum).[1][4]

Friedländer Synthesis: Addressing Regioselectivity and Side Reactions

The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a versatile method for preparing substituted quinolines.[6][7] However, it is not without its challenges, particularly concerning regioselectivity and side reactions.

Q3: I am using an unsymmetrical ketone in my Friedländer synthesis and obtaining a difficult-to-separate mixture of regioisomers. How can I improve the selectivity?

A3: Regioselectivity in the Friedländer synthesis is a known challenge when using unsymmetrical ketones, as it can lead to the formation of both 2-substituted and 2,3-disubstituted products.[2] The outcome is often dictated by the reaction mechanism, which can proceed through either an initial aldol condensation or the formation of a Schiff base.[6][8]

Strategies to Enhance Regioselectivity:

  • Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway. While traditional methods often use strong acids or bases, modern approaches have shown that milder catalysts can offer better control.[6] Experimenting with different Lewis acids or Brønsted acids may favor one pathway over the other.[1][2]

  • Substrate Modification: In some cases, modifying the ketone substrate can direct the reaction. For instance, introducing a phosphoryl group on the α-carbon of the ketone has been shown to improve regioselectivity.[7]

  • Ionic Liquids: The use of ionic liquids as the reaction medium has been reported to enhance regioselectivity in certain Friedländer syntheses.[2]

Q4: My base-catalyzed Friedländer reaction has a low yield, and I'm observing byproducts from the self-condensation of my ketone starting material. How can I prevent this?

A4: The self-condensation of the ketone (an aldol condensation) is a common side reaction under the basic conditions often used for the Friedländer synthesis.[7] This depletes the ketone available for the desired reaction with the 2-aminoaryl aldehyde/ketone.

Troubleshooting and Optimization:

  • Use of a Pre-formed Imine: To circumvent the aldol side reaction, you can use a pre-formed imine (Schiff base) of the 2-aminoaryl aldehyde/ketone. This approach has been successfully applied in the synthesis of complex molecules like camptothecin.[7]

  • Milder Reaction Conditions: High temperatures and strong bases can promote aldol condensation. Consider using milder bases (e.g., K₂CO₃, DBU) or catalytic amounts of a stronger base.[7] Lowering the reaction temperature and extending the reaction time may also be beneficial.

  • Alternative Catalysts: Modern variations of the Friedländer synthesis utilize a range of catalysts that can operate under milder conditions, such as molecular iodine or various Lewis acids, which may suppress the self-condensation of the ketone.[3][9]

Combes Synthesis: Controlling Regiochemistry

The Combes synthesis provides a route to 2,4-disubstituted quinolines from the acid-catalyzed condensation of anilines with β-diketones.[10][11] A key challenge in this synthesis is controlling the regioselectivity of the cyclization step.

Q5: How can I control the regiochemical outcome of my Combes synthesis?

A5: The regioselectivity in the Combes synthesis is determined during the electrophilic aromatic annulation step, which is also the rate-determining step.[3][10] The outcome is a delicate balance of steric and electronic effects of the substituents on both the aniline and the β-diketone.

Influencing Regioselectivity:

  • Steric Hindrance: Steric bulk on the β-diketone plays a significant role. Increasing the size of the substituents can direct the cyclization to favor the formation of one regioisomer over the other. For example, in the synthesis of trifluoromethyl-substituted quinolines, bulkier R groups on the diketone favor the formation of 2-CF₃-quinolines.[3][10]

  • Electronic Effects: The electronic nature of the substituents on the aniline also influences the direction of cyclization. Electron-donating groups on the aniline will activate the aromatic ring, potentially influencing the position of the electrophilic attack.[12]

  • Catalyst Choice: While concentrated sulfuric acid is traditional, other catalysts like polyphosphoric acid (PPA) or polyphosphoric ester (PPE) have been used and may offer different regiochemical outcomes.[10]

Data and Workflow Visualization

To aid in your experimental design and troubleshooting, the following tables and diagrams summarize key information and workflows.

Table 1: Comparison of Catalysts and Conditions for Quinoline Syntheses
SynthesisTraditional ConditionsAlternative/Milder ConditionsExpected Yield RangeReference(s)
Skraup H₂SO₄, Nitrobenzene, Reflux, 4-5 hMicrowave-assisted, 200 °C, 15 min, in water10-66%[9]
Doebner-von Miller H₂SO₄ / Nitrobenzene, 140-160 °C, 4-6 hAg(I)-exchanged Montmorillonite K10, 120 °C, 3 h, solvent-free40-90%[9]
Friedländer KOH or H₂SO₄, Reflux, 2-12 hMolecular Iodine (I₂), Room Temp, 1-2 h65-95%[9]
Diagrams

G start Low Yield or High Byproducts check_purity Verify Purity of Starting Materials start->check_purity reaction_type Identify Synthesis Type (Skraup, Friedländer, etc.) check_purity->reaction_type skraup_dvm Skraup or Doebner-von Miller? reaction_type->skraup_dvm friedlander Friedländer? reaction_type->friedlander combes Combes? reaction_type->combes tar Tar Formation? skraup_dvm->tar Yes purify Optimize Purification (Steam Distillation, Acid-Base Extraction) skraup_dvm->purify No regio_issue Regioisomer Mixture? friedlander->regio_issue Yes aldol_issue Aldol Byproducts? friedlander->aldol_issue No combes_regio Regioisomer Mixture? combes->combes_regio Yes combes->purify No moderator Add Moderator (e.g., FeSO₄) tar->moderator control_addition Control Reagent Addition Rate tar->control_addition moderator->purify control_addition->purify catalyst_screen Screen Alternative Catalysts (Lewis/Brønsted) regio_issue->catalyst_screen substrate_mod Modify Substrate regio_issue->substrate_mod catalyst_screen->purify substrate_mod->purify preform_imine Use Pre-formed Imine aldol_issue->preform_imine Yes milder_base Use Milder Base/ Lower Temperature aldol_issue->milder_base Yes aldol_issue->purify No preform_imine->purify milder_base->purify sterics Modify Sterics on β-diketone combes_regio->sterics sterics->purify

Caption: A logical workflow for troubleshooting common issues in quinoline synthesis.

G start α,β-Unsaturated Carbonyl acid H⁺ Catalyst (e.g., H₂SO₄) activated Activated Carbonyl (Carbocation Intermediate) start->activated Protonation acid->activated polymerization Chain Propagation (Reaction with another carbonyl molecule) activated->polymerization High Concentration/ High Temperature quinoline_path Desired Reaction with Aniline Derivative activated->quinoline_path Controlled Conditions tar High Molecular Weight Polymeric Byproduct (Tar) polymerization->tar product Substituted Quinoline quinoline_path->product

Caption: Competing pathways leading to product and byproduct formation.

Experimental Protocols

Protocol 1: Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator

This protocol is adapted from a reliable source and includes the use of ferrous sulfate to moderate the reaction's exothermicity.[4]

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine aniline, nitrobenzene, ferrous sulfate heptahydrate, and glycerol.

  • Stir the mixture to ensure it is homogeneous.

  • Slowly and with caution, add concentrated sulfuric acid through the reflux condenser.

  • Gently heat the mixture. Once the reaction begins to boil, immediately remove the heat source. The exothermic reaction should sustain boiling.

  • After the initial vigorous reaction subsides, continue to heat the mixture under reflux for an additional 3-5 hours.

  • Allow the mixture to cool. Carefully dilute with water and then transfer to a larger flask suitable for steam distillation.

  • Make the solution strongly alkaline with a concentrated sodium hydroxide solution.

  • Steam distill the mixture, collecting the distillate until it is no longer cloudy.

  • Separate the oily quinoline layer from the aqueous layer. Extract the aqueous layer with diethyl ether to recover any dissolved product.

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

References

  • Benchchem. Identification of common byproducts in quinoline synthesis.
  • Benchchem. byproduct formation in the Doebner-von Miller reaction.
  • Benchchem. A Comparative Guide to Alternative Reagents for Quinoline Scaffold Synthesis.
  • Benchchem. Preventing over-reduction of quinolines to decahydroquinoline byproducts.
  • International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives.
  • Benchchem. Technical Support Center: Preventing Byproduct Formation in the Doebner Reaction for Quinoline Synthesis.
  • Benchchem. Improving regioselectivity in the synthesis of disubstituted quinolines.
  • ResearchGate. Concerning the mechanism of the Friedländer quinoline synthesis.
  • Organic Chemistry Portal. Synthesis of quinolines.
  • PMC - NIH. Recent Advances in Metal-Free Quinoline Synthesis.
  • Wikipedia. Combes quinoline synthesis. Available at: [Link]

  • ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Available at: [Link]

  • Wikipedia. Friedländer synthesis. Available at: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Available at: [Link]

  • Benchchem. side reactions in the synthesis of quinoline derivatives.
  • Benchchem. The Quinoline Scaffold: A Journey from Coal Tar to Cutting-Edge Therapeutics.
  • RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • J&K Scientific LLC. Friedländer Synthesis. Available at: [Link]

  • Benchchem. Optimizing Catalyst Selection for Quinoline Derivative Synthesis: A Technical Support Center.

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of Substituted Quinolines in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: March 2026

In the global battle against antimicrobial resistance, the quinoline scaffold remains a cornerstone of medicinal chemistry, offering a versatile platform for the development of novel anti-infective agents.[1][2] This guide provides an in-depth comparison of the antimicrobial efficacy of various substituted quinolines, synthesizing data from numerous studies to offer researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the causality behind experimental design, present detailed protocols for key assays, and analyze comparative data to illuminate the structure-activity relationships that govern the potency of these compounds.

The Enduring Promise of the Quinoline Core

Quinoline and its derivatives have a storied history in medicine, from the antimalarial properties of quinine to the broad-spectrum antibacterial activity of the fluoroquinolones.[2] The core mechanism for many antibacterial quinolones involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3][4][5] These enzymes are critical for managing DNA topology during replication, transcription, and cell division. By forming a stable ternary complex with the enzyme and DNA, quinolones disrupt the DNA ligation step, leading to an accumulation of double-strand breaks and ultimately, cell death.[3][4][5] This targeted mechanism, absent in eukaryotic cells, provides a basis for selective toxicity against bacterial pathogens.

Mechanism of Action: Targeting Bacterial DNA Replication

The following diagram illustrates the established mechanism of action for quinolone antibiotics.

Quinolone Mechanism of Action Figure 1: Mechanism of Quinolone Action cluster_bacterium Bacterial Cell Quinolone Substituted Quinolone Porin Porin Channel Quinolone->Porin Enters cell Complex Ternary Quinolone-Enzyme-DNA Complex Quinolone->Complex Topoisomerase DNA Gyrase / Topoisomerase IV Porin->Topoisomerase Interacts with DNA Bacterial DNA Topoisomerase->DNA Binds to Topoisomerase->Complex DNA->Topoisomerase DNA->Complex DSB Double-Strand Breaks Complex->DSB Stabilizes cleavage complex, prevents DNA re-ligation CellDeath Cell Death DSB->CellDeath Triggers SOS response, leads to apoptosis

Caption: Quinolone entry and inhibition of DNA replication.

Structure-Activity Relationship (SAR): The Key to Potency

The antimicrobial activity of a quinoline derivative is profoundly influenced by the nature and position of its substituents.[1][4] SAR studies reveal that modifications at nearly all positions of the quinoline nucleus, except for the 4-oxo group which is critical for binding to DNA gyrase, can modulate the compound's spectrum and potency.[6]

  • N-1 Position: Substitution at the N-1 position is vital for antibacterial activity. Small alkyl groups like ethyl or cyclopropyl are often optimal.[7]

  • C-6 Position: The introduction of a fluorine atom at the C-6 position was a landmark discovery, leading to the development of fluoroquinolones with a significantly broader spectrum of activity and higher potency.[7]

  • C-7 Position: The substituent at the C-7 position plays a crucial role in determining the spectrum of activity and potency against specific pathogens. Bulky substituents, such as piperazine rings, can enhance activity against Gram-negative bacteria, likely by improving cell wall penetration and interaction with the target enzymes.[7][8]

  • C-8 Position: Modifications at the C-8 position can also influence activity. A fluorine atom or a methoxy group at this position can increase activity against Gram-positive cocci.[8]

The hybridization of the quinoline nucleus with other antimicrobial pharmacophores, such as triazoles, pyrazoles, or sulfonamides, is a promising strategy to develop novel agents with enhanced potency and potentially new mechanisms of action.[1][5][9]

Comparative Efficacy: A Data-Driven Analysis

The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, providing a direct comparison of the efficacy of different substituted quinolines against a panel of clinically relevant microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.

Table 1: Antibacterial Activity (MIC in µg/mL) of Substituted Quinolines against Gram-Positive Bacteria
Compound/Derivative ClassSubstituents (Example)S. aureus (MSSA)S. aureus (MRSA)E. faecalis (VRE)Reference(s)
Quinoline-2-one 6c (R1=Cl, R2=H)0.018 - 0.0610.750.75[10]
Quinolinequinone QQ1, QQ5, QQ61.22--[11]
Quinoline-Sulfonamide Complex QBSC 4d (Cd complex)19.04 x 10⁻³--[9]
Indolizinoquinoline-5,12-dione Compound 7-<0.0078-[2]
3-Alkenyl-oxindole Hybrid Compound 9-1.0 - 2.0-[2]
Isothiazoloquinolone A-628240.02--[6]
Ciprofloxacin (Control) -0.21.0 - 8.0-[6][12]
Daptomycin (Control) --0.500.50[10]

Note: MRSA = Methicillin-resistant S. aureus; VRE = Vancomycin-resistant Enterococcus. Values represent a range or a specific potent example from the cited study.

Table 2: Antibacterial Activity (MIC in µg/mL) of Substituted Quinolines against Gram-Negative Bacteria
Compound/Derivative ClassSubstituents (Example)E. coliP. aeruginosaReference(s)
Quinoline-3-carbonitrile Hybrid Compound 1012.525[4]
2-Chloroquinoline Hybrid Compound 2212.525[4]
6-Amino-4-methyl-1H-quinoline-2-one Compound 23.126.25[13]
Isothiazoloquinolone A-628240.0050.05[6]
Ciprofloxacin (Control) -0.010.1[6]
Table 3: Antifungal Activity (MIC in µg/mL) of Substituted Quinolines
Compound/Derivative ClassSubstituents (Example)C. albicansC. neoformansA. flavusReference(s)
2,6-Disubstituted Quinoline (Amide) Compound 1, 5, 6 (MFC)6.25 - 12.5--
Quinoline-Triazole Hybrid Various6.25 - 12.56.2512.5[5]
2-Chloroquinoline Hybrid Compound 14, 2212.5--[4]
C-2 Pyridinyl Quinoline Compound 6---[14]
C-2 Pyridinylvinyl Quinoline Compound 9, 16Potent (MIC₅₀/₈₀)--[14]
Amphotericin B (Control) -0.5 - 1.0--[4]

Note: MFC = Minimal Fungicidal Concentration. Some studies reported MIC₅₀ or MIC₈₀ values.

In-Depth Experimental Protocols

To ensure the reproducibility and validity of antimicrobial efficacy studies, standardized protocols are essential. The following sections provide detailed, step-by-step methodologies for the core assays discussed in this guide, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Preparation of Substituted Quinolines for Assays

A critical first step is the proper solubilization of test compounds, as many synthetic quinolines have poor aqueous solubility.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most commonly used solvent.

  • Stock Solution Preparation: Accurately weigh the quinoline derivative and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Gentle vortexing or warming may be necessary.

  • Working Solutions: Prepare subsequent dilutions from the stock solution using the appropriate sterile broth medium.

  • Final DMSO Concentration: It is crucial to ensure the final concentration of DMSO in the assay wells does not exceed 1% (v/v), as higher concentrations can be toxic to the microorganisms and confound the results.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized method for determining the MIC of a quinoline derivative against a bacterial strain.

MIC Protocol Workflow Figure 2: Broth Microdilution MIC Assay Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum dilute_inoculum Dilute Inoculum in CAMHB Broth prep_inoculum->dilute_inoculum inoculate Inoculate Plate with Bacterial Suspension dilute_inoculum->inoculate prep_plate Prepare 96-Well Plate (Serial Dilution of Compound) prep_plate->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read Read Results (Visual or OD measurement) incubate->read end Determine MIC read->end

Caption: Workflow for MIC determination.

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium. Suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculum Dilution: Within 15 minutes, dilute the standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Preparation (Serial Dilution):

    • Add 50 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Prepare a working solution of the quinoline derivative at twice the highest desired final concentration. Add 100 µL of this solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard the final 50 µL from well 10.

    • Well 11 serves as the growth control (inoculum, no compound), and well 12 serves as the sterility control (broth only).

  • Inoculation: Add 50 µL of the diluted bacterial inoculum (from step 2) to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Result Interpretation: After incubation, the MIC is recorded as the lowest concentration of the quinoline derivative that completely inhibits visible growth of the bacterium.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC assay is performed as a follow-up to the MIC test to determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Step-by-Step Methodology:

  • Perform MIC Assay: First, determine the MIC of the compound as described in Protocol 1.

  • Subculturing: From each well of the MIC plate that shows no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

  • Plating: Spot-plate each aliquot onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plate at 37°C for 24-48 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count. This is typically identified as the lowest concentration plate with no colony growth.

Protocol 3: Anti-Biofilm Assay using Crystal Violet Staining

This assay quantifies the ability of a substituted quinoline to inhibit the formation of or eradicate existing bacterial biofilms.

Biofilm Protocol Workflow Figure 3: Crystal Violet Anti-Biofilm Assay Workflow cluster_formation Biofilm Formation & Treatment cluster_staining Staining & Quantification A1 Inoculate Plate with Bacteria & Test Compound A2 Incubate (e.g., 24h at 37°C) to allow biofilm formation A1->A2 B1 Wash wells with PBS to remove planktonic cells A2->B1 B2 Fix with Methanol (optional) B1->B2 B3 Stain with 0.1% Crystal Violet B2->B3 B4 Wash wells to remove excess stain B3->B4 B5 Solubilize bound stain (e.g., with Acetic Acid or Ethanol) B4->B5 B6 Measure Absorbance (OD₅₇₀) B5->B6

Caption: Workflow for biofilm inhibition assay.

Step-by-Step Methodology:

  • Biofilm Growth: Add 100 µL of a standardized bacterial suspension (prepared as in the MIC protocol, but often in a growth-promoting medium like Tryptic Soy Broth with glucose) to the wells of a 96-well flat-bottom plate. Add 100 µL of the quinoline derivative at various concentrations (typically at, below, and above the MIC). Include appropriate controls.

  • Incubation: Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.

  • Washing: Carefully discard the medium and wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic (non-adherent) cells.

  • Staining: Add 150 µL of a 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Discard the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.

  • Drying: Invert the plate and blot on paper towels to remove excess liquid. Allow the plate to air dry completely.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet stain.

  • Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. A reduction in absorbance compared to the untreated control indicates biofilm inhibition.

Conclusion and Future Directions

The data clearly demonstrate that the quinoline scaffold is a highly adaptable foundation for the development of potent antimicrobial agents. Strategic substitution is paramount, with specific modifications dramatically enhancing activity against both susceptible and multidrug-resistant pathogens. Quinoline-2-one derivatives and isothiazoloquinolones have shown particularly impressive potency against challenging Gram-positive bacteria, including MRSA and VRE.[6][10] Furthermore, the development of quinoline hybrids incorporating moieties like 1,2,4-triazole has yielded compounds with broad-spectrum antibacterial and antifungal activity.[5]

While the primary mechanism of action for many quinolones is the inhibition of DNA gyrase and topoisomerase IV, some novel derivatives may possess alternative or dual mechanisms, a crucial attribute for overcoming existing resistance.[15] The demonstrated anti-biofilm activity of certain quinoline derivatives is also highly significant, as biofilms are notoriously difficult to eradicate and are a major cause of chronic infections.[3][10]

Future research should focus on optimizing the pharmacokinetic and safety profiles of the most potent compounds identified. Further exploration of hybridization strategies and the investigation of novel substitutions on the quinoline ring will undoubtedly lead to the discovery of next-generation antimicrobial agents that can effectively combat the growing threat of drug-resistant infections.

References

  • Al-Ostath, A., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific Reports. Available at: [Link]

  • Des-Milan, S., et al. (2015). Identification of Fungicidal 2,6-Disubstituted Quinolines with Activity against Candida Biofilms. Molecules. Available at: [Link]

  • El-Gamal, K. M. A., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Pharmaceutical and Pharmacological International Journal. Available at: [Link]

  • Kalluraya, B., et al. (2009). Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety. European Journal of Medicinal Chemistry. Available at: [Link]

  • Sherbiny, F. F., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Pharmaceutical and Pharmacological International Journal. Available at: [Link]

  • Al-Warhi, T., et al. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. Available at: [Link]

  • Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Toma, E. (1989). Structure-activity relationship of quinolones. Clinical and Investigative Medicine. Available at: [Link]

  • Campanini-Salinas, J., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. Pharmaceuticals. Available at: [Link]

  • Kouznetsov, V. V., et al. (2012). Synthesis and antifungal activity of diverse C-2 pyridinyl and pyridinylvinyl substituted quinolines. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • de Sá, M. S., et al. (2012). Synthetic arylquinuclidine derivatives exhibit antifungal activity against Candida albicans, Candida tropicalis and Candida parapsilopsis. Memórias do Instituto Oswaldo Cruz. Available at: [Link]

  • Chu, D. T., et al. (1988). Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones. Drugs Under Experimental and Clinical Research. Available at: [Link]

  • Kouznetsov, V. V., et al. (2020). Synthesis and antifungal activity of diverse C-2 pyridinyl and pyridinylvinyl substituted quinolines. ResearchGate. Available at: [Link]

  • Emmerson, A. M., & Jones, A. M. (2003). The Quinolones: Decades of Development and Use. Journal of Antimicrobial Chemotherapy.
  • Takenouchi, T., et al. (1999). Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Sharma, A., et al. (2020). A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online. Available at: [Link]

  • Karczmarzyk, Z., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. International Journal of Molecular Sciences. Available at: [Link]

  • Aires, J. R., et al. (1999). MICs of different fluoroquinolones against 22 S. aureus clinical isolates. ResearchGate. Available at: [Link]

  • Niculaua, M., et al. (2020). Hybrid Quinoline-Sulfonamide Complexes (M 2+ ) Derivatives with Antimicrobial Activity. Molecules. Available at: [Link]

Sources

A Comparative Analysis of 4-Chloro-7-methoxy-2-methylquinolin-8-amine and Chloroquine in Antimalarial Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The persistent challenge of malaria, exacerbated by the rise of drug-resistant Plasmodium strains, necessitates the continuous discovery and evaluation of novel therapeutic agents. This guide provides a comprehensive framework for the comparative analysis of a novel 8-aminoquinoline derivative, 4-Chloro-7-methoxy-2-methylquinolin-8-amine, against the benchmark antimalarial, chloroquine. We delve into the molecular profiles, proposed mechanisms of action, and detailed protocols for key in vitro and in vivo assays. By presenting standardized methodologies and data interpretation frameworks, this document serves as a crucial resource for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new antimalarial candidates.

Introduction

1.1 The Enduring Challenge of Malaria and Drug Resistance

Malaria, a life-threatening disease caused by Plasmodium parasites, remains a significant global health burden. The efficacy of frontline treatments is continually threatened by the emergence and spread of drug-resistant parasite strains, making the search for new antimalarials a critical priority.

1.2 Chloroquine: A Historical Benchmark and its Limitations

Chloroquine (CQ), a 4-aminoquinoline, was once a highly effective and widely used antimalarial.[1] Its affordability and safety profile made it a cornerstone of malaria treatment for decades.[2] However, its utility has been severely diminished due to widespread resistance in P. falciparum, the deadliest malaria parasite.[2][3] Despite this, chloroquine remains an essential reference compound in antimalarial research for comparative efficacy studies.

1.3 Introducing 4-Chloro-7-methoxy-2-methylquinolin-8-amine: A Novel Candidate?

The 8-aminoquinoline scaffold is a well-established pharmacophore in antimalarial drug discovery, with primaquine being a notable example.[4][5] Modifications to this core structure can significantly influence potency, selectivity, and pharmacokinetic properties.[4][6] 4-Chloro-7-methoxy-2-methylquinolin-8-amine (CAS 113698-10-5) is a distinct derivative within this class.[7] This guide will use this compound as a template to illustrate the critical assays required to evaluate its potential as a next-generation antimalarial agent in comparison to chloroquine.

1.4 Objective of this Guide

This guide aims to provide researchers with the necessary theoretical background and practical, step-by-step protocols to conduct a rigorous head-to-head comparison of a novel compound, exemplified by 4-Chloro-7-methoxy-2-methylquinolin-8-amine, and chloroquine. The focus is on establishing a self-validating system of experiments to determine relative potency, resistance indices, and preliminary safety profiles.

Molecular Profiles

A fundamental comparison begins at the molecular level, examining the structural and physicochemical differences that will dictate biological activity.

2.1 Chemical Structures

The core difference lies in the position of the amino side chain and the overall substitution pattern. Chloroquine is a 4-aminoquinoline, while the test compound is an 8-aminoquinoline.

CompoundStructure
Chloroquine Chloroquine Structure
4-Chloro-7-methoxy-2-methylquinolin-8-amine 4-Chloro-7-methoxy-2-methylquinolin-8-amine Structure

2.2 Physicochemical Properties

The following table outlines key physicochemical properties that influence the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.

PropertyChloroquine4-Chloro-7-methoxy-2-methylquinolin-8-amineSignificance in Drug Action
CAS Number 54-05-7113698-10-5Unique chemical identifier.
Molecular Formula C₁₈H₂₆ClN₃C₁₁H₁₁ClN₂ODictates molecular weight and elemental composition.
Molecular Weight 319.87 g/mol 222.67 g/mol Affects diffusion and transport across membranes.

2.3 Proposed Mechanisms of Action

Understanding the mechanism is key to predicting efficacy and potential cross-resistance.

Chloroquine's Mechanism: Chloroquine is a weak base that accumulates in the acidic food vacuole of the parasite.[8] Inside this vacuole, the parasite digests host hemoglobin, releasing toxic free heme. The parasite normally detoxifies this heme by polymerizing it into an inert crystal called hemozoin.[9] Chloroquine is believed to inhibit this polymerization process by capping hemozoin molecules.[10][11] The resulting accumulation of toxic heme leads to membrane damage and parasite death.[9][12]

Potential Mechanism of 8-Aminoquinolines: While the precise mechanism for many 8-aminoquinolines is not fully elucidated, they are thought to have a different mode of action than 4-aminoquinolines.[13] Some evidence suggests they may interfere with the parasite's mitochondrial function and DNA.[5] A key aspect to investigate is whether 4-Chloro-7-methoxy-2-methylquinolin-8-amine also inhibits hemozoin formation, which would suggest a potential for cross-resistance with chloroquine.

G cluster_0 Chloroquine (4-Aminoquinoline) Mechanism cluster_1 Hypothetical 8-Aminoquinoline Mechanism CQ Chloroquine Vacuole Parasite Food Vacuole (Acidic pH) CQ->Vacuole Accumulates Hemozoin Non-toxic Hemozoin (Crystal) CQ->Hemozoin Inhibits Polymerization Heme Toxic Heme (from Hemoglobin) Heme->Hemozoin Heme Polymerase Death Parasite Death Heme->Death Accumulation Leads to Lysis AQ 4-Chloro-7-methoxy-2-methylquinolin-8-amine Mito Parasite Mitochondria AQ->Mito Targets ETC Electron Transport Chain AQ->ETC Disrupts Function? pDeath Parasite Death ETC->pDeath Energy Depletion

Figure 1: Comparative Mechanisms of Action.

In Vitro Antimalarial Efficacy: A Head-to-Head Comparison

The first step in biological testing is to determine the compound's activity against the parasite in a controlled laboratory setting. The 50% inhibitory concentration (IC₅₀) is the standard metric.

3.1 Standard Assay Methodology: SYBR Green I-based Fluorescence Assay

This assay is widely used for its simplicity, cost-effectiveness, and reliability in determining parasite proliferation.[14][15] It measures the replication of parasite DNA, which serves as a proxy for parasite growth.

Experimental Protocol:

  • Parasite Culture: Culture P. falciparum (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2 strains) in human erythrocytes using standard RPMI 1640 medium. Synchronize the culture to the ring stage using 5% D-sorbitol treatment.[14]

  • Plate Preparation: Prepare serial dilutions of the test compounds (4-Chloro-7-methoxy-2-methylquinolin-8-amine and Chloroquine) in a 96-well plate. Ensure the final solvent concentration (e.g., DMSO) is below 0.5%.[14]

  • Parasite Addition: Add the synchronized parasite culture (final parasitemia of ~0.5-1% and 2% hematocrit) to the wells. Include positive (chloroquine) and negative (no drug) controls.

  • Incubation: Incubate the plate for 72 hours under standard malaria culture gas conditions (5% CO₂, 5% O₂, 90% N₂).[14]

  • Lysis and Staining: Add a lysis buffer containing SYBR Green I nucleic acid stain to each well. This buffer lyses the red blood cells and parasites, releasing the DNA.[16]

  • Fluorescence Reading: Incubate in the dark for 1-2 hours.[17] Read the fluorescence on a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[14][16]

  • Data Analysis: Plot the fluorescence intensity against the drug concentration and determine the IC₅₀ value using a non-linear regression model.

G A 1. Prepare Serial Dilutions of Compounds in 96-well Plate B 2. Add Synchronized P. falciparum Culture A->B C 3. Incubate for 72 hours (37°C, Gas Mixture) B->C D 4. Add SYBR Green I Lysis Buffer C->D E 5. Incubate in Dark (1-2 hours) D->E F 6. Read Fluorescence (Ex: 485nm, Em: 530nm) E->F G 7. Calculate IC50 Values F->G

Figure 2: SYBR Green I Assay Workflow.

3.2 Comparative IC₅₀ Values (Hypothetical Data)

The goal is to determine not just the potency, but also how the compound performs against resistant strains. The Resistance Index (RI) is calculated as (IC₅₀ resistant strain / IC₅₀ sensitive strain).

CompoundIC₅₀ vs. 3D7 (CQ-Sensitive) [nM]IC₅₀ vs. Dd2 (CQ-Resistant) [nM]Resistance Index (RI)
Chloroquine 2025012.5
4-Chloro-7-methoxy-2-methylquinolin-8-amine 50751.5

3.3 Interpretation of In Vitro Data

Based on this hypothetical data, 4-Chloro-7-methoxy-2-methylquinolin-8-amine is less potent than chloroquine against the sensitive strain (50 nM vs. 20 nM). However, its significantly lower Resistance Index (1.5 vs. 12.5) suggests it may be effective against chloroquine-resistant parasites, indicating a different mechanism of action or a reduced susceptibility to resistance mechanisms like drug efflux.[8]

In Vivo Antimalarial Activity: Preclinical Evaluation

Positive in vitro results must be validated in a living organism. The standard model for initial in vivo testing is a murine malaria model.

4.1 The 4-Day Suppressive Test in Murine Models

This test, also known as Peters' 4-day suppressive test, is the gold standard for primary in vivo screening.[18][19] It evaluates the ability of a compound to suppress parasitemia after a standard infection.

Experimental Protocol:

  • Infection: Inoculate mice (e.g., BALB/c) intraperitoneally with Plasmodium berghei-infected red blood cells (e.g., 1x10⁵ pRBCs).[20]

  • Grouping: Randomly divide the mice into groups (n=5): Vehicle control (e.g., 2% DMSO), Positive control (Chloroquine, e.g., 10 mg/kg), and Test groups (4-Chloro-7-methoxy-2-methylquinolin-8-amine at various doses).[20]

  • Treatment: Administer the first dose of the compounds orally or subcutaneously approximately 2-4 hours post-infection.[18] Continue treatment once daily for four consecutive days (Day 0 to Day 3).[21]

  • Monitoring: On Day 4 post-infection, collect a thin blood smear from the tail of each mouse.

  • Parasitemia Calculation: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.

  • Efficacy Calculation: Calculate the percent suppression of parasitemia relative to the vehicle control group. Monitor animal survival as a secondary endpoint.

G cluster_0 Day 0 cluster_1 Days 1-3 cluster_2 Day 4 cluster_3 Analysis Infect Infect Mice with P. berghei Treat0 Administer First Dose (Vehicle, CQ, Test Cmpd) Infect->Treat0 Treat123 Administer Daily Doses Treat0->Treat123 Smear Prepare Thin Blood Smears Treat123->Smear Analyze Stain & Count Parasitemia Calculate % Suppression Smear->Analyze Result Determine ED50 Analyze->Result

Figure 3: 4-Day Suppressive Test Workflow.

4.2 Comparative Efficacy (Hypothetical Data)

Treatment Group (Oral Dose)Average Parasitemia on Day 4 (%)% Suppression
Vehicle Control 35.0-
Chloroquine (10 mg/kg) 0.598.6
Test Compound (25 mg/kg) 10.570.0
Test Compound (50 mg/kg) 4.288.0

4.3 Discussion of In Vivo Outcomes

The hypothetical data shows that the test compound exhibits dose-dependent antimalarial activity in vivo. While a 50 mg/kg dose does not reach the efficacy of 10 mg/kg of chloroquine in this model, the significant suppression warrants further investigation, such as dose-ranging studies to determine the 50% effective dose (ED₅₀).

Cytotoxicity and Selectivity Index

A potent antimalarial is only useful if it is not toxic to the host. Cytotoxicity assays measure a compound's toxicity against mammalian cells.

5.1 Standard Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric test that measures the metabolic activity of cells, which is an indicator of cell viability.[22][23]

Experimental Protocol:

  • Cell Culture: Seed a mammalian cell line (e.g., HEK293T or HeLa) in a 96-well plate and allow cells to attach for 24 hours.[14][24]

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the plate for 48-72 hours.[14]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[22]

  • Solubilization: Remove the supernatant and add a solvent (e.g., DMSO) to dissolve the formazan crystals.[23]

  • Absorbance Reading: Measure the absorbance at ~570 nm.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀).

5.2 Calculation and Importance of the Selectivity Index (SI)

The Selectivity Index (SI) is a critical parameter in drug discovery that quantifies the therapeutic window of a compound. It is the ratio of its toxicity to its desired activity. A higher SI value indicates greater selectivity for the parasite over host cells.[25][26]

SI = CC₅₀ (toxicity to mammalian cells) / IC₅₀ (activity against parasite)

5.3 Comparative Cytotoxicity and Selectivity (Hypothetical Data)

CompoundCC₅₀ (HEK293T) [nM]IC₅₀ (3D7) [nM]Selectivity Index (SI)
Chloroquine 30,000201500
4-Chloro-7-methoxy-2-methylquinolin-8-amine 45,00050900

Interpretation: In this example, both compounds show high selectivity. Although the test compound has a lower SI than chloroquine, an SI > 10 is generally considered a promising starting point for a potential drug candidate.

Conclusion and Future Directions

This guide outlines a systematic approach to comparing a novel antimalarial candidate, 4-Chloro-7-methoxy-2-methylquinolin-8-amine, against the standard, chloroquine. The hypothetical data presented illustrates a compound that, while less potent than chloroquine against sensitive strains, shows significant promise due to its activity against a resistant strain, indicating a potentially novel mechanism of action or evasion of common resistance pathways.

Future research should focus on:

  • Mechanism of Action Studies: Investigate its effect on heme polymerization and mitochondrial function to confirm its mode of action.

  • Structure-Activity Relationship (SAR): Synthesize and test analogues to optimize potency and selectivity. The presence of the 6-methoxy group in other 8-aminoquinolines has been shown to be important for activity, and further exploration of substitutions at other positions is warranted.[6]

  • Pharmacokinetic Studies: Evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Advanced In Vivo Models: Test efficacy in other rodent malaria models and, if promising, in humanized mouse models.[19]

By following these rigorous, validated protocols, researchers can effectively triage new chemical entities and identify promising leads for the next generation of antimalarial drugs.

References

  • Mode of action of chloroquine in malaria and the mechanism of... - ResearchGate. Available at: [Link]

  • Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & therapeutics, 57(2-3), 203–235. Available at: [Link]

  • Chloroquine - Wikipedia. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Chloroquine Phosphate? Available at: [Link]

  • McChesney, J. D. (1983). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. Bulletin of the World Health Organization, 61(3), 459–463. Available at: [Link]

  • Egan, T. J., et al. (2000). On the molecular mechanism of chloroquine's antimalarial action. Journal of Biological Chemistry, 275(11), 7663-7670. Available at: [Link]

  • McChesney, J. D. (1983). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. PubMed. Available at: [Link]

  • McChesney, J. D. (1983). Considerations about the structure—activity relationships of 8-aminoquinoline antimalarial drugs. Bulletin of the World Health Organization. Available at: [Link]

  • Fiveable. (2025). Selectivity Index Definition. Available at: [Link]

  • Espíndola, M. R., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences, 58. Available at: [Link]

  • Innocent, E., et al. (2009). Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice. Pharmacognosy Research, 1(4), 241. Available at: [Link]

  • Held, J. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. In Cell Viability Assays (pp. 97-105). Humana Press, New York, NY. Available at: [Link]

  • Espíndola, M. R., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO. Available at: [Link]

  • Anti-Malarial; 8-aminoquinolines. (2018). SlideShare. Available at: [Link]

  • WWARN. (2012). P.falciparum drug sensitivity assay using SYBR® Green I. Available at: [Link]

  • Vértes, L. (2007). An early indicator of drug success: Top Journal Selectivity Index. Journal of the Medical Library Association, 95(4), 452. Available at: [Link]

  • Yadav, P., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Briefings in Bioinformatics, 23(5), bbac343. Available at: [Link]

  • Espíndola, M. R., et al. In vitro assessment for cytotoxicity screening of new antimalarial candidates. ResearchGate. Available at: [Link]

  • SYBR Green I modified protocol for ex vivo/in vitro assay. ResearchGate. Available at: [Link]

  • Selectivity Index: Significance and symbolism. (2026). Lateral T. Available at: [Link]

  • Krettli, A. U., et al. (2016). In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives. Antimicrobial agents and chemotherapy, 60(11), 6933–6936. Available at: [Link]

  • Bacon, D. J., et al. (2007). Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates. Antimicrobial agents and chemotherapy, 51(4), 1172–1178. Available at: [Link]

  • de Souza, N. B., et al. (2014). Methods for assessment of antimalarial activity in the different phases of the life cycle Plasmodium. Jornal Brasileiro de Patologia e Medicina Laboratorial, 50, 128-137. Available at: [Link]

  • Cytotoxicity of the natural compounds and extracts. ResearchGate. Available at: [Link]

  • A Protocol for Antimalarial Efficacy Testing in vitro. Available at: [Link]

  • The calculated values of the selectivity index (SI) of some compounds. ResearchGate. Available at: [Link]

  • Traoré, M. F., et al. (2016). In vivo validation of anti-malarial activity of crude extracts of Terminalia macroptera, a Malian medicinal plant. springermedizin.de. Available at: [Link]

  • Sharma, M., et al. (2015). In vitro anti-malarial efficacy of chalcones: cytotoxicity profile, mechanism of action and their effect on erythrocytes. Malaria journal, 14(1), 1-11. Available at: [Link]

  • Aguiar, A. C. C., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259. Available at: [Link]

  • Rudrapal, M., et al. (2010). Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring at side chain. Der Pharma Chemica, 2(1), 194-203. Available at: [Link]

  • Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide. Google Patents.
  • Madrid, P. B., et al. (2009). Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas. Bioorganic & medicinal chemistry letters, 19(3), 949–952. Available at: [Link]

  • Nemez, D., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. Available at: [Link]

  • Kumar, V., et al. (2012). Synthesis and antimalarial activity of novel N-{2-[2-(2-aminoethoxy) ethoxy] ethyl}. Indian Journal of Chemistry, 51B, 1435-1441. Available at: [Link]

  • Madrid, P. B., et al. (2009). Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas. Bioorganic & medicinal chemistry letters. Available at: [Link]

Sources

Toxicological Profile Comparison of Quinoline Compounds: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Quinoline Toxicology

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of globally utilized antimalarials (e.g., chloroquine, hydroxychloroquine, mefloquine) and broad-spectrum antibiotics (e.g., fluoroquinolones)[1][2]. Despite their therapeutic versatility, the clinical application of substituted quinolines is frequently restricted by a complex, dose-dependent toxicological profile[1]. The primary safety liabilities include cardiotoxicity—specifically, QT interval prolongation mediated by human ether-a-go-go-related gene (hERG) channel inhibition—as well as hepatotoxicity and central nervous system (CNS) toxicity[1][2].

This guide provides an objective, data-driven comparison of the toxicological profiles of key quinoline derivatives. It is designed for researchers and drug development professionals to facilitate the design of safer quinoline analogs by understanding structure-toxicity relationships and implementing robust, self-validating in vitro screening protocols.

Comparative Toxicological Profiles

The toxicity of quinoline compounds is intrinsically linked to their physicochemical properties. Their lipophilicity and basicity drive their accumulation in acidic intracellular compartments (like lysosomes) and facilitate their interaction with off-target proteins[3].

  • Cardiotoxicity (hERG Inhibition): The rapid delayed rectifier potassium current ( IKr​ ), mediated by the hERG channel, is highly susceptible to blockade by quinolines. Chloroquine (CQ) and Hydroxychloroquine (HCQ) act as state-dependent blockers. Due to their lipophilic nature, they penetrate the cell membrane and bind to the inner cavity of the hERG pore during the repolarization phase[2]. CQ demonstrates a higher binding affinity (lower IC50) than HCQ, translating to a higher proarrhythmogenic risk[4][5].

  • Hepatotoxicity: Quinoline-induced liver injury is often mediated by the generation of reactive oxygen species (ROS) and mitochondrial dysfunction. The accumulation of these weak bases in lysosomes can disrupt autophagosome-lysosome fusion, leading to cellular stress and apoptosis[6].

  • Neurotoxicity: Highly lipophilic derivatives like mefloquine cross the blood-brain barrier efficiently. While necessary for treating cerebral malaria, this leads to off-target CNS toxicity, including severe and sometimes irreversible neurotoxic effects[1].

Table 1: Quantitative Toxicological Comparison of Key Quinoline Derivatives
CompoundhERG IC50 (µM)Nav1.5 IC50 (µM)Primary Toxicity ConcernClinical Safety Margin (TdP Risk)
Chloroquine (CQ) 1.29 - 1.82~69.0Cardiotoxicity (High-Intermediate Risk)Narrow (TdP threshold ~12.5 µM)
Hydroxychloroquine (HCQ) 3.42 - 8.60~446.0Cardiotoxicity (Intermediate Risk)Moderate (TdP threshold ~35.0 µM)
Mefloquine (MQ) ~2.60N/ANeurotoxicity / CardiotoxicityNarrow

(Data synthesized from automated and manual patch-clamp electrophysiology studies[2][4][5][7])

Mechanistic Visualizations

G Q Quinoline Compound (e.g., CQ, HCQ) Membrane Cell Membrane Penetration (Lipophilic) Q->Membrane Diffusion Pore hERG Channel Pore Binding (Repolarization) Membrane->Pore Intracellular Access K_efflux Inhibition of K+ Efflux (Decreased I_Kr) Pore->K_efflux Blockade QT QT Interval Prolongation (Arrhythmia Risk) K_efflux->QT Action Potential Prolongation

Mechanism of hERG channel blockade by lipophilic quinoline compounds.

Workflow Start Quinoline Library InSilico In Silico ADMET & Docking (Exclude High-Risk) Start->InSilico InVitro In Vitro Assays InSilico->InVitro Filtered Candidates hERG Automated Patch-Clamp (Cardiotoxicity) InVitro->hERG HepG2 HepG2 Cell Viability (Hepatotoxicity) InVitro->HepG2 Neuro Neuronal Cell Models (Neurotoxicity) InVitro->Neuro Decision Safety Margin Calculation (IC50 vs Cmax) hERG->Decision HepG2->Decision Neuro->Decision Lead Lead Selection Decision->Lead Favorable Profile

High-throughput toxicological screening workflow for quinoline compounds.

Experimental Methodologies

Protocol 1: Automated Patch-Clamp Assay for hERG Inhibition

Rationale (Causality): Fluorescence-based thallium flux assays often yield false negatives for trapping blockers. We utilize whole-cell automated patch-clamp electrophysiology because it provides high-fidelity, real-time kinetic data of the IKr​ current, allowing us to capture the voltage- and state-dependent blockade characteristic of quinoline compounds[2][4]. Self-Validating System: This protocol is designed to automatically reject false data. It includes continuous monitoring of series resistance ( Rs​ ) and leak current. A positive control ensures channel responsiveness, and vehicle controls establish baseline stability.

  • Cell Preparation: Culture HEK293T cells stably expressing the hERG1 channel. Harvest cells at 70-80% confluency using Detachin to ensure optimal membrane health and channel expression.

  • Electrophysiological Setup: Establish the whole-cell configuration using an automated patch-clamp system (e.g., CytoPatch™2 or QPatch). Use borosilicate glass capillaries with a resistance of 2-4 MΩ[2][4].

  • Voltage Protocol:

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing prepulse to +40 mV for 2-4 seconds to fully activate and subsequently inactivate the hERG channels.

    • Step the voltage to -40 mV or -50 mV for 1-4 seconds to elicit the outward tail current (representing recovery from inactivation and subsequent slow deactivation)[2][8].

  • Compound Application: Apply quinoline compounds (e.g., CQ, HCQ) in ascending concentrations (0.3 µM to 30 µM)[2]. Allow 3-5 minutes per concentration to reach steady-state block.

  • Validation Criteria (Critical):

    • Leak Current: Must be <5% of the peak tail current. If >5%, the seal is compromised, and the cell must be excluded.

    • Positive Control: Application of 1 µM E-4031 must result in >90% inhibition of the tail current to prove the recorded current is indeed hERG-mediated.

  • Data Analysis: Normalize peak tail currents to the vehicle control. Fit the dose-response data using the Hill equation to derive the IC50 and Hill coefficient ( nH​ )[4].

Protocol 2: In Vitro Hepatotoxicity Assessment (HepG2 Cell Viability)

Rationale (Causality): HepG2 cells are utilized because they are of human liver origin and retain a baseline level of xenobiotic-metabolizing enzymes. This makes them a biologically relevant model for assessing drug-induced liver injury (DILI) compared to non-hepatic cell lines, which may miss metabolite-driven toxicity. Self-Validating System: The assay incorporates a vehicle control to normalize viability and a known hepatotoxin to validate the assay's sensitivity to mitochondrial and cellular stress.

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2 to allow for adherence.

  • Compound Treatment: Prepare serial dilutions of quinoline derivatives in culture media. Ensure the final DMSO concentration (vehicle) does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Controls:

    • Negative/Vehicle Control: Cells treated with 0.1% DMSO.

    • Positive Control: Cells treated with 50 µM Chlorpromazine (a known hepatotoxin that induces phospholipidosis and mitochondrial toxicity).

  • Incubation: Expose cells to the compounds for 48 to 72 hours to capture both acute and delayed toxic mechanisms (e.g., lysosomal accumulation and autophagic flux disruption)[6].

  • Viability Measurement (MTT Assay): Add MTT reagent (0.5 mg/mL final concentration) and incubate for 3-4 hours. Solubilize the resulting intracellular formazan crystals with DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the CC50 (Cytotoxic Concentration 50%) using non-linear regression analysis against the vehicle control.

References

  • "Assessment of proarrhythmogenic risk for chloroquine and hydroxychloroquine using the CiPA concept." nih.gov.4

  • "Toxicity evaluation of quinoline derivatives in vivo." bg.ac.rs. 6

  • "Local Anesthetic Like Inhibition of the Cardiac Na Channel Nav1.5 by Chloroquine and Hydroxychloroquine." malariaworld.org. 7

  • "Potency of hERG block by chloroquine, hydroxychloroquine and azithromycin." researchgate.net. 8

  • "Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide." benchchem.com. 1

  • "Computational and experimental studies on the inhibitory mechanism of hydroxychloroquine on hERG." nih.gov. 2

  • "Chloroquine and hydroxychloroquine provoke arrhythmias at concentrations higher than those clinically used to treat COVID-19. A simulation study." firstwordpharma.com. 5

  • "Cardiac TdP risk stratification modelling of anti-infective compounds including chloroquine and hydroxychloroquine." researchgate.net. 3

Sources

Safety Operating Guide

4-Chloro-7-methoxy-2-methylquinolin-8-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 4-Chloro-7-methoxy-2-methylquinolin-8-amine

As drug development and chemical synthesis scale, the precise management of highly reactive and toxic intermediates becomes a critical operational mandate. 4-Chloro-7-methoxy-2-methylquinolin-8-amine is a functionalized quinoline derivative frequently utilized in the synthesis of kinase inhibitors and antimalarial agents. However, its structural properties impart significant acute toxicity, necessitating rigorous, self-validating disposal and spill-response protocols.

This guide provides an authoritative, step-by-step operational framework for the safe handling, RCRA-compliant disposal, and emergency spill management of this compound.

Physicochemical and Hazard Profile

Before executing any disposal protocol, personnel must understand the quantitative and regulatory parameters of the material. 4-Chloro-7-methoxy-2-methylquinolin-8-amine is classified under the globally harmonized system as a Class 6.1 Toxic Solid[1].

Table 1: Quantitative Data and Regulatory Classification

ParameterSpecification
Chemical Name 4-Chloro-7-methoxy-2-methylquinolin-8-amine
CAS Number 113698-10-5[1]
Molecular Formula C11H11ClN2O
Molecular Weight 222.67 g/mol
UN Number UN 2811[1]
Hazard Class 6.1 (Toxic Solid, Organic, n.o.s.)[2]
Packing Group III[1]
GHS Hazard Statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)[1]

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

To foster a culture of safety, researchers must understand the causality behind the hazards. The toxicity of 4-Chloro-7-methoxy-2-methylquinolin-8-amine is driven by its specific molecular architecture:

  • High Lipophilicity: The quinoline core, augmented by methoxy (-OCH3) and methyl (-CH3) groups, is highly lipophilic. This allows the molecule to rapidly penetrate dermal layers and mucosal membranes, driving the severe H311 (Toxic in contact with skin) hazard[1].

  • Electrophilic Reactivity: The chloro substituent at the 4-position makes the aromatic ring susceptible to nucleophilic aromatic substitution. In biological systems, this can lead to covalent binding with cellular nucleophiles (like glutathione or DNA), causing cellular toxicity.

  • Metabolic Activation: The primary amine (-NH2) at the 8-position can undergo N-oxidation via hepatic cytochrome P450 enzymes, forming reactive hydroxylamines that induce hepatotoxicity.

  • Inhalation Risk: As a finely divided crystalline powder, the material poses a severe H331 (Toxic if inhaled) risk[1]. Aerosolization must be prevented at all costs, which dictates our strict prohibition of dry-sweeping during spill responses.

Waste Segregation and RCRA-Compliant Disposal Workflow

Under the, this material must be tracked from "cradle-to-grave"[3]. The following workflow outlines the logical routing of both solid and liquid waste streams.

DisposalWorkflow Gen Waste Generation: CAS 113698-10-5 Solid Solid Waste (Powder/Contaminated PPE) Gen->Solid Liquid Liquid Waste (Solvent Solutions) Gen->Liquid SolidPack Double-bag in PE Place in UN-rated Drum Solid->SolidPack LiquidPack Collect in Compatible HDPE Carboy Liquid->LiquidPack Labeling Label: UN 2811, Class 6.1 Toxic Solid, Organic, n.o.s. SolidPack->Labeling LiquidPack->Labeling Storage Secondary Containment (Ventilated, <25°C) Labeling->Storage Disposal EPA-Licensed TSDF (High-Temp Incineration) Storage->Disposal

Figure 1: Waste segregation and RCRA-compliant disposal workflow for UN 2811.

Step-by-Step Disposal Methodology
  • Preparation & PPE: Don a disposable Tyvek suit, double nitrile gloves (over butyl rubber for solvent resistance), and a P100 particulate respirator. Conduct all waste transfers inside a Class II Type B2 Biological Safety Cabinet (BSC).

  • Primary Containment (Segregation):

    • Solid Waste (Powders, Vials, PPE): Place into heavy-duty 6-mil polyethylene (PE) bags. Causality: PE provides an excellent barrier against solid lipophilic powders. Double-bag the waste to prevent mechanical punctures.

    • Liquid Waste (Reaction Mother Liquors): Transfer to a High-Density Polyethylene (HDPE) carboy. Causality: HDPE is highly resistant to the polar aprotic solvents (e.g., DMSO, DMF) typically used to dissolve this compound.

    • System Validation: Before use, verify primary container integrity by performing a visual stress test and ensuring the carboy cap seals hermetically without cross-threading.

  • Secondary Containment & Labeling: Place the primary containers into UN-rated poly drums. Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Waste: UN 2811, Toxic Solid, Organic, n.o.s. (4-Chloro-7-methoxy-2-methylquinolin-8-amine), Class 6.1"[2].

  • RCRA Accumulation: Move the drum to a designated, ventilated hazardous waste accumulation area.

    • System Validation: Audit accumulation logs weekly. Ensure the waste does not exceed the EPA limit of 90 days for Large Quantity Generators (LQGs) or 180 days for Small Quantity Generators (SQGs)[4].

  • Final Disposal: Coordinate with a licensed hazardous waste transporter to route the material to a Treatment, Storage, and Disposal Facility (TSDF)[5]. The mandated disposal method is high-temperature incineration, which ensures the complete thermal cleavage of the chlorinated quinoline ring, eliminating environmental persistence.

Spill Response and Decontamination Workflow

In the event of a spill, the primary objective shifts from chemical synthesis to immediate inhalation prevention and dermal isolation.

SpillResponse Spill Spill Detected: Class 6.1 Toxic Solid Assess Assess Spill Volume Spill->Assess Small Small Spill (< 50g) Assess->Small Large Large Spill (> 50g) Assess->Large PPE Don PPE (PAPR, Double Gloves) Small->PPE Evac Evacuate Lab & Isolate Area Large->Evac Moisten Moisten with Solvent (Prevent Dust) PPE->Moisten HazMat Contact HazMat Team Evac->HazMat Collect Sweep into Sealable HDPE Container Moisten->Collect Label Label as UN 2811 Class 6.1 Toxic Waste HazMat->Label Collect->Label Dispose Transfer to RCRA TSDF for Incineration Label->Dispose

Figure 2: Spill response and disposal routing for UN 2811 toxic solids.

Step-by-Step Spill Response Methodology
  • Assessment & Isolation: Immediately halt work. Determine if the spill is small (<50g, manageable by lab personnel) or large (>50g). For large spills, evacuate the laboratory, secure the doors, and activate the institutional HazMat team.

  • Dust Suppression (Critical Step): For small spills, never dry sweep . Dry sweeping aerosolizes the powder, directly triggering the H331 inhalation hazard. Instead, lightly mist the spill with a high-boiling, compatible solvent (e.g., isopropanol or water mixed with a surfactant) to bind the powder into a heavy paste.

    • System Validation: Observe the powder surface under ambient lab airflow; if any dry particulate remains mobile, apply additional solvent until fully saturated.

  • Collection: Use non-sparking, disposable polypropylene scoops to transfer the moistened mass into a wide-mouth, sealable HDPE container.

  • Chemical Decontamination: Wash the spill surface with a surfactant-based solvent to lift any remaining lipophilic residues. Follow this with a wipe-down using a 10% sodium hypochlorite (bleach) solution. Causality: The oxidative power of bleach helps deactivate the primary amine group, reducing residual toxicity.

  • Waste Integration: Place all scoops, wipes, and contaminated PPE into the solid waste stream, label as UN 2811 Class 6.1, and route to the TSDF as outlined in the disposal workflow[3].

References

  • City of Alexandria MN / Nalco. "Safety Data Sheet: UN 2811 Toxic Solid, Organic, N.O.S."[Link]

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Overview." EPA.gov.[Link]

  • U.S. Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." EPA.gov. [Link]

  • American Chemistry Council. "Guidelines for Management and Disposal of Hazardous Wastes." [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-7-methoxy-2-methylquinolin-8-amine
Reactant of Route 2
4-Chloro-7-methoxy-2-methylquinolin-8-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.